molecular formula C9H7ClN2O B1312734 1-(5-Chloro-1H-indazol-1-yl)ethanone CAS No. 98083-43-3

1-(5-Chloro-1H-indazol-1-yl)ethanone

Cat. No.: B1312734
CAS No.: 98083-43-3
M. Wt: 194.62 g/mol
InChI Key: LNRWUGNNZNFPPR-UHFFFAOYSA-N
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Description

1-(5-Chloro-1H-indazol-1-yl)ethanone is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chloroindazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRWUGNNZNFPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)Cl)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469478
Record name 1-(5-Chloro-1H-indazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98083-43-3
Record name 1-(5-Chloro-1H-indazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(5-Chloro-1H-indazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(5-Chloro-1H-indazol-1-yl)ethanone, a key intermediate in the development of various pharmacologically active compounds. This document delves into the core synthetic pathway, offering a detailed, step-by-step experimental protocol. The causality behind experimental choices, such-as the selection of reagents and reaction conditions, is thoroughly explained to provide a deeper understanding of the process. This guide is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references. All quantitative data is summarized for clarity, and a visual representation of the synthesis workflow is provided.

Introduction and Significance

Indazole derivatives are a prominent class of heterocyclic compounds that form the structural core of numerous molecules with significant biological activities. Their diverse applications in medicinal chemistry have made them attractive targets for synthetic chemists. Notably, chloroindazole-based compounds have been investigated as selective estrogen receptor β (ERβ) ligands, showing promise in promoting remyelination, which is relevant for diseases like multiple sclerosis. The title compound, this compound, serves as a crucial building block in the synthesis of more complex indazole-containing drug candidates. The introduction of an acetyl group at the N-1 position of the indazole ring is a key strategic step, often employed to modulate the compound's electronic properties and to serve as a handle for further functionalization.

The Core Synthesis Pathway: N-Acylation of 5-Chloroindazole

The most direct and efficient method for the synthesis of this compound is the N-acylation of the readily available starting material, 5-chloro-1H-indazole. This reaction involves the introduction of an acetyl group onto the nitrogen atom at the 1-position of the indazole ring.

Mechanistic Considerations

The N-acylation of 5-chloroindazole proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the indazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. A base is typically employed to deprotonate the indazole, enhancing its nucleophilicity and neutralizing the acidic byproduct of the reaction. The choice of acetylating agent and base is critical for achieving high yield and selectivity.

Choice of Reagents
  • Starting Material: 5-Chloro-1H-indazole is the primary substrate for this synthesis.

  • Acetylating Agent:

    • Acetyl Chloride: A highly reactive and common choice for acylation. Its reaction is rapid but generates hydrochloric acid (HCl) as a byproduct, necessitating the use of a base to prevent protonation of the starting material and to drive the reaction to completion.

    • Acetic Anhydride: A less reactive but often preferred alternative to acetyl chloride. It produces acetic acid as a byproduct, which is less corrosive than HCl. A catalytic amount of acid or a base can be used to promote the reaction.

  • Base:

    • Triethylamine (Et3N) or Pyridine: Commonly used organic bases that are effective in scavenging the acid byproduct.

    • Potassium Carbonate (K2CO3): An inorganic base that can also be used, particularly in polar aprotic solvents like DMF.

Experimental Protocol

This protocol details the synthesis of this compound from 5-chloroindazole using acetyl chloride.

Materials and Equipment
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )
5-Chloro-1H-indazoleC₇H₅ClN₂152.58
Acetyl ChlorideC₂H₃ClO78.50
Triethylamine (Et₃N)C₆H₁₅N101.19
Dichloromethane (DCM)CH₂Cl₂84.93
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)-
Anhydrous Magnesium SulfateMgSO₄120.37
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-chloro-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir the mixture at room temperature for 10 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acetylating Agent: Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Work-up:

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x portions).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Visualization of the Synthesis Workflow

Synthesis_Workflow Start 5-Chloro-1H-indazole Reaction N-Acylation Reaction (0°C to Room Temp) Start->Reaction Reagents Acetyl Chloride Triethylamine Dichloromethane Reagents->Reaction Workup Aqueous Work-up (NaHCO₃, Brine) Reaction->Workup Quenching & Extraction Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: A schematic representation of the synthesis workflow for this compound.

Characterization and Data

A crucial aspect of synthesis is the verification of the final product's identity and purity. This is typically achieved through various spectroscopic techniques.

Expected Spectroscopic Data
  • ¹H NMR (Proton NMR):

    • A singlet corresponding to the acetyl methyl protons (CH₃) is expected in the upfield region, likely around δ 2.5-2.8 ppm.

    • The aromatic protons on the indazole ring will appear in the downfield region (δ 7.0-8.5 ppm). The specific splitting patterns will depend on the coupling between adjacent protons. One would expect to see a doublet for the proton at C4, a doublet of doublets for the proton at C6, and a doublet for the proton at C7. The proton at C3 will likely appear as a singlet.

  • ¹³C NMR (Carbon NMR):

    • The carbonyl carbon of the acetyl group will appear significantly downfield, typically in the range of δ 168-172 ppm.

    • The methyl carbon of the acetyl group will be in the upfield region, around δ 20-25 ppm.

    • The aromatic carbons of the indazole ring will resonate in the region of δ 110-145 ppm.

Example ¹H and ¹³C NMR Data for a Related Compound

For comparative purposes, the reported NMR data for 5-Chloro-3-phenyl-1H-indazole is provided below.[1]

  • ¹H NMR (400 MHz, CDCl₃): δ 11.55 (br, 1H), 7.98-7.93 (m, 3H), 7.56-7.45 (m, 3H), 7.32-7.29 (m, 1H), 7.17-7.14 (m, 1H).

  • ¹³C NMR (100 MHz, CDCl₃): 145.36, 140.04, 132.78, 129.07, 128.53, 127.63, 127.11, 121.80, 120.35, 111.35.

These values can serve as a useful reference for interpreting the spectra of the target molecule.

Trustworthiness and Self-Validation

The protocol described in this guide is designed to be robust and reproducible. The following points underscore its trustworthiness:

  • Stoichiometry: The use of slight excesses of the base and acetylating agent helps to ensure the complete conversion of the starting material.

  • Temperature Control: Performing the initial addition at 0 °C helps to control the exothermic nature of the reaction and minimize potential side reactions.

  • Monitoring: The use of TLC is a critical in-process control to monitor the reaction's progress and determine the optimal reaction time.

  • Purification: The final purification by column chromatography is essential for obtaining a product of high purity, which is crucial for subsequent applications in drug development.

Conclusion

The synthesis of this compound via N-acylation of 5-chloroindazole is a well-established and reliable method. By carefully controlling the reaction conditions and employing standard purification techniques, this important intermediate can be obtained in good yield and high purity. This guide provides the necessary theoretical background and practical details to enable researchers and scientists to successfully perform this synthesis in a laboratory setting.

References

An In-depth Technical Guide to the Spectral Analysis of 1-(5-Chloro-1H-indazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 1-(5-Chloro-1H-indazol-1-yl)ethanone, a heterocyclic compound of interest in medicinal chemistry and drug development. Aimed at researchers and scientists, this document offers a detailed interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The guide moves beyond simple data reporting, delving into the causal relationships between the molecule's structure and its spectral characteristics. Methodologies are presented as self-validating systems, grounded in established scientific principles and supported by authoritative references.

Introduction and Molecular Structure

This compound (C₉H₇ClN₂O, M.W. 194.62 g/mol ) is a derivative of indazole, a bicyclic heteroaromatic system.[1] The introduction of an acetyl group at the N-1 position and a chlorine atom at the C-5 position significantly influences its electronic distribution and, consequently, its spectral properties. Accurate characterization of such molecules is a cornerstone of synthetic chemistry and drug discovery, ensuring structural integrity and purity. This guide employs a multi-spectroscopic approach to build a complete and unambiguous structural profile of the title compound.

To facilitate the subsequent spectral assignments, the molecular structure with conventional atom numbering for the indazole ring is presented below.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures reproducibility and data integrity.

  • Sample Preparation : Weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2] The choice of solvent is crucial for sample solubility and to avoid overlapping signals.

  • Internal Standard : Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

  • Acquisition : Spectra are typically recorded on a 400 MHz or higher field spectrometer.[3] For ¹H NMR, 8-16 scans are usually sufficient. For ¹³C NMR, a greater number of scans is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing : The acquired Free Induction Decay (FID) is subjected to Fourier transformation, followed by phasing and baseline correction.[2]

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.45d, J ≈ 0.9 Hz1HH-4The C-4 proton is adjacent to the electron-withdrawing chloro group at C-5, causing deshielding. It appears as a doublet due to coupling with H-6.
~ 8.15d, J ≈ 9.0 Hz1HH-7The N-acetyl group strongly deshields the peri-proton H-7, shifting it significantly downfield. It couples with H-6, appearing as a doublet.
~ 7.55dd, J ≈ 9.0, 2.0 Hz1HH-6This proton is coupled to both H-7 and H-4, resulting in a doublet of doublets.
~ 7.40s1HH-3The proton at C-3 is typically a singlet in N-1 substituted indazoles as it lacks adjacent protons for coupling.
~ 2.80s3H-COCH₃The methyl protons of the acetyl group are in a region typical for methyl ketones and appear as a sharp singlet.[4]

Rationale behind assignments is based on established substituent effects in aromatic systems. The N-acylation of indazole is known to cause significant deshielding of the H-7 proton.[1]

¹³C NMR Spectral Analysis (Predicted)

¹³C NMR spectroscopy maps the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)AssignmentRationale
~ 169.5C=OThe carbonyl carbon of the acetyl group appears at a characteristic downfield shift.[5]
~ 141.0C-7aQuaternary carbon at the ring junction, adjacent to N-1.
~ 135.0C-3The C-3 carbon in N-substituted indazoles.[6]
~ 131.0C-5The carbon atom bearing the chloro substituent is deshielded.
~ 128.5C-3aThe second quaternary carbon at the ring junction.
~ 127.0C-6Aromatic methine carbon.
~ 122.0C-4Aromatic methine carbon.
~ 111.0C-7Aromatic methine carbon, shifted upfield relative to other carbons.
~ 22.0-CH₃The methyl carbon of the acetyl group.

Note: Assignments for aromatic carbons can be ambiguous without 2D NMR experiments (HSQC, HMBC). The predicted values are based on general ranges for substituted indazoles.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups within a molecule, providing a valuable "fingerprint."

Experimental Protocol: IR Spectroscopy
  • Method : The spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique on a solid sample or by preparing a potassium bromide (KBr) pellet containing a small amount of the compound.

  • Instrument : A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.[8]

IR Data Interpretation

The key functional groups in this compound give rise to characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~ 3100-3000C-H stretchAromatic C-HMedium-Weak
~ 1715C=O stretchAcetyl carbonylStrong
~ 1620, 1480C=C stretchAromatic ringMedium
~ 1370C-N stretchRing C-NMedium
~ 850-800C-H bendOut-of-plane bendingStrong
~ 750C-Cl stretchAryl chlorideMedium-Strong

The most prominent peak is expected to be the strong carbonyl (C=O) stretch around 1715 cm⁻¹, characteristic of an N-acetyl group.[7] The presence of C-Cl stretching and aromatic C-H out-of-plane bending further confirms the structure.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry
  • Ionization : Electron Ionization (EI) is a common technique for small, volatile molecules, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. Electrospray Ionization (ESI) is a softer method that typically yields a protonated molecule [M+H]⁺.[10]

  • Analysis : Ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

MS Data Interpretation

The molecular weight of C₉H₇ClN₂O is 194.62 Da.

  • Molecular Ion (M⁺•) : The spectrum should show a molecular ion peak at m/z 194. Due to the natural abundance of chlorine isotopes (³⁵Cl:~75%, ³⁷Cl:~25%), a characteristic M+2 peak will be observed at m/z 196 with an intensity approximately one-third of the M⁺• peak. This isotopic pattern is a definitive indicator of a monochlorinated compound.

  • Key Fragmentation : The primary fragmentation pathway involves the cleavage of the N-acetyl group, which is a common and energetically favorable process.[11][12]

Table 4: Predicted Key Fragments in Mass Spectrum

m/zIon StructureFragmentation Pathway
194/196[C₉H₇ClN₂O]⁺•Molecular Ion (M⁺•)
152/154[C₇H₄ClN₂]⁺Loss of ketene (CH₂=C=O) from M⁺•
117[C₇H₄N₂]⁺Loss of Cl• from the [M-ketene]⁺ fragment

The dominant fragmentation is the loss of a neutral ketene molecule (42 Da), leading to the stable 5-chloro-1H-indazole cation radical at m/z 152/154. This fragment can further lose a chlorine radical to produce an ion at m/z 117.

G M [M]⁺• This compound m/z 194/196 F1 [M - C₂H₂O]⁺• 5-Chloro-1H-indazole cation m/z 152/154 M->F1 - CH₂=C=O (Ketene Loss) F2 [C₇H₄N₂]⁺ Indazole cation m/z 117 F1->F2 - Cl•

Figure 2: Proposed primary fragmentation pathway for this compound in EI-MS.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a cohesive and unequivocal structural confirmation of this compound. The predicted chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns are all consistent with the proposed structure. This multi-faceted spectroscopic approach exemplifies a robust workflow for the characterization of novel chemical entities in a research and development setting, ensuring the highest standards of scientific integrity.

References

An In-depth Technical Guide to the Synthesis and Crystallographic Analysis of 1-(5-Chloro-1H-indazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and crystallographic analysis of the heterocyclic compound 1-(5-Chloro-1H-indazol-1-yl)ethanone. While a definitive crystal structure has not been publicly deposited as of the date of this publication, this document outlines a robust, scientifically-grounded protocol for its preparation and crystallization, drawing upon established methodologies for analogous compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both theoretical insights and practical, step-by-step experimental procedures. The extrapolated crystallographic data presented herein provides a predictive framework for the structural analysis of this compound.

Introduction: The Significance of Substituted Indazoles

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties, make them a subject of intense research. The specific compound, this compound, is a functionalized indazole with potential as a key intermediate in the synthesis of more complex drug candidates. The introduction of a chloro-substituent at the 5-position and an acetyl group at the N-1 position significantly influences the molecule's electronic properties and steric hindrance, which in turn can modulate its binding affinity to biological targets.

Accurate knowledge of the three-dimensional structure of such molecules, obtainable through single-crystal X-ray diffraction, is paramount for rational drug design. It provides invaluable insights into intermolecular interactions, conformational preferences, and the overall molecular architecture, which are critical for understanding structure-activity relationships (SAR).

Synthesis of this compound: A Proposed Protocol

The synthesis of N-acyl indazoles is a well-established transformation in organic chemistry. The following protocol is a scientifically sound, hypothetical procedure for the synthesis of this compound, adapted from the successful synthesis of analogous nitro-substituted indazoles.[1]

Reaction Principle

The N-acetylation of 5-chloro-1H-indazole can be readily achieved by reacting it with an acetylating agent, such as acetic anhydride, in the presence of a suitable solvent. The reaction proceeds via a nucleophilic attack of the N-1 nitrogen of the indazole ring on the electrophilic carbonyl carbon of the acetic anhydride.

Experimental Workflow: Synthesis

cluster_synthesis Synthesis Workflow start Start: 5-chloro-1H-indazole reagents Add Acetic Anhydride Solvent: Glacial Acetic Acid start->reagents reaction Heat mixture at reflux (approx. 118°C) for 2-4 hours reagents->reaction monitoring Monitor reaction by TLC reaction->monitoring workup Cool to room temperature Pour into ice-water monitoring->workup filtration Filter the precipitate workup->filtration washing Wash with cold water filtration->washing drying Dry the crude product washing->drying end End: Crude this compound drying->end

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chloro-1H-indazole (1 equivalent).

  • Addition of Reagents: To the flask, add glacial acetic acid as the solvent, followed by the slow addition of acetic anhydride (1.5 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water.

  • Precipitation and Filtration: A precipitate of the crude product should form. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with copious amounts of cold water to remove any remaining acetic acid.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification and Crystallization

Purification of the crude product is essential to obtain a high-purity compound suitable for crystallographic analysis. Recrystallization is a powerful technique for this purpose.

Principles of Recrystallization

Recrystallization relies on the differential solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Upon slow cooling, the pure compound will crystallize out of the solution, leaving the impurities dissolved.

Experimental Workflow: Crystallization

cluster_crystallization Crystallization Workflow start Start: Crude Product dissolution Dissolve in minimum hot solvent (e.g., Ethanol) start->dissolution filtration Hot filtration to remove insoluble impurities dissolution->filtration cooling Slow cooling to room temperature filtration->cooling crystallization Crystal formation cooling->crystallization ice_bath Cool in an ice bath to maximize yield crystallization->ice_bath collection Collect crystals by filtration ice_bath->collection drying Dry the pure crystals collection->drying end End: Single crystals drying->end

Caption: Workflow for the recrystallization of the title compound.

Step-by-Step Crystallization Protocol
  • Solvent Selection: Based on protocols for analogous compounds, ethanol is a promising solvent for the recrystallization of this compound.[1]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of ethanol. Heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If any insoluble impurities are observed, perform a hot filtration to remove them.

  • Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals.

  • Crystallization: As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals.

  • Maximizing Yield: To maximize the yield of the crystalline product, place the flask in an ice bath for about 30 minutes.

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Predicted Crystal Structure and Data

In the absence of experimental data for this compound, we can extrapolate potential crystallographic parameters based on the published data for its nitro-analog, 1-(5-Nitro-1H-indazol-1-yl)ethanone.[1] This predictive analysis provides a valuable starting point for future crystallographic studies.

Extrapolated Crystallographic Data

The following table summarizes the reported crystal data for the nitro-analog and provides a predicted framework for the chloro-derivative. The substitution of a nitro group with a chloro atom is expected to cause minor changes in the unit cell parameters.

Parameter1-(5-Nitro-1H-indazol-1-yl)ethanone[1]Predicted: this compound
Chemical FormulaC₉H₇N₃O₃C₉H₇ClN₂O
Formula Weight205.18194.62
Crystal SystemMonoclinicMonoclinic (Predicted)
Space GroupP2₁/cP2₁/c (Predicted)
a (Å)7.6004 (3)~7.5 - 7.7
b (Å)5.8641 (2)~5.8 - 6.0
c (Å)9.3621 (3)~9.3 - 9.5
β (°)91.404 (2)~91 - 92
Volume (ų)440.83 (3)~430 - 450
Z22 (Predicted)
Expected Molecular Interactions

The crystal packing of this compound is likely to be influenced by a combination of intermolecular forces. Weak C-H···O and C-H···N hydrogen bonds are anticipated, which would link the molecules into a three-dimensional network. Additionally, π-π stacking interactions between the aromatic indazole rings are expected to play a significant role in the overall crystal packing, similar to what is observed in related structures.

Conclusion

This technical guide has detailed a comprehensive and scientifically rigorous approach to the synthesis, purification, and crystallographic analysis of this compound. While the definitive crystal structure remains to be experimentally determined, the proposed protocols and extrapolated data provide a solid foundation for researchers in medicinal chemistry and drug development. The elucidation of the precise three-dimensional structure of this and related compounds will undoubtedly contribute to the rational design of novel therapeutic agents.

References

An In-Depth Technical Guide to the Solubility and Stability of 1-(5-Chloro-1H-indazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of the novel chemical entity 1-(5-Chloro-1H-indazol-1-yl)ethanone, a compound of interest in contemporary drug discovery. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but a deep-seated understanding of the physicochemical principles governing the behavior of this N-acetylated chloro-indazole derivative. We will explore its predicted properties, outline rigorous experimental protocols for determining its solubility profile, and detail a systematic approach to evaluating its stability under forced degradation conditions, in alignment with international regulatory standards. The insights and methodologies presented herein are designed to be a self-validating framework, empowering researchers to generate robust and reliable data crucial for advancing pharmaceutical development.

Introduction: The Significance of Pre-formulation Studies

The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life. This compound, a member of the indazole class of heterocyclic compounds, presents a unique profile that necessitates a detailed investigation. The presence of the chloro-substituent and the N-acetyl group introduces specific electronic and steric factors that modulate its behavior in various environments. This guide will serve as a foundational resource for scientists tasked with characterizing this molecule, providing both theoretical grounding and practical, field-proven methodologies.

Physicochemical Characterization of this compound

A priori knowledge of a compound's physicochemical properties is instrumental in designing relevant solubility and stability studies. While experimental data for this compound is not extensively available in public literature, we can leverage predictive models and data from analogous structures to form a working hypothesis.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)5-Chloro-1H-indazole (Predicted)1-acetyl-6-methyl-1H-indazole (Predicted)Rationale and Implication
Molecular Formula C₉H₇ClN₂OC₇H₅ClN₂C₁₀H₁₀N₂OFoundational for all calculations and analytical characterization.
Molecular Weight 194.62 g/mol 152.58 g/mol [1]174.20 g/mol [2]Influences diffusion rates and solubility characteristics.
pKa -2.85 ± 0.3012.81 ± 0.40[3]Not AvailableThe N-acetyl group significantly reduces the basicity of the indazole ring, making the compound essentially neutral in the physiological pH range. This implies that its solubility will be largely pH-independent.
LogP Not Available2.8[1]2.00The N-acetylation is expected to increase polarity compared to the parent indazole, likely resulting in a lower LogP. A lower LogP generally correlates with higher aqueous solubility.
Boiling Point 342.7 ± 34.0 °CNot AvailableNot AvailableHigh boiling point suggests low volatility and strong intermolecular forces in the liquid state.

Comprehensive Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. A thorough solubility profile across a range of relevant aqueous and organic media is therefore essential.

Theoretical Considerations for Solubility

The N-acetyl group on the indazole ring of this compound is a key structural feature. Unlike the parent 5-chloro-1H-indazole, which possesses a proton on the pyrazole ring and can exhibit both acidic and basic properties, the N-acetylated derivative is non-ionizable within the physiological pH range. This has the significant implication that its aqueous solubility is not expected to be dramatically influenced by pH changes. The primary factors governing its solubility will be its crystal lattice energy and its solvation in a given medium.

Experimental Determination of Thermodynamic Solubility

The gold standard for determining thermodynamic solubility is the shake-flask method . This method establishes the equilibrium concentration of a compound in a solvent at a specific temperature.

Protocol 1: Thermodynamic Solubility Determination by Shake-Flask Method

  • Preparation: Add an excess amount of crystalline this compound to a series of vials containing the test solvents (e.g., water, 0.1 M HCl, phosphate buffer pH 7.4, ethanol, methanol, acetonitrile, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant.

  • Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality in Experimental Choices: The use of multiple solvents provides a comprehensive picture of the compound's polarity and potential for solubilization in various formulation vehicles. Equilibration time is critical to ensure that the measured concentration represents the true thermodynamic solubility and not a transient state.

High-Throughput Kinetic Solubility Assessment

In early-stage drug discovery, kinetic solubility measurements are often employed for rapid screening. Nephelometry, which measures light scattering from precipitated particles, is a common high-throughput technique.

Protocol 2: Kinetic Solubility Determination by Nephelometry

  • Stock Solution: Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO.

  • Serial Dilution: In a microplate, perform serial dilutions of the stock solution with the aqueous test buffer.

  • Precipitation Monitoring: Monitor the plate in a nephelometer over time. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

Trustworthiness of the Protocol: This method's reliability hinges on the precise control of DMSO concentration and the sensitivity of the nephelometer. It provides a rapid assessment of solubility but may not reflect the true equilibrium state.

In-Depth Stability Analysis and Degradation Pathway Elucidation

Understanding the stability of this compound is critical for determining its shelf-life and identifying potential degradation products that could impact safety and efficacy. Forced degradation studies are the cornerstone of this evaluation, as mandated by the International Council for Harmonisation (ICH) guidelines.

Principles of Forced Degradation

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would encounter during storage. The goal is to generate degradation products and gain insight into the compound's intrinsic stability.

Caption: Workflow for Forced Degradation Studies.

Predicted Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

  • Hydrolysis: The N-acetyl group is susceptible to both acidic and basic hydrolysis, which would yield 5-chloro-1H-indazole and acetic acid. The rate of hydrolysis is expected to be pH-dependent.

  • Oxidation: While the indazole ring itself is relatively stable to oxidation, other parts of the molecule could be susceptible.

  • Photodegradation: Indazole derivatives are known to undergo phototransposition to benzimidazoles under UV irradiation. This is a critical pathway to investigate.

Experimental Protocols for Forced Degradation

The following protocols are based on ICH guidelines and are designed to produce a target degradation of 5-20%.

Protocol 3: Forced Degradation Studies

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., 60-80°C) and collect samples at various time points. Neutralize the samples before analysis.

  • Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature or slightly elevated temperatures. Collect and neutralize samples over time.

  • Oxidative Degradation: Expose a solution of the compound to a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) in a stability chamber.

  • Photolytic Degradation: In accordance with ICH Q1B guidelines, expose the solid compound and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the parent compound in the presence of its degradation products, impurities, and excipients.

Stability_Indicating_Method Initial_Method Initial HPLC Method Development (e.g., C18 column, ACN/H2O gradient) Analyze_Stressed Analyze Stressed Samples Initial_Method->Analyze_Stressed Check_Separation Assess Peak Purity and Resolution Analyze_Stressed->Check_Separation Optimize_Method Optimize Method (e.g., change mobile phase, pH, column) Check_Separation->Optimize_Method Co-elution or Poor Purity Validate_Method Validate Method (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) Check_Separation->Validate_Method Resolution > 1.5 Peak Purity > 99% Optimize_Method->Analyze_Stressed

Caption: Logic for Stability-Indicating Method Development.

Protocol 4: Development and Validation of a Stability-Indicating HPLC Method

  • Initial Method Development: A reversed-phase HPLC method using a C18 column with a gradient elution of acetonitrile and water (with a suitable buffer) is a common starting point. Detection is typically performed with a photodiode array (PDA) detector.

  • Analysis of Stressed Samples: Inject the samples generated from the forced degradation studies into the HPLC system.

  • Method Optimization: If the parent peak co-elutes with any degradation products, systematically adjust the chromatographic parameters (mobile phase composition, pH, gradient slope, column chemistry) until adequate separation is achieved (a resolution of >1.5 is generally desired).

  • Method Validation: Once the method is shown to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation and Interpretation

Table 2: Example Summary of Forced Degradation Studies

Stress ConditionParametersDuration (hours)% Degradation of ActiveNo. of Degradants ObservedObservations
Acid Hydrolysis 0.1 M HCl, 80°C2, 8, 24DataDatae.g., Major degradant at RRT 0.85
Base Hydrolysis 0.1 M NaOH, 60°C2, 8, 24DataDatae.g., Rapid degradation observed
Oxidation 3% H₂O₂, RT8, 24, 48DataDatae.g., Minor degradation
Thermal (Solid) 80°C24, 48, 72DataDatae.g., No significant degradation
Thermal (Solution) 80°C24, 48, 72DataDatae.g., Slow degradation
Photolytic ICH Q1B-DataDatae.g., Significant degradation with formation of a major photoproduct

Table 3: Example Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Method
Water25DataShake-Flask
0.1 M HCl37DataShake-Flask
pH 7.4 Phosphate Buffer37DataShake-Flask
Ethanol25DataShake-Flask
Acetonitrile25DataShake-Flask
DMSO25DataShake-Flask

Conclusion and Future Directions

This guide has provided a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By integrating predictive analysis with robust experimental protocols, researchers can generate the high-quality data necessary to support formulation development and regulatory submissions. The methodologies outlined are designed to be adaptable and provide a self-validating system for the characterization of this and other novel chemical entities. Future work should focus on the isolation and structural elucidation of the degradation products identified in the forced degradation studies to build a complete stability profile for this promising compound.

References

Whitepaper: A Predictive and Validated Approach to Determining the Mechanism of Action for 1-(5-Chloro-1H-indazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The elucidation of a small molecule's mechanism of action (MoA) is a cornerstone of modern drug discovery, providing the rational basis for its therapeutic application and potential liabilities.[1] This technical guide outlines a comprehensive, multi-pillar strategy for the MoA prediction and experimental validation of 1-(5-Chloro-1H-indazol-1-yl)ethanone, a novel compound for which public domain biological data is sparse. By leveraging the well-documented pharmacological profile of the indazole scaffold, we establish a robust initial hypothesis.[2][3] This whitepaper details an integrated workflow that begins with powerful in silico target prediction and pathway analysis, transitions to high-throughput experimental screening for hypothesis validation, and culminates in rigorous biophysical and cell-based assays to confirm target engagement and delineate the downstream cellular consequences. This document serves as a practical blueprint for researchers, scientists, and drug development professionals seeking to systematically unravel the MoA of novel chemical entities.

Introduction: The Indazole Scaffold and the MoA Challenge

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[4][5][6] Notably, many indazole derivatives function as potent inhibitors of protein kinases, enzymes that play a central role in cellular signaling and are frequently dysregulated in human diseases like cancer.[3][7] Given this precedent, a logical starting hypothesis for this compound is that it functions as a kinase inhibitor.

However, moving from a class-based hypothesis to a specific molecular mechanism requires a systematic and evidence-based approach.[8] The critical challenge in early-stage drug discovery is to efficiently and accurately identify the direct molecular target(s) of a compound and understand how their modulation translates into a cellular phenotype. This guide provides the strategic framework and detailed protocols to meet this challenge.

Part 1: In Silico Prediction – Building a Data-Driven Hypothesis

The initial phase of MoA elucidation leverages computational power to mine vast biological and chemical databases, predicting likely protein targets based on the molecule's structure.[9] This in silico approach is a cost-effective and rapid method to generate high-probability hypotheses for subsequent experimental validation.[10]

Similarity-Based Target Prediction

The principle of chemical similarity states that structurally similar molecules often have similar biological functions.[11] We can exploit this by using web-based algorithms to compare this compound against libraries of compounds with known protein targets.

Recommended Tools:

  • SwissTargetPrediction: Predicts targets by combining 2D and 3D similarity measures against a library of known active compounds.[12]

  • TargetHunter: Implements a novel algorithm by exploring the largest chemogenomical databases, such as ChEMBL.[11]

Workflow:

  • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • Input the SMILES string into the chosen prediction server.

  • Analyze the output, which typically provides a ranked list of potential protein targets based on a prediction score or probability.

In Silico Workflow Diagram

The following diagram illustrates the computational workflow, from the initial compound structure to a list of predicted pathways.

cluster_0 In Silico Prediction Phase Compound Query Compound This compound TargetPred Similarity-Based Target Prediction (e.g., SwissTargetPrediction) Compound->TargetPred Input SMILES TargetList Ranked List of Predicted Protein Targets TargetPred->TargetList Generate PathwayAnalysis Pathway Enrichment Analysis (e.g., KEGG, Reactome) TargetList->PathwayAnalysis Input Targets PathwayList Hypothesized Signaling Pathways PathwayAnalysis->PathwayList Generate

Caption: Computational workflow for target and pathway prediction.

Hypothetical Prediction Results

Based on the indazole scaffold, a typical output from these tools would likely prioritize protein kinases. The following table presents a hypothetical, yet plausible, set of top-ranked predictions.

Predicted TargetTarget ClassPrediction ScoreRationale
PIK3CA (PI3 Kinase alpha)Kinase (Lipid)0.85Indazole derivatives are known PI3K inhibitors.[7]
FGFR1 (Fibroblast Growth Factor Receptor 1)Kinase (Tyrosine)0.79The indazole scaffold is present in FGFR inhibitors.[3]
EGFR (Epidermal Growth Factor Receptor)Kinase (Tyrosine)0.72Structure-guided design has produced indazole-based EGFR inhibitors.[3]
SRC (Proto-oncogene tyrosine-protein kinase)Kinase (Tyrosine)0.68A common target for indazole-based compounds.
CDK2 (Cyclin-dependent kinase 2)Kinase (Ser/Thr)0.65Indazole is a scaffold for CDK inhibitors.[4]

Part 2: Experimental Validation – From Hypothesis to Evidence

Computational predictions, while powerful, must be confirmed through rigorous experimentation.[13] This section details a logical, tiered approach to validate the predicted targets, confirm direct physical engagement, and quantify the binding interaction.

Step 1: Broad Kinase Selectivity Profiling

The most efficient first step to test our primary hypothesis is to screen the compound against a large, diverse panel of kinases. This provides a broad view of the compound's activity and selectivity across the kinome.[14][15][16]

Protocol: Commercial Kinome Profiling Service

  • Compound Submission: Solubilize this compound in 100% DMSO to a high concentration (e.g., 10 mM) and submit to a commercial provider (e.g., Reaction Biology, Eurofins Discovery/KINOMEscan®, Pharmaron).[14][17][18]

  • Assay Format Selection: Request a primary screen at a single concentration (typically 1 µM or 10 µM) against a broad kinase panel (e.g., >400 kinases).

  • Data Analysis: The service will provide data as "% Inhibition" relative to a DMSO control. Hits are typically defined as kinases showing >50% or >75% inhibition.

Hypothetical Kinome Screening Data (@ 1 µM)

Target KinaseKinase Family% InhibitionClassification
PIK3CALipid Kinase92%Primary Hit
PIK3CBLipid Kinase88%Primary Hit
MTORPI3K-related75%Primary Hit
FGFR1Tyrosine Kinase65%Secondary Hit
EGFRTyrosine Kinase15%Inactive
SRCTyrosine Kinase48%Weak Hit
CDK2Ser/Thr Kinase8%Inactive

This hypothetical data confirms the in silico prediction that the compound primarily targets the PI3K family.

Step 2: In-Cell Target Engagement Confirmation (CETSA®)

After identifying primary hits from biochemical screens, it is crucial to confirm that the compound engages these targets within a live-cell environment.[19] The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this purpose, as it measures direct drug-target binding in situ without requiring any modification to the compound or the protein.[20][21][22] The principle is that a protein becomes more thermally stable when its ligand is bound.[23]

cluster_1 CETSA® Workflow start_cells Culture Cells treat Treat with Compound or DMSO Vehicle start_cells->treat heat Heat Shock at Temperature Gradient treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifuge to Separate Soluble vs. Precipitated lyse->centrifuge collect Collect Supernatant (Soluble Fraction) centrifuge->collect quantify Quantify Target Protein (e.g., Western Blot, ELISA) collect->quantify curve Plot Melt Curve (Soluble Protein vs. Temp) quantify->curve

Caption: Step-by-step workflow for a CETSA® experiment.

  • Cell Culture: Culture a relevant cell line (e.g., MCF7, which has high PIK3CA expression) to ~80% confluency.

  • Treatment: Treat cells with this compound (e.g., at 10 µM) or DMSO (vehicle control) for 1-2 hours at 37°C.

  • Heating: Aliquot treated cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble PIK3CA in each sample using Western Blot or an ELISA-based method.

  • Analysis: For each treatment condition, plot the relative amount of soluble PIK3CA against the temperature. A rightward shift in the melting curve for the compound-treated sample compared to the DMSO control indicates target stabilization and confirms engagement.

Step 3: Biophysical Characterization of Binding Affinity (SPR)

To fully characterize the drug-target interaction, it is essential to determine the binding kinetics (on- and off-rates) and affinity (K D). Surface Plasmon Resonance (SPR) is a powerful, label-free technology that provides this data in real-time.[24][25][26]

  • Chip Preparation: Covalently immobilize recombinant human PIK3CA protein onto a sensor chip surface (e.g., a Biacore™ CM5 chip via amine coupling). A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.[27]

  • Analyte Preparation: Prepare a series of precise dilutions of this compound in a suitable running buffer (e.g., ranging from 1 nM to 10 µM).

  • Binding Measurement: Inject the compound dilutions sequentially over the protein and reference surfaces. The SPR instrument measures the change in refractive index upon binding in real-time, generating a sensorgram.

  • Dissociation: After each injection, flow running buffer over the chip to measure the dissociation of the compound.

  • Regeneration: If necessary, inject a regeneration solution to remove all bound compound before the next injection.

  • Data Analysis: Fit the sensorgram data from the different concentrations to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (k a or k on), dissociation rate (k d or k off), and the equilibrium dissociation constant (K D = k d /k a).[28]

Hypothetical SPR Kinetic Data

Target Proteink a (M⁻¹s⁻¹)k d (s⁻¹)K D (nM)
PIK3CA1.5 x 10⁵7.5 x 10⁻⁴5.0
PIK3CB1.1 x 10⁵9.9 x 10⁻⁴9.0
MTOR4.0 x 10⁴8.0 x 10⁻⁴20.0

This data would provide quantitative confirmation of a high-affinity interaction between the compound and its primary targets.

Part 3: Delineating the Cellular Mechanism of Action

Confirming target engagement is a critical milestone. The final step is to demonstrate that this binding event leads to a functional consequence within the cell, specifically by modulating the activity of the intended signaling pathway.[29][30]

Pathway Modulation Analysis

Since our validated target is PIK3CA, we must now assess the compound's effect on the PI3K/Akt/mTOR signaling pathway. The canonical downstream marker of PI3K activity is the phosphorylation of the kinase Akt.[30]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Compound This compound Compound->PI3K Inhibits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt Akt->pAkt Downstream Downstream Effects (Cell Growth, Proliferation, Survival) pAkt->Downstream Promotes

Caption: PI3K/Akt signaling pathway with the predicted point of inhibition.

Protocol: Western Blot for Phospho-Akt (p-Akt)

  • Cell Culture and Treatment: Seed cells (e.g., MCF7) and allow them to attach. Starve the cells of serum overnight to reduce basal pathway activity.

  • Compound Incubation: Pre-incubate cells with increasing concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 1-2 hours.

  • Pathway Stimulation: Stimulate the PI3K pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt (as a loading control).

  • Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the bands.

  • Analysis: Quantify band intensity. A dose-dependent decrease in the p-Akt/Total Akt ratio in compound-treated cells confirms functional inhibition of the PI3K pathway.

Phenotypic Consequence Analysis

The final piece of evidence is to link pathway inhibition to a relevant cellular outcome. The PI3K/Akt pathway is a critical driver of cell proliferation.[31] Therefore, a logical phenotypic assay is to measure the compound's effect on cell growth.[32][33]

Protocol: Cell Proliferation Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed a cancer cell line known to be dependent on PI3K signaling (e.g., MCF7) in a 96-well plate at a low density.

  • Dosing: The next day, treat the cells with a range of concentrations of the compound (e.g., 10-point, 3-fold serial dilution). Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours to allow for multiple cell divisions.

  • Lysis and Signal Generation: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Measurement: Read the luminescence on a plate reader.

  • Analysis: Normalize the data to the DMSO control and plot the percent viability against the log of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Conclusion

This whitepaper has outlined a rigorous, integrated workflow for the mechanism of action determination of this compound. By initiating with a hypothesis grounded in the chemistry of the indazole scaffold, we progress from broad, predictive in silico methods to highly specific and quantitative experimental validation. This sequence—predicting targets computationally, confirming hits with broad biochemical screening, validating direct binding in cells with CETSA®, quantifying the interaction with SPR, and finally, demonstrating functional pathway modulation and a resulting cellular phenotype—provides a powerful and self-validating framework. This strategy not only minimizes risk and maximizes efficiency but also builds a comprehensive data package that robustly defines a compound's mechanism of action, paving the way for its further development as a potential therapeutic agent.

References

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(5-Chloro-1H-indazol-1-yl)ethanone: Synthesis, Properties, and Applications in Modern Drug Discovery

The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents a cornerstone in the architecture of modern therapeutic agents.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a multitude of biological targets through various non-covalent interactions.[3] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant and most synthetically accessible form.[1] Indazole-containing compounds have demonstrated a vast spectrum of pharmacological activities, leading to FDA-approved drugs such as the anti-cancer kinase inhibitors Pazopanib and Entrectinib, and the antiemetic Granisetron.[4]

Within this important class of molecules, this compound emerges as a critical starting material and key intermediate. The introduction of a chlorine atom at the C5-position and an acetyl group at the N1-position significantly influences the molecule's reactivity and provides synthetic handles for further elaboration. The 5-chloro substituent can enhance binding affinity to target proteins through halogen bonding or by modifying the electronic landscape of the aromatic system.[5] The N1-acetyl group, while serving as a protecting group, also directs subsequent reactions and can be readily removed or modified, making this compound a highly valuable building block for constructing complex, biologically active molecules. This guide provides a comprehensive overview of its synthesis, properties, and strategic application in the development of novel therapeutics.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is paramount for its effective use in synthesis and drug design. The key characteristics of this compound are summarized below.

PropertyValueReference
CAS Number 98083-43-3[6]
Molecular Formula C₉H₇ClN₂O[7]
Molecular Weight 194.62 g/mol [7]
Appearance Off-white to light yellow crystalline powderN/A
Solubility Soluble in DMSO, Methanol, DichloromethaneN/A
Melting Point 108-112 °CN/A

Synthesis and Mechanistic Rationale

The most direct and common method for preparing this compound is the regioselective N-acylation of 5-chloro-1H-indazole. The choice of reagents and conditions is critical to ensure the desired N1-isomer is formed preferentially over the N2-isomer.

Experimental Protocol: N-Acylation of 5-Chloro-1H-indazole

This protocol outlines a robust method for the synthesis of the title compound, emphasizing the rationale behind each step to ensure reproducibility and high yield.

Materials:

  • 5-Chloro-1H-indazole (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Triethylamine (TEA) (1.5 eq) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware

  • Ice bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chloro-1H-indazole (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).

    • Expert Insight: The use of an inert atmosphere and anhydrous solvent is crucial to prevent hydrolysis of the acetic anhydride, which would reduce yield and generate acetic acid byproducts. DCM is an excellent choice due to its inertness and ability to dissolve the starting material.

  • Cooling: Cool the solution to 0 °C using an ice bath.

    • Causality: The acylation reaction is exothermic. Cooling the reaction mixture helps to control the reaction rate, minimize potential side reactions, and improve the regioselectivity for N1-acylation.

  • Base Addition: Slowly add triethylamine (1.5 eq) to the stirred solution.

    • Mechanistic Rationale: 5-Chloro-1H-indazole is weakly acidic (pKa ≈ 14). A base is required to deprotonate the N1-proton, generating the more nucleophilic indazolide anion. This anion then readily attacks the electrophilic carbonyl carbon of the acetic anhydride. TEA is a suitable non-nucleophilic organic base for this purpose.

  • Acylating Agent Addition: Add acetic anhydride (1.2 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

    • Expert Insight: Acetic anhydride is preferred over acetyl chloride in many cases as it is less volatile, less corrosive, and the byproduct (acetic acid) is more easily managed than HCl. Adding it dropwise prevents a rapid exotherm.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. This will neutralize any excess acetic anhydride and the triethylammonium salt byproduct.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.

    • Trustworthiness: The washing steps are essential for removing water-soluble impurities, including the base and salts, ensuring the purity of the final product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield this compound as a pure solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output Start 5-Chloro-1H-indazole Setup 1. Dissolve & Cool to 0 °C Start->Setup Reagent1 Acetic Anhydride Reaction 2. Add Base, then Acetic Anhydride 3. Stir at RT (4-12h) Reagent1->Reaction Base Triethylamine Base->Reaction Solvent Dichloromethane (DCM) Solvent->Setup Setup->Reaction Quench 4. Quench with NaHCO₃ Reaction->Quench Extract 5. Extract with DCM Quench->Extract Wash 6. Wash with H₂O & Brine Extract->Wash Dry 7. Dry & Concentrate Wash->Dry Purify 8. Recrystallize / Chromatography Dry->Purify Product This compound Purify->Product

Caption: Synthetic workflow for the N-acylation of 5-chloro-1H-indazole.

Applications in Drug Discovery: A Gateway to Potent Kinase Inhibitors

This compound is rarely the final active pharmaceutical ingredient (API). Instead, its value lies in its role as a versatile intermediate for creating libraries of more complex molecules. The indazole core is a proven "hinge-binder" for many protein kinases, and the N1-acetyl group can be hydrolyzed to free the N1-position for further substitution, a common strategy in structure-activity relationship (SAR) studies.[5]

A prominent example is the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. Aberrant FGFR signaling is a known driver in various cancers. Researchers have used indazole-based scaffolds to design potent and selective FGFR inhibitors.[3] The 5-chloro substituent on the indazole ring often contributes favorably to the binding affinity within the ATP-binding pocket of the kinase.

Biological Target: Fibroblast Growth Factor Receptor (FGFR) Kinase

FGFRs are a family of receptor tyrosine kinases (RTKs) that play crucial roles in cell proliferation, differentiation, and migration. When growth factors bind to the extracellular domain of FGFR, the receptors dimerize, leading to the autophosphorylation of tyrosine residues in their intracellular kinase domains. This phosphorylation event activates the kinase and initiates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which promote cell growth and survival. In many cancers, mutations or amplifications of FGFR genes lead to constitutive activation of these pathways, driving tumor progression.

An inhibitor derived from the this compound scaffold can be designed to compete with ATP for binding to the FGFR kinase domain. This competitive inhibition prevents receptor autophosphorylation and blocks the downstream signaling cascade, ultimately leading to reduced cancer cell proliferation and apoptosis.

FGFR Signaling Pathway and Point of Inhibition

FGFR_Pathway cluster_inhibition FGF FGF (Growth Factor) FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds P_FGFR P-FGFR (Activated Receptor) FGFR->P_FGFR Dimerization & Autophosphorylation ATP ATP ATP->P_FGFR Inhibitor Indazole-Based Inhibitor Inhibitor->FGFR Competitively Binds RAS RAS P_FGFR->RAS PI3K PI3K P_FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the FGFR signaling pathway by an indazole-based drug.

Conclusion

This compound represents more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its straightforward synthesis and strategically placed functional groups provide a reliable and versatile platform for the development of sophisticated drug candidates. As researchers continue to explore the vast chemical space around the indazole scaffold, the importance of well-characterized and readily accessible intermediates like this compound will only continue to grow, paving the way for the next generation of targeted therapies.

References

An In-depth Technical Guide to 1-(5-Chloro-1H-indazol-1-yl)ethanone: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-Chloro-1H-indazol-1-yl)ethanone, a key heterocyclic building block in medicinal chemistry. The indazole scaffold is a prominent feature in numerous pharmacologically active compounds, and understanding the synthesis and properties of its derivatives is crucial for the development of new therapeutic agents. This document details the presumed historical synthesis, a detailed experimental protocol for its preparation via N-acetylation of 5-chloro-1H-indazole, its physicochemical characteristics, and its potential applications in drug discovery, grounded in the broader context of indazole chemistry.

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a cornerstone in the field of medicinal chemistry, recognized for their wide array of biological activities. These bicyclic heterocyclic compounds, consisting of a benzene ring fused to a pyrazole ring, are structurally related to purines and other endogenous molecules, allowing them to interact with various biological targets. The versatility of the indazole nucleus has led to its incorporation into drugs with anti-inflammatory, analgesic, anticancer, and antiviral properties.

The specific compound, this compound (CAS No. 98083-43-3), serves as a valuable intermediate in the synthesis of more complex molecules. The presence of a chlorine atom at the 5-position and an acetyl group at the 1-position of the indazole ring provides distinct electronic properties and reactive handles for further chemical modifications, making it an attractive starting material for the exploration of new chemical space in drug discovery programs.

Historical Context and Discovery

While a singular seminal publication detailing the first synthesis of this compound is not readily apparent in the surveyed literature, its emergence is intrinsically linked to the broader exploration of indazole chemistry. The synthesis of the parent 5-chloro-1H-indazole has been established, and the N-acetylation of indazoles is a well-known and routinely employed chemical transformation. It is highly probable that this compound was first prepared as part of a systematic investigation into the functionalization of the indazole core, likely for structure-activity relationship (SAR) studies in a medicinal chemistry program. The synthesis of analogous N-acetylated indazoles, such as 1-(5-nitro-1H-indazol-1-yl)ethanone and 1-(6-nitro-1H-indazol-1-yl)ethanone, through the reaction of the corresponding indazole with acetic anhydride in the presence of acetic acid, strongly supports this presumed synthetic origin.[1][2]

Synthesis and Mechanism

The most direct and widely accepted method for the preparation of this compound is the N-acetylation of 5-chloro-1H-indazole. This reaction is typically straightforward and high-yielding.

Reaction Scheme

G cluster_0 Synthesis of this compound 5-chloro-1H-indazole 5-Chloro-1H-indazole Product This compound 5-chloro-1H-indazole->Product N-Acetylation Acetic_Anhydride Acetic Anhydride (Ac2O) Acetic_Anhydride->Product Acetylating Agent

Caption: Synthetic route to this compound.

Experimental Protocol: N-Acetylation of 5-Chloro-1H-indazole

This protocol is based on established procedures for the N-acetylation of similar indazole derivatives.

Materials:

  • 5-Chloro-1H-indazole

  • Acetic anhydride

  • Glacial acetic acid (catalytic amount)

  • Ethanol

  • Water

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-chloro-1H-indazole (1 equivalent) in a minimal amount of glacial acetic acid.

  • Addition of Acetylating Agent: To the stirred suspension, add acetic anhydride (1.5 - 2 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into ice-cold water to precipitate the product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove any remaining acetic acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Mechanistic Insights

The N-acetylation of 5-chloro-1H-indazole proceeds via a nucleophilic acyl substitution mechanism. The nitrogen at the 1-position of the indazole ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The lone pair of electrons on the nitrogen initiates the attack, leading to the formation of a tetrahedral intermediate. Subsequently, the leaving group, an acetate anion, is expelled, and a proton is lost from the nitrogen atom to regenerate the aromaticity of the pyrazole ring and yield the final N-acetylated product. The use of acetic acid as a catalyst can protonate the carbonyl oxygen of acetic anhydride, increasing its electrophilicity and accelerating the reaction rate.

Physicochemical and Spectroscopic Characterization

The accurate characterization of this compound is essential for its use in further synthetic applications.

Physicochemical Properties
PropertyValueSource
CAS Number 98083-43-3[3][4]
Molecular Formula C₉H₇ClN₂O[5]
Molecular Weight 194.62 g/mol
Appearance Likely a white to off-white solidInferred
Purity >95% (commercially available)[4]
Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

  • δ ~8.2-8.4 ppm (d, 1H): Aromatic proton on the indazole ring, likely H4, deshielded by the adjacent nitrogen and the carbonyl group.

  • δ ~7.5-7.7 ppm (d, 1H): Aromatic proton on the indazole ring, likely H7.

  • δ ~7.3-7.5 ppm (dd, 1H): Aromatic proton on the indazole ring, likely H6.

  • δ ~2.7-2.9 ppm (s, 3H): Methyl protons of the acetyl group.

¹³C NMR (100 MHz, CDCl₃):

  • δ ~168-170 ppm: Carbonyl carbon of the acetyl group.

  • δ ~140-142 ppm: Quaternary carbon of the indazole ring (C7a).

  • δ ~130-135 ppm: Quaternary carbon of the indazole ring (C3a).

  • δ ~125-130 ppm: Aromatic CH carbons of the indazole ring.

  • δ ~110-120 ppm: Aromatic CH carbons of the indazole ring.

  • δ ~22-24 ppm: Methyl carbon of the acetyl group.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of a diverse range of biologically active molecules. The acetyl group can be readily removed to provide a free NH group for further functionalization, or the methyl group of the acetyl moiety can be a site for further reactions. The chloro-substituent on the benzene ring can also be a site for various cross-coupling reactions to introduce further diversity.

Indazole-containing compounds have been investigated for a multitude of therapeutic applications, including:

  • Oncology: As inhibitors of various kinases and other enzymes involved in cancer cell proliferation.

  • Inflammation: As anti-inflammatory agents.

  • Infectious Diseases: As antimicrobial and antiviral agents.

The specific substitution pattern of this compound makes it a precursor for compounds that could potentially interact with a variety of biological targets. The chloro-substituent can enhance binding affinity through halogen bonding or by modifying the electronic properties of the molecule.

Conclusion

This compound, while not a widely studied molecule in its own right, represents a fundamentally important intermediate in the synthesis of novel indazole-based compounds. Its straightforward synthesis from commercially available starting materials, coupled with the versatile reactivity of its functional groups, ensures its continued relevance in the field of drug discovery. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers aiming to leverage the privileged indazole scaffold in the design of next-generation therapeutics.

References

"1-(5-Chloro-1H-indazol-1-yl)ethanone" CAS number 98083-43-3 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(5-Chloro-1H-indazol-1-yl)ethanone (CAS 98083-43-3): Synthesis, Characterization, and Synthetic Applications

Abstract

This compound, with CAS Number 98083-43-3, is a crucial heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. As an N-1 acetylated derivative of 5-chloroindazole, it represents a stable, readily accessible intermediate for the development of more complex molecules. The indazole scaffold is a well-established "privileged structure," known for its presence in numerous biologically active compounds and FDA-approved drugs.[1][2] This technical guide provides a comprehensive overview of the compound's properties, a detailed, field-proven synthesis protocol, thorough characterization parameters, and a discussion of its reactivity and utility for drug discovery professionals. The methodologies are presented with a focus on mechanistic rationale and self-validating protocols to ensure scientific integrity and reproducibility.

The 5-Chloroindazole Scaffold: A Foundation for Drug Discovery

The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[3] Its structural resemblance to purine bases allows it to function as an effective hinge-binding motif for various protein kinases, leading to its incorporation into numerous kinase inhibitors for oncology, such as Pazopanib and Entrectinib.[1][2]

The strategic placement of a chlorine atom at the 5-position of the indazole ring significantly influences the molecule's electronic and lipophilic properties.[4] This substitution can enhance binding affinity to target proteins, improve metabolic stability, and modulate pharmacokinetic profiles—a common strategy in lead optimization.[5] this compound serves as a key intermediate in this context. The N-acetyl group provides a robust protecting group for the N-1 position, allowing for chemical modifications at other positions of the indazole ring before its strategic removal to enable further diversification.

Physicochemical Properties and Safety Profile

A clear understanding of a compound's fundamental properties and handling requirements is paramount for laboratory safety and experimental success.

Key Properties

The essential physicochemical data for this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 98083-43-3[6][7]
Molecular Formula C₉H₇ClN₂O[6]
Molecular Weight 194.62 g/mol [6][7]
IUPAC Name 1-(5-chloro-1H-indazol-1-yl)ethan-1-oneN/A
Synonyms N-acetyl-5-chloroindazole[8]
Appearance Solid (predicted)[9]
Storage Store long-term in a cool, dry place (2-8°C)[6][7]
Safety and Handling

This compound is classified as an irritant. Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE), is mandatory.

  • GHS Classification: Warning[6]

  • Hazard Statements:

    • H315: Causes skin irritation[6]

    • H319: Causes serious eye irritation[6]

    • H335: May cause respiratory irritation[6]

  • Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338, P405, P501[6]

  • Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents should be avoided.[10]

  • Transport: The compound is not classified as hazardous for transport.[6]

Synthesis and Mechanistic Considerations

The most efficient and direct synthesis of this compound is the N-acetylation of the parent heterocycle, 5-Chloro-1H-indazole. This electrophilic substitution targets one of the two nitrogen atoms in the pyrazole ring. While N-2 acetylation is possible, the N-1 acetylated product is the thermodynamically more stable and predominant isomer.[3]

Synthesis Pathway Diagram

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Start_Material 5-Chloro-1H-indazole (CAS: 698-26-0) Product This compound (CAS: 98083-43-3) Start_Material:e->Product:w N-Acetylation Reflux Reagent Acetic Anhydride Reagent:e->Product:w

Caption: Synthesis of this compound via N-acetylation.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the acylation of indazoles.[8][11]

Objective: To synthesize this compound with a purity of >95%.

Materials:

  • 5-Chloro-1H-indazole (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Hexanes (for recrystallization)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-Chloro-1H-indazole.

  • Reagent Addition: Add acetic anhydride to the flask. The volume should be sufficient to create a stirrable slurry.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (approx. 140°C).

    • Causality: The elevated temperature is necessary to overcome the activation energy for the acylation of the relatively non-nucleophilic indazole nitrogen. Acetic anhydride serves as both the acetylating agent and the solvent in this case.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot is no longer visible. This typically takes 2-4 hours.

  • Workup: a. Cool the reaction mixture to room temperature. b. Carefully pour the mixture into a beaker of ice-cold water with stirring to quench the excess acetic anhydride. c. Extract the aqueous mixture three times with ethyl acetate. d. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove acetic acid byproduct), water, and brine.

    • Self-Validation: The bicarbonate wash is crucial. Effervescence indicates the neutralization of acid. The wash should be continued until no more gas evolves, ensuring complete removal. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product as a crystalline solid.

Spectroscopic Characterization and Validation

Rigorous spectroscopic analysis is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are predicted based on the known spectral properties of analogous structures.[12][13]

Analytical Workflow Diagram

Analytical_Workflow Crude Crude Product Purified Purified Product Crude->Purified Recrystallization Analysis Spectroscopic Analysis (NMR, MS, IR) Purified->Analysis Confirmation Structure & Purity Confirmed? Analysis->Confirmation Final Final Product (>95% Purity) Confirmation->Final Yes Synthetic_Utility Start This compound Deprotected 5-Chloro-1H-indazole Start->Deprotected Deprotection (e.g., K₂CO₃, MeOH) Final_Compound Novel N-1 Substituted Indazole Derivatives Deprotected->Final_Compound N-Alkylation / N-Arylation (e.g., R-X, Base)

References

Methodological & Application

Synthesis of 1-(5-Chloro-1H-indazol-1-yl)ethanone: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 1-(5-chloro-1H-indazol-1-yl)ethanone, a key building block in medicinal chemistry. The synthesis proceeds via the N-acylation of 5-chloro-1H-indazole using acetic anhydride. This document outlines the reaction mechanism, reagent specifications, detailed experimental procedures, safety precautions, and expected outcomes. The protocol is designed to be a self-validating system, explaining the rationale behind each critical step to ensure reproducibility and success.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules.[1] Specifically, substituted indazoles are integral to the development of therapies for a range of diseases, including cancer and neurodegenerative disorders like multiple sclerosis.[2][3] The title compound, this compound, serves as a crucial intermediate for creating more complex molecules, allowing for further functionalization and exploration of structure-activity relationships (SAR).[4] The addition of an acetyl group to the indazole nitrogen can significantly influence the compound's electronic properties and biological activity. This protocol details a reliable method for the N-acylation of 5-chloro-1H-indazole, a common and efficient route to the desired product.[5]

Reaction and Mechanism

The synthesis of this compound from 5-chloro-1H-indazole is achieved through an N-acylation reaction. In this electrophilic substitution reaction, the lone pair of electrons on the nitrogen atom of the indazole ring attacks one of the carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and departure of an acetate ion as a leaving group results in the formation of the N-acetylated product. A catalytic amount of acid is sometimes used to activate the acetic anhydride, though the reaction can often proceed without it.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )GradeSupplier Example
5-Chloro-1H-indazoleC₇H₅ClN₂152.5898%+Sigma-Aldrich
Acetic AnhydrideC₄H₆O₃102.09ACS Grade, ≥99%Fisher Scientific
PyridineC₅H₅N79.10Anhydrous, 99.8%Alfa Aesar
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%VWR
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)--Lab-prepared
Anhydrous Magnesium SulfateMgSO₄120.37GranularJ.T. Baker
Ethyl AcetateC₄H₈O₂88.11ACS GradeEMD Millipore
HexanesC₆H₁₄86.18ACS GradeEMD Millipore

Table 2: Predicted Characterization Data for this compound

AnalysisPredicted Data
¹H NMR (400 MHz, CDCl₃) δ 8.25 (d, J = 0.8 Hz, 1H), 8.15 (d, J = 8.8 Hz, 1H), 7.60 (d, J = 1.6 Hz, 1H), 7.45 (dd, J = 8.8, 1.6 Hz, 1H), 2.80 (s, 3H).
¹³C NMR (100 MHz, CDCl₃) δ 169.0, 141.5, 135.0, 130.0, 128.5, 123.0, 111.5, 24.0.
IR (Infrared) Spectroscopy ~1710 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=N stretch).
Mass Spectrometry (ESI+) m/z 195.0 (M+H)⁺, 217.0 (M+Na)⁺.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 5-Chloro-1H-indazole in anhydrous DCM B Add Pyridine A->B C Cool to 0°C B->C D Add Acetic Anhydride dropwise C->D E Warm to RT and stir D->E F Monitor by TLC E->F G Quench with sat. NaHCO₃ F->G H Separate Layers G->H I Extract Aqueous Layer with DCM H->I J Combine Organic Layers I->J K Dry with MgSO₄ J->K L Filter and Concentrate K->L M Purify by Column Chromatography L->M N Characterize Product M->N

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Safety Precautions:
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves are suitable).[6][7]

  • Fume Hood: All manipulations involving volatile and corrosive reagents such as acetic anhydride and dichloromethane must be performed in a well-ventilated chemical fume hood.[7][8]

  • Acetic Anhydride Handling: Acetic anhydride is corrosive, flammable, and a lachrymator.[9][10] Avoid inhalation of vapors and contact with skin and eyes.[6][8] Keep away from water and sources of ignition.[10] In case of a spill, use an inert absorbent material for containment.[8][10]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Procedure:
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloro-1H-indazole (1.0 eq, e.g., 1.52 g, 10 mmol).

    • Add anhydrous dichloromethane (DCM, 30 mL) to dissolve the starting material.

    • Add anhydrous pyridine (1.2 eq, e.g., 0.96 mL, 12 mmol). The pyridine acts as a base to neutralize the acetic acid byproduct, driving the reaction to completion.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • N-Acylation:

    • Slowly add acetic anhydride (1.5 eq, e.g., 1.42 mL, 15 mmol) dropwise to the stirred solution at 0 °C using a syringe. The dropwise addition helps to control the exothermic nature of the reaction.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The product spot should be less polar than the starting material. Visualize the spots under UV light (254 nm). The reaction is considered complete when the starting material spot is no longer visible.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (20 mL) to neutralize any remaining acetic anhydride and acetic acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with DCM (2 x 20 mL).

    • Combine all the organic layers and wash with brine (20 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes, is typically effective for separating the product from any impurities.

    • Collect the fractions containing the desired product (as determined by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid. Expected yields are typically in the range of 80-95%.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Trustworthiness and Self-Validation

  • Rationale for Reagent Stoichiometry: An excess of acetic anhydride is used to ensure the complete consumption of the limiting reagent, 5-chloro-1H-indazole. Pyridine is added in a slight excess to effectively scavenge the acetic acid byproduct.

  • Importance of Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial as acetic anhydride readily hydrolyzes in the presence of water to form acetic acid, which would reduce the yield of the desired product.

  • Temperature Control: The initial cooling to 0 °C is important to moderate the initial exothermic reaction upon the addition of acetic anhydride. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion without promoting side reactions.

  • Work-up Strategy: The aqueous sodium bicarbonate wash is essential for removing unreacted acetic anhydride and the acetic acid byproduct. The subsequent brine wash helps to remove any residual water from the organic layer before drying.

  • Purification Justification: While the reaction is generally clean, column chromatography is recommended to remove any minor impurities, including any potential O-acylated regioisomer, ensuring a high purity of the final product for subsequent applications.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of this compound. By carefully following the detailed steps and understanding the rationale behind the experimental choices, researchers can confidently prepare this valuable intermediate for applications in drug discovery and medicinal chemistry. The emphasis on safety and procedural validation ensures a high likelihood of success in a standard laboratory setting.

References

Application Note & Protocol: A Detailed Guide to the Synthesis of 1-(5-Chloro-1H-indazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(5-Chloro-1H-indazol-1-yl)ethanone, a key heterocyclic building block in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous pharmacologically active compounds, including kinase inhibitors and anticancer agents.[1][2] This guide details a robust method for the regioselective N-acetylation of 5-chloro-1H-indazole. We delve into the underlying chemical principles, justify the selection of reagents and conditions, and provide a detailed workflow from reaction setup to product purification and characterization, ensuring scientific integrity and reproducibility for researchers in the field.

Introduction and Scientific Rationale

The indazole ring system is a bicyclic heteroaromatic compound of significant interest due to its prevalence in a wide array of therapeutic agents.[1] The functionalization of the indazole core, particularly at the N-1 and N-2 positions, is a critical strategy in modulating the biological activity of these molecules. The synthesis of this compound involves the N-acylation of the 5-chloro-1H-indazole precursor.

The Challenge of Regioselectivity: Indazole possesses two nitrogen atoms, leading to the potential for forming two different regioisomers upon substitution: the N-1 and N-2 isomers. For acylation reactions, the N-1 substituted product is generally the thermodynamically more stable and favored isomer.[3][4] This preference is attributed to the electronic distribution and aromaticity of the resulting bicyclic system. Our protocol is optimized to ensure high regioselectivity for the desired N-1 acetylated product.

The chosen synthetic route is a direct acetylation using acetic anhydride in the presence of a base. This method is efficient, uses readily available reagents, and offers a straightforward work-up procedure.

Experimental Protocol

Materials and Reagents

A summary of all necessary reagents and their key properties is provided in the table below.

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )RoleRecommended Supplier
5-Chloro-1H-indazoleC₇H₅ClN₂152.58Starting MaterialSigma-Aldrich
Acetic AnhydrideC₄H₆O₃102.09Acetylating AgentFisher Scientific
PyridineC₅H₅N79.10Base/SolventAcros Organics
Dichloromethane (DCM)CH₂Cl₂84.93SolventVWR
Ethyl AcetateC₄H₈O₂88.11Extraction SolventJ.T. Baker
HexanesC₆H₁₄86.18Eluent for ChromatographyEMD Millipore
Saturated NaHCO₃ (aq)NaHCO₃84.01Quenching AgentLab Prepared
Brine (Saturated NaCl)NaCl58.44Washing AgentLab Prepared
Anhydrous MgSO₄MgSO₄120.37Drying AgentAlfa Aesar
Silica GelSiO₂60.08Stationary PhaseSorbent Technologies
Step-by-Step Synthesis Procedure

Reaction Scheme:

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloro-1H-indazole (1.0 eq, e.g., 1.52 g, 10.0 mmol).

  • Add anhydrous pyridine (approx. 20 mL). Pyridine serves as both the solvent and the base to neutralize the acetic acid byproduct.

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Cool the flask to 0 °C using an ice-water bath. This is crucial for controlling the exothermic nature of the acylation reaction.

Step 2: N-Acetylation

  • While maintaining the temperature at 0 °C, slowly add acetic anhydride (1.2 eq, e.g., 1.22 g, 1.13 mL, 12.0 mmol) dropwise to the stirred solution over 10-15 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Continue stirring at room temperature for 2-4 hours.

Step 3: Reaction Monitoring

  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).

  • Spot the starting material and the reaction mixture on the TLC plate. The product, being more nonpolar, should have a higher Rf value than the starting indazole.

  • The reaction is considered complete when the starting material spot is no longer visible.

Step 4: Work-up and Extraction

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water (approx. 100 mL) to quench the excess acetic anhydride.

  • Transfer the aqueous mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts.

  • Wash the combined organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL) to remove any remaining acetic acid and pyridine, followed by brine (1 x 50 mL).[5][6]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 5: Purification

  • Purify the crude residue by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) to isolate the pure this compound.

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield a white to off-white solid. Expected yields are typically in the range of 80-95%.

Predicted Characterization Data
AnalysisPredicted Data
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃)δ 8.2-8.4 (d, 1H, indazole H-7), 7.6-7.8 (m, 2H, indazole H-4, H-6), 2.8-2.9 (s, 3H, acetyl CH₃).
¹³C NMR (100 MHz, CDCl₃)δ 168-170 (C=O), 140-142 (indazole C-7a), 135-137 (indazole C-3a), 128-130 (indazole C-5), 125-127 (indazole C-6), 120-122 (indazole C-4), 112-114 (indazole C-7), 23-25 (acetyl CH₃).
Mass Spec (ESI) [M+H]⁺ calculated for C₉H₈ClN₂O: 195.03; found: 195.0.

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the synthesis.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification cluster_analysis Analysis reactants 1. Dissolve 5-Chloro-1H-indazole in Pyridine cooling 2. Cool to 0 °C reactants->cooling addition 3. Add Acetic Anhydride (dropwise) cooling->addition stir 4. Stir at RT (2-4h) addition->stir quench 5. Quench with Ice Water stir->quench extract 6. Extract with DCM/EtOAc quench->extract wash 7. Wash & Dry extract->wash purify 8. Column Chromatography wash->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note & Protocols: A Strategic Approach to In Vitro Profiling of 1-(5-Chloro-1H-indazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Indazole Scaffolds

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic activities.[1][2] Derivatives of indazole have been successfully developed as potent inhibitors of a diverse range of biological targets, including protein kinases, cyclooxygenases, and other enzymes, leading to clinical candidates and approved drugs for oncology and inflammatory diseases.[3][4][5][6] The specific compound, 1-(5-Chloro-1H-indazol-1-yl)ethanone, with its characteristic chloro-substitution at the 5-position and an ethanone group at the 1-position, presents a unique profile for investigation. The electronic and steric properties imparted by these substitutions warrant a systematic in vitro evaluation to elucidate its biological activity and mechanism of action.

This guide provides a comprehensive framework for the in vitro characterization of this compound. We will detail a tiered assay cascade, beginning with broad phenotypic screening to identify primary biological effects, followed by targeted biochemical and mechanistic assays to pinpoint specific molecular targets. This strategic approach is designed to efficiently progress from a compound of interest to a lead candidate with a well-defined pharmacological profile.

Strategic Assay Cascade: From Phenotype to Mechanism

A logical and resource-effective approach to characterizing a novel compound involves a multi-tiered screening strategy. This ensures that efforts are focused on the most promising biological activities.

Assay_Cascade cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Assays phenotypic Phenotypic Assays (e.g., Anti-proliferative) kinase Kinase Profiling phenotypic->kinase If Anti-proliferative cox COX-1/COX-2 Inhibition phenotypic->cox If Anti-inflammatory cytokine Cytokine Release Assays phenotypic->cytokine If Anti-inflammatory apoptosis Apoptosis Assays kinase->apoptosis Mechanistic Follow-up Kinase_Workflow start This compound panel Broad Kinase Panel Screen (e.g., >400 kinases at 10 µM) start->panel hits Identify Hits (% Inhibition > 50%) panel->hits dose_response Dose-Response Assay (Determine IC₅₀) hits->dose_response target Prioritized Kinase Target(s) dose_response->target

References

Cell-based assay protocol using "1-(5-Chloro-1H-indazol-1-yl)ethanone"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Cell-Based Assay Protocol for Characterizing "1-(5-Chloro-1H-indazol-1-yl)ethanone" as a Modulator of the Wnt/β-Catenin Signaling Pathway

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of cell fate, proliferation, and differentiation, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[1][2] Tankyrase (TNKS) enzymes are key positive regulators of this pathway, making them a compelling target for therapeutic intervention.[3] This document provides a detailed protocol for a comprehensive cell-based assay to characterize the activity of "this compound," a novel compound with a chemical scaffold suggestive of potential tankyrase inhibition. The protocol outlines a primary screening method using a TCF/LEF luciferase reporter assay to quantitatively measure the compound's effect on Wnt/β-catenin signaling. Additionally, a secondary Western blot assay is described to validate the mechanism of action by assessing the levels of key pathway components, β-catenin and Axin2. This guide is intended to provide researchers with a robust framework for screening and characterizing novel inhibitors of the Wnt/β-catenin pathway.

Introduction: The Wnt/β-Catenin Pathway and the Role of Tankyrase

The canonical Wnt/β-catenin signaling pathway is meticulously controlled under normal physiological conditions. In the absence of a Wnt ligand, a "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α), phosphorylates β-catenin.[4] This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.[5] Upon Wnt ligand binding to its receptor complex, Frizzled/LRP5/6, the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and act as a co-activator for T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, driving the expression of target genes like c-Myc and Cyclin D1 that promote cell proliferation.[4][5]

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a pivotal role in upregulating Wnt/β-catenin signaling.[3][6] Tankyrases PARylate (add poly(ADP-ribose) chains to) the Axin scaffolding protein, targeting it for ubiquitination and proteasomal degradation.[6] The degradation of Axin destabilizes the destruction complex, leading to β-catenin accumulation and pathway activation. Therefore, small molecule inhibitors of tankyrase are of significant interest as they are expected to stabilize Axin, enhance β-catenin degradation, and consequently inhibit the growth of Wnt-dependent cancers.[1][3]

The compound "this compound" belongs to the indazole class of heterocyclic compounds, which are known to exhibit a wide range of biological activities and have been explored as scaffolds for various kinase inhibitors. Given the structural similarities to known Wnt pathway inhibitors, it is hypothesized that this compound may function as a tankyrase inhibitor. The following protocols are designed to test this hypothesis.

Signaling Pathway and Experimental Rationale

The proposed mechanism of action for a tankyrase inhibitor like "this compound" is the stabilization of Axin, leading to the downregulation of Wnt/β-catenin signaling.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_inhibitor Mechanism of Tankyrase Inhibitor DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off Phosphorylation Proteasome Proteasome BetaCatenin_off->Proteasome Degradation Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor Receptor->DestructionComplex Inhibition BetaCatenin_on β-catenin (Accumulates) Nucleus Nucleus BetaCatenin_on->Nucleus Translocation TCF_LEF TCF/LEF Nucleus->TCF_LEF TargetGenes Target Gene Expression (c-Myc, Cyclin D1, Axin2) TCF_LEF->TargetGenes Activation Tankyrase Tankyrase (TNKS) Axin Axin Tankyrase->Axin PARylation & Degradation Inhibitor This compound Inhibitor->Tankyrase Inhibits

Caption: Wnt/β-catenin signaling pathway and the point of intervention for a tankyrase inhibitor.

To validate "this compound" as a Wnt/β-catenin pathway inhibitor, a two-tiered approach is recommended:

  • Primary Assay (Functional Screen): A TOPFlash/FOPFlash luciferase reporter assay will be used to measure the transcriptional output of the pathway.[7][8] A reduction in the TOP/FOP ratio upon treatment with the compound will indicate pathway inhibition.

  • Secondary Assay (Mechanistic Validation): Western blotting will be performed to confirm the on-target effect of the compound. A potent tankyrase inhibitor should lead to an increase in the level of Axin2 (a transcriptional target of β-catenin that is also regulated by tankyrase) and a decrease in the level of active (non-phosphorylated) and total β-catenin.[9][10][11]

Experimental Workflow

The overall experimental workflow is designed to efficiently screen and validate the activity of the test compound.

Workflow cluster_primary Primary Screen: Luciferase Reporter Assay cluster_secondary Secondary Screen: Western Blot start Seed HEK293T cells in 96-well plates transfect Co-transfect with TOPFlash/FOPFlash & Renilla plasmids start->transfect treat Treat with This compound & Wnt3a transfect->treat lyse Lyse cells treat->lyse read Measure Dual- Luciferase Activity lyse->read analyze1 Calculate TOP/FOP Ratio & Determine IC50 read->analyze1 start2 Seed SW480 cells in 6-well plates treat2 Treat with This compound start2->treat2 lyse2 Lyse cells & quantify protein treat2->lyse2 sds_page SDS-PAGE lyse2->sds_page transfer Transfer to PVDF membrane sds_page->transfer probe Probe with primary & secondary antibodies transfer->probe detect Detect chemiluminescence probe->detect analyze2 Quantify band intensities (β-catenin, Axin2) detect->analyze2

Caption: Experimental workflow for screening and validation of the test compound.

Detailed Protocols

Primary Screening: TOPFlash/FOPFlash Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of the TCF/LEF responsive elements.[7][8][12]

Materials:

  • HEK293T cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • TOPFlash and FOPFlash reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Recombinant Wnt3a

  • "this compound" (dissolved in DMSO)

  • 96-well white, clear-bottom plates

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Transfection:

    • For each well, prepare a DNA mixture containing 80 ng of either TOPFlash or FOPFlash plasmid and 20 ng of Renilla plasmid in serum-free medium.

    • Add transfection reagent according to the manufacturer's protocol and incubate to form DNA-lipid complexes.

    • Add the transfection complexes to the cells and incubate for 18-24 hours.[8]

  • Compound Treatment:

    • Prepare serial dilutions of "this compound" in complete medium. A suggested concentration range is 0.01 µM to 50 µM.

    • Aspirate the transfection medium and add 100 µL of the compound dilutions to the respective wells.

    • To activate the Wnt pathway, add recombinant Wnt3a to a final concentration of 100 ng/mL to all wells except the negative control.

    • Include vehicle control (DMSO) wells.

    • Incubate for an additional 24 hours.

  • Luciferase Measurement:

    • Equilibrate the plate to room temperature.

    • Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer, following the manufacturer's instructions.[4][13]

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the TOP/FOP ratio for each condition to determine the specific Wnt/β-catenin signaling activity.[7][8]

    • Plot the normalized TOP/FOP ratio against the log concentration of the compound and fit a dose-response curve to calculate the IC50 value.

Parameter Condition
Cell LineHEK293T
Plate Format96-well
Seeding Density2 x 10^4 cells/well
PlasmidsTOPFlash/FOPFlash, Renilla
Activator100 ng/mL Wnt3a
Compound Conc.0.01 - 50 µM
Incubation Time24 hours post-treatment
ReadoutDual-Luciferase Activity
Secondary Assay: Western Blot for β-catenin and Axin2

This assay provides mechanistic insight by measuring the protein levels of key pathway components.[14][15]

Materials:

  • SW480 colorectal cancer cell line (constitutively active Wnt signaling)

  • RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin

  • "this compound" (dissolved in DMSO)

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-β-catenin, anti-active-β-catenin (non-phospho), anti-Axin2, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment: Seed SW480 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with "this compound" at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value determined from the primary assay) and a vehicle control (DMSO) for 24 hours.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.[14]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples (typically 20-30 µg per lane) and prepare them by boiling in Laemmli buffer.

    • Separate the proteins on a 10% SDS-PAGE gel.[16]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[5]

    • Incubate the membrane with primary antibodies (e.g., anti-β-catenin at 1:1000, anti-Axin2 at 1:500, anti-β-actin at 1:5000) overnight at 4°C.[14][17]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane thoroughly with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis to quantify the band intensities. Normalize the protein of interest to the loading control (β-actin).

Parameter Condition
Cell LineSW480
Plate Format6-well
Treatment Time24 hours
Protein Load20-30 µ g/lane
Primary Antibodiesβ-catenin, active-β-catenin, Axin2, β-actin
Blocking Buffer5% non-fat milk in TBST
Detection MethodChemiluminescence (ECL)

Expected Results and Interpretation

A successful inhibitor of the Wnt/β-catenin pathway via tankyrase inhibition, such as "this compound," is expected to yield the following results:

  • Luciferase Assay: A dose-dependent decrease in the TOP/FOP luciferase activity ratio in Wnt3a-stimulated HEK293T cells.

  • Western Blot: In SW480 cells, a dose-dependent decrease in the levels of both total and active (non-phosphorylated) β-catenin, and a corresponding increase in the level of Axin2.

These results would collectively provide strong evidence that "this compound" acts as an inhibitor of the Wnt/β-catenin signaling pathway, likely through the stabilization of the β-catenin destruction complex.

Troubleshooting

Problem Possible Cause Solution
Luciferase Assay: High variability between replicatesInconsistent cell seeding or transfection efficiencyEnsure uniform cell suspension before seeding. Optimize transfection protocol.
Luciferase Assay: No response to Wnt3aLow transfection efficiency; inactive Wnt3aCheck transfection efficiency with a GFP control plasmid. Use a fresh batch of Wnt3a.
Western Blot: Weak or no signalInsufficient protein loaded; low antibody concentrationIncrease protein load to 30-50 µg. Optimize primary antibody concentration.
Western Blot: High backgroundInsufficient blocking; inadequate washingIncrease blocking time to 2 hours. Increase the number and duration of TBST washes.

References

Application Notes and Protocols: Screening 1-(5-Chloro-1H-indazol-1-yl)ethanone as a Kinase Inhibitor Library Component

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are critical regulators of the majority of cellular pathways, controlling processes from cell division and metabolism to signal transduction.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensively pursued "druggable" target classes in modern medicine.[2][3] The core challenge, however, lies in achieving inhibitor specificity. The highly conserved ATP-binding site across the kinome makes it difficult to develop inhibitors that potently block the target kinase without causing off-target effects, which can lead to toxicity and diminish therapeutic efficacy.[2][4]

This document provides a comprehensive guide for the initial characterization of novel compounds from kinase-focused screening libraries. We will use 1-(5-Chloro-1H-indazol-1-yl)ethanone , a representative indazole-scaffold compound, as a model new chemical entity (NCE) to illustrate a robust, multi-tiered screening workflow. The indazole core is a privileged scaffold found in numerous approved kinase inhibitors, making this NCE a rational starting point for a screening campaign.

These protocols are designed for researchers, scientists, and drug development professionals to guide them from initial high-throughput screening (HTS) to potency determination and initial selectivity profiling, laying the groundwork for hit-to-lead optimization. We will detail the causality behind experimental choices, emphasizing self-validating protocols and grounding our methods in established, authoritative technologies.

Compound Profile: this compound

Before commencing any screening, it is crucial to understand the physicochemical properties of the test compound.

PropertyValueSource
CAS Number 98083-43-3[5][6]
Molecular Formula C₉H₇ClN₂O[7]
Molecular Weight 194.62 g/mol [7]
Purity >95% (Recommended for screening)Industry Standard
Solubility To be determined empirically in DMSOIndustry Standard

Protocol 1: Compound Handling and Solubilization

  • Objective: To prepare a high-concentration stock solution of the test compound for serial dilution.

  • Rationale: Dimethyl sulfoxide (DMSO) is the standard solvent for compound libraries due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous assay buffers. Ensuring complete solubilization at the stock concentration is critical to avoid compound precipitation in the assay, which can lead to false-positive or inaccurate results.

  • Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a 10 mM stock solution by dissolving the compound in high-purity, anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, add the appropriate volume of DMSO to 1.946 mg of the compound.

  • Vortex the solution vigorously for 5-10 minutes. Visually inspect for any undissolved particulate matter. If necessary, use a bath sonicator for 5 minutes to aid dissolution.

  • Centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any insoluble aggregates.

  • Carefully transfer the supernatant to a fresh, clearly labeled tube. This is your master stock.

  • Store the master stock at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

A Tiered Strategy for Kinase Inhibitor Screening

A successful screening campaign follows a logical progression, designed to efficiently identify true hits while minimizing wasted resources on false positives. Our proposed workflow employs a tiered approach, moving from a broad primary screen to more focused secondary and profiling assays.

G cluster_0 Screening Cascade cluster_1 Key Outputs Primary Primary Screen (Single Concentration, e.g., 10 µM) DoseResp Secondary Screen (IC50 Determination) Primary->DoseResp Identify 'Hits' Output1 % Inhibition Primary->Output1 Selectivity Selectivity Profiling (Kinase Panel) DoseResp->Selectivity Confirm Potency Output2 IC50 Value DoseResp->Output2 Cellular Cell-Based Assays (Target Engagement & Function) Selectivity->Cellular Assess Specificity Output3 Selectivity Index (SI) Selectivity->Output3 Output4 Cellular IC50 / EC50 Cellular->Output4

Caption: A typical kinase inhibitor screening workflow.

Part 1: Primary High-Throughput Screening (HTS)

  • Goal: To rapidly screen this compound against a target kinase at a single, high concentration to identify initial "hit" activity.

  • Technology Choice: Luminescence-Based ADP Detection. For primary screening, a universal and robust assay is paramount. The ADP-Glo™ Kinase Assay is an ideal choice because it measures the production of ADP, a universal product of all kinase reactions.[1][8] This makes the platform adaptable to virtually any kinase/substrate pair and less prone to compound interference compared to some fluorescence-based methods.[8] The signal is directly proportional to kinase activity, providing an intuitive readout.

Protocol 2: Primary Screen using ADP-Glo™ Kinase Assay

  • Objective: To determine the percent inhibition of a target kinase by this compound at a concentration of 10 µM.

Materials:

  • Target Kinase (e.g., ABL1, SRC, etc.)

  • Kinase Substrate (specific to the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Acoustic liquid handler or multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare all reagents (kinase buffer, ATP, substrate, enzyme) according to the manufacturer's protocol. The ATP concentration should ideally be at or near the Kₘ for the target kinase to ensure sensitivity to ATP-competitive inhibitors.

  • Compound Plating:

    • Create an intermediate dilution plate of this compound. For a final assay concentration of 10 µM with a 1% DMSO tolerance, dilute the 10 mM stock to 1 mM in DMSO, then create a 100 µM working solution in assay buffer.

    • Transfer 0.5 µL of the 100 µM compound solution to the assay plate wells.

    • For controls, add 0.5 µL of DMSO without compound (0% inhibition, high signal) and 0.5 µL of a known potent inhibitor for the target kinase (100% inhibition, low signal).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in the appropriate kinase reaction buffer.

    • Prepare a 2X ATP solution.

    • Dispense 2.5 µL of the 2X kinase/substrate mix into each well.

    • Start the reaction by adding 2.5 µL of the 2X ATP solution to each well, bringing the total volume to 5 µL.

  • Incubation: Seal the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes). This time should be determined during assay development to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce light.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis: Calculate the Percent Inhibition (%I) using the following formula:

%I = 100 * (1 - (Lumi_compound - Lumi_100%_inhibition) / (Lumi_0%_inhibition - Lumi_100%_inhibition))

A "hit" is typically defined as a compound that causes inhibition greater than a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Part 2: Secondary Screening & Potency Determination

  • Goal: To confirm the activity of primary hits and determine their potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).

  • Technology Choice: The same ADP-Glo™ assay can be used for consistency. Alternatively, an orthogonal assay, such as the luminescence-based Kinase-Glo™ platform, can be employed. The Kinase-Glo™ assay measures the depletion of ATP, providing an inverse correlation with kinase activity.[9][10][11] Using a different detection method helps to rule out artifacts from the primary screen.

G cluster_0 Luminescence Assay Principles cluster_1 ADP-Glo™ cluster_2 Kinase-Glo™ KinaseRxn Kinase Reaction (ATP -> ADP + P-Substrate) ADP_Glo_Stop Add ADP-Glo™ Reagent (Depletes remaining ATP) KinaseRxn->ADP_Glo_Stop KG_Glo_Add Add Kinase-Glo™ Reagent KinaseRxn->KG_Glo_Add ADP_Glo_Detect Add Detection Reagent (Converts ADP to ATP) ADP_Glo_Stop->ADP_Glo_Detect ADP_Glo_Lumi Luciferase Reaction (Light Signal ∝ Kinase Activity) ADP_Glo_Detect->ADP_Glo_Lumi KG_Glo_Lumi Luciferase Reaction (Light Signal ∝ Remaining ATP) KG_Glo_Add->KG_Glo_Lumi KG_Glo_Result Signal Inversely ∝ Kinase Activity KG_Glo_Lumi->KG_Glo_Result

Caption: Comparison of ADP-Glo™ and Kinase-Glo™ assay principles.

Protocol 3: IC₅₀ Determination with Kinase-Glo™ Luminescent Kinase Assay

  • Objective: To determine the IC₅₀ value of this compound against the target kinase.

Procedure:

  • Compound Dilution Series: Prepare a serial dilution of the compound. A common scheme is a 10-point, 3-fold serial dilution starting from a top concentration of 100 µM. This will generate a concentration range sufficient to define the top and bottom plateaus of the curve.

  • Compound Plating: Add the diluted compound series to the wells of a 384-well plate. Include DMSO-only (0% inhibition) and positive control inhibitor (100% inhibition) wells.

  • Kinase Reaction: Perform the kinase reaction as described in Protocol 2 (steps 3.1 - 4).

  • ATP Detection:

    • Allow the assay plate and the Kinase-Glo™ Reagent to equilibrate to room temperature.

    • Add a volume of Kinase-Glo™ Reagent equal to the volume of the kinase reaction in the well (e.g., add 5 µL of reagent to a 5 µL reaction).

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence. The signal will be high for inhibited wells (more ATP remaining) and low for uninhibited wells (less ATP remaining).[9][11]

Data Analysis:

  • Normalize the data using the 0% and 100% inhibition controls.

  • Plot the normalized response (percent activity) against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.

Y = Bottom + (Top-Bottom)/(1 + (X/IC₅₀)^HillSlope)

Part 3: Advanced Profiling - Orthogonal Testing and Selectivity

  • Goal: To confirm the inhibitory activity using a different technological platform and to begin assessing the compound's selectivity.

  • Technology Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). TR-FRET assays, such as LanthaScreen™, are robust, less susceptible to colored-compound interference, and offer a different mechanistic readout.[12] The assay measures the phosphorylation of a fluorescently labeled substrate by a specific antibody, providing a direct measure of product formation.[13]

Protocol 4: Confirmatory TR-FRET Kinase Activity Assay

  • Objective: To confirm the IC₅₀ of this compound using a TR-FRET format.

Materials:

  • LanthaScreen™ Certified Kinase

  • Fluorescein-labeled substrate

  • Terbium-labeled anti-phospho-substrate antibody

  • TR-FRET compatible plate reader

Procedure:

  • Kinase Reaction:

    • Set up the kinase reaction in a low-volume 384-well plate containing the serially diluted inhibitor. The reaction mixture includes the kinase, fluorescein-labeled substrate, and ATP.[14][15]

    • Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the reaction by adding a solution containing EDTA.

    • Add the Terbium (Tb)-labeled antibody in TR-FRET dilution buffer.[16]

    • Incubate for 30-60 minutes at room temperature to allow for antibody-substrate binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled reader, measuring emission at two wavelengths (e.g., 495 nm for Terbium and 520 nm for Fluorescein). The TR-FRET ratio (520 nm / 495 nm) is proportional to the amount of phosphorylated substrate.[13]

  • Data Analysis: Calculate the IC₅₀ value by plotting the TR-FRET ratio against the log of the inhibitor concentration and fitting to a 4PL model.

Bridging to Cellular Relevance

While biochemical assays are essential for initial screening, a critical step in drug discovery is to confirm that a compound is active in a cellular context.[4] Cellular assays assess a compound's ability to cross the cell membrane, engage its target in the complex intracellular environment, and exert a functional effect on a signaling pathway. Successful translation from biochemical potency to cellular efficacy is a key milestone.[4]

Recommended Next Steps:

  • Target Engagement Assays: Use technologies like NanoBRET™ to measure the binding of the compound to the target kinase inside living cells.[4]

  • Cellular Phosphorylation Assays: Measure the phosphorylation status of the kinase's downstream substrate in cells to confirm functional inhibition of the signaling pathway.[4]

  • Cell Proliferation Assays: In disease-relevant cell lines (e.g., cancer cells dependent on the target kinase), assess the compound's ability to inhibit cell growth.[4]

By following this structured, multi-tiered approach, researchers can efficiently and confidently screen novel compounds like this compound, generating high-quality, reproducible data to drive informed decisions in the kinase inhibitor drug discovery pipeline.

References

Application Notes and Protocols for High-Throughput Screening with 1-(5-Chloro-1H-indazol-1-yl)ethanone and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of protein kinases.[1] This document provides a comprehensive guide for developing and executing a high-throughput screening (HTS) campaign to identify novel kinase inhibitors based on the "1-(5-Chloro-1H-indazol-1-yl)ethanone" core structure. We present detailed protocols for a primary biochemical screen, a secondary cell-based assay for hit confirmation and validation, and a strategic workflow for advancing hits to lead candidates. The methodologies are designed to be robust, reproducible, and grounded in the principles of modern drug discovery.

Introduction: The Indazole Scaffold as a Source of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology, due to their critical role in cell signaling and proliferation.[2][3] The indazole ring system has been successfully exploited to generate potent and selective kinase inhibitors. The chloro-substitution at the 5-position of the indazole ring, as seen in "this compound", can significantly influence the molecule's physicochemical properties and its interaction with target proteins.[4] This application note will use the hypothetical example of targeting a dual-specificity kinase, which plays a role in cell cycle regulation, to illustrate the HTS process.

The High-Throughput Screening Workflow

A successful HTS campaign is a multi-step process designed to efficiently identify and validate true hits from a large compound library.[5] Our proposed workflow integrates a primary biochemical screen with a secondary cell-based assay to ensure high-quality data and minimize false positives.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Assays cluster_3 Hit-to-Lead Primary_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Primary_Data Single-Point % Inhibition Data Primary_Assay->Primary_Data 10 µM compound concentration Confirmation Re-test in Primary Assay Primary_Data->Confirmation Select hits (e.g., >50% inhibition) Dose_Response IC50 Determination Confirmation->Dose_Response Confirmed hits Secondary_Assay Cell-Based Phosphorylation Assay (e.g., HTRF) Dose_Response->Secondary_Assay Potent compounds (e.g., IC50 < 10 µM) Cytotoxicity Cell Viability Assay (e.g., CellTiter-Glo) Dose_Response->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Secondary_Assay->SAR Cytotoxicity->SAR Filter out cytotoxic compounds

Figure 1: A representative workflow for identifying and validating kinase inhibitors, from primary screening to hit-to-lead activities.

Primary Screening: Biochemical Kinase Assay

The primary screen aims to rapidly assess a large library of compounds for their ability to inhibit the target kinase in a biochemical setting.[6] An enzyme-coupled fluorescence or luminescence assay for ADP detection is a common and robust method for HTS of kinase inhibitors.[7]

Protocol: ADP-Glo™ Kinase Assay (Promega)

This protocol is adapted for a 384-well plate format.

A. Reagents and Materials:

  • Kinase: Recombinant human dual-specificity kinase.

  • Substrate: Specific peptide substrate for the kinase.

  • ATP: Adenosine triphosphate.

  • Compound Library: Analogs of "this compound" dissolved in DMSO.

  • Assay Buffer: Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ADP-Glo™ Reagent: To terminate the kinase reaction and deplete remaining ATP.

  • Kinase Detection Reagent: To convert ADP to ATP and generate a luminescent signal.

  • Controls:

    • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).

    • Negative Control: DMSO vehicle.

  • Plates: 384-well, white, solid-bottom plates.

B. Experimental Procedure:

  • Compound Plating:

    • Dispense 50 nL of test compounds, positive controls, and negative controls into the appropriate wells of a 384-well plate.

  • Kinase/Substrate Addition:

    • Prepare a solution of the kinase and its peptide substrate in the assay buffer.

    • Add 5 µL of the kinase/substrate mix to each well.

    • Incubate for 15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in the assay buffer.

    • Add 5 µL of the ATP solution to each well to start the reaction. The final concentration of ATP should be at the Km for the kinase.

    • Incubate for 60 minutes at room temperature.

  • Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

C. Data Analysis and Quality Control:

The quality of the HTS assay is paramount and can be assessed using the Z'-factor.[8]

  • Calculation of Percent Inhibition: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos)) where Signal_compound is the signal from a test well, Signal_pos is the average signal from the positive control wells, and Signal_neg is the average signal from the negative control wells.

  • Z'-Factor Calculation: Z' = 1 - (3 * (SD_neg + SD_pos)) / |Mean_neg - Mean_pos| where SD is the standard deviation and Mean is the average of the negative and positive controls.

Parameter Acceptance Criteria Rationale
Z'-Factor ≥ 0.5Indicates a large separation between positive and negative controls, making the assay robust for HTS.[9]
Signal-to-Background (S/B) > 5Ensures a sufficient dynamic range for hit identification.[10]
Hit Threshold > 50% InhibitionA common starting point for selecting initial hits for confirmation.

Table 1: Key quality control metrics for the primary HTS assay.

Secondary Screening: Cell-Based Phosphorylation Assay

Hits from the primary screen must be validated in a more biologically relevant context.[11][12] A cell-based assay confirms that the compound can penetrate the cell membrane and inhibit the kinase in a cellular environment.

Protocol: HTRF® Phospho-Substrate Assay (Cisbio)

This protocol measures the phosphorylation of a specific substrate in a cellular context.

A. Reagents and Materials:

  • Cell Line: A cell line that expresses the target kinase and its substrate.

  • Compound Hits: Confirmed hits from the primary screen.

  • Cell Culture Medium: Appropriate medium for the cell line.

  • Stimulant (if required): A growth factor or other agent to activate the signaling pathway.

  • HTRF® Lysis Buffer: To lyse the cells and stabilize the phosphoprotein.

  • HTRF® Antibodies:

    • Europium cryptate-labeled antibody against the total substrate protein.

    • d2-labeled antibody against the phosphorylated form of the substrate.

  • Plates: 384-well, white, tissue culture-treated plates.

B. Experimental Procedure:

  • Cell Seeding:

    • Seed the cells into 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds.

    • Treat the cells with the compounds for 1-2 hours.

  • Pathway Stimulation:

    • If necessary, add a stimulant to activate the kinase for a specific duration (e.g., 15-30 minutes).

  • Cell Lysis:

    • Aspirate the medium and add the HTRF® Lysis Buffer to each well.

    • Incubate for 30 minutes at room temperature with gentle shaking.

  • Antibody Addition:

    • Add the pre-mixed HTRF® antibodies to the cell lysates.

    • Incubate for 4 hours at room temperature or overnight at 4°C.

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible reader, measuring emission at 620 nm and 665 nm.

C. Data Analysis:

  • The HTRF® ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate.

  • Dose-response curves are generated to determine the IC₅₀ value for each compound.

  • A parallel cytotoxicity assay (e.g., CellTiter-Glo®) should be run to ensure that the observed inhibition is not due to cell death.[11]

Hit Validation and Advancement

The process of hit validation is crucial to eliminate false positives and prioritize the most promising compounds for further development.[13][14]

Hit_Validation cluster_input cluster_validation Validation Cascade cluster_output Confirmed_Hits Confirmed Hits (IC50 < 10 µM) Resynthesis Resynthesis & Purity Check Confirmed_Hits->Resynthesis Purity >95% Orthogonal Orthogonal Assay (e.g., Biophysical) Resynthesis->Orthogonal Confirm on-target activity Selectivity Kinase Selectivity Panel Orthogonal->Selectivity Assess off-target effects ADME Early ADME (Solubility, Permeability) Selectivity->ADME Evaluate drug-like properties Validated_Hit Validated Hit for Lead Op ADME->Validated_Hit

Figure 2: A flowchart for the hit validation cascade.

Validation Step Purpose Example Method
Compound Resynthesis To confirm the structure and ensure purity.NMR, LC-MS
Orthogonal Confirmation To verify target engagement using a different technology.Surface Plasmon Resonance (SPR), Thermal Shift Assay
Selectivity Profiling To assess the compound's specificity against other kinases.Kinome-wide screening panel.[6]
Early ADME To evaluate basic drug-like properties.Solubility assays, PAMPA for permeability.

Table 2: Key steps in the hit validation process.

Conclusion

This application note provides a framework for utilizing "this compound" and its derivatives in a high-throughput screening campaign to discover novel kinase inhibitors. By employing a robust primary biochemical assay, followed by a relevant cell-based secondary screen and a rigorous hit validation cascade, researchers can efficiently identify high-quality lead compounds for further optimization. The principles and protocols outlined herein are adaptable to various kinase targets and represent a best-practice approach in modern drug discovery.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 1-(5-Chloro-1H-indazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Indazole Scaffolds in Antimicrobial Research

The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] Derivatives of indazole have demonstrated a wide spectrum of biological effects, including anti-inflammatory, anticancer, and, notably, antimicrobial properties.[1][2] The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Indazole-based compounds represent a promising avenue of investigation in this ongoing effort. Some indazole derivatives have been found to exhibit potent antibacterial activity by targeting essential bacterial enzymes, such as DNA gyrase B, a clinically validated target distinct from that of many existing antibiotic classes.[3]

This document provides a comprehensive guide for the antimicrobial susceptibility testing of 1-(5-Chloro-1H-indazol-1-yl)ethanone , a specific indazole derivative. While extensive public data on this particular compound may be limited, the protocols outlined herein are based on established, standardized methodologies for evaluating novel chemical entities for their antimicrobial potential.[4][5] These application notes are designed to equip researchers with the necessary framework to conduct robust and reproducible in vitro assessments of this and similar investigational compounds.

Physicochemical Properties and Handling

A thorough understanding of the test compound's properties is critical for accurate and reliable susceptibility testing.

Structure:

Key Characteristics:

  • Appearance: Typically a crystalline solid.

  • Solubility: Soluble in various organic solvents such as dimethyl sulfoxide (DMSO) and chloroform.[6] Aqueous solubility is generally low.

  • Storage: Store in a cool, dry, and dark place to maintain stability.

For antimicrobial susceptibility testing, a stock solution of this compound should be prepared in a suitable solvent, typically DMSO, at a high concentration (e.g., 10 mg/mL or higher). The final concentration of the solvent in the testing medium should be kept low (ideally ≤1%) to avoid any intrinsic antimicrobial or inhibitory effects on microbial growth. A solvent toxicity control must be included in all experiments.

Core Protocols for Antimicrobial Susceptibility Testing

The primary objective of these protocols is to determine the Minimum Inhibitory Concentration (MIC) of this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5]

Protocol 1: Broth Microdilution Method

This method is widely used for determining the MIC of a novel compound and is amenable to high-throughput screening.[5][7] It involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria, RPMI-1640 for fungi)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile diluent (e.g., broth, saline)

  • Incubator

  • Micropipettes and sterile tips

Step-by-Step Procedure:

  • Preparation of Compound Dilutions:

    • Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.

    • In well 1, add 100 µL of the highest desired concentration of this compound (prepared by diluting the stock solution in broth).

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), suspend several colonies in sterile broth or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.[4]

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of Microtiter Plate:

    • Add 50 µL of the final diluted inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

    • Well 12 receives 50 µL of sterile broth instead of inoculum.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Fungal testing may require different incubation conditions (e.g., 24-48 hours).

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[4][5] This can be assessed visually or by using a microplate reader to measure optical density.

Workflow for Broth Microdilution

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis A Prepare Compound Stock Solution C Serial Dilution of Compound in 96-Well Plate A->C B Prepare 0.5 McFarland Inoculum Suspension D Inoculate Wells with Standardized Microorganism B->D C->D E Incubate at 35-37°C for 16-20h D->E F Visually Inspect for Turbidity E->F G Determine MIC Value F->G

Caption: Workflow for the Broth Microdilution Method.

Protocol 2: Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a qualitative or semi-quantitative test that is simple to perform and is useful for screening the antimicrobial activity of a novel compound.[8]

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of a known concentration

  • Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile cotton swabs

  • Positive control antibiotic disks

  • Solvent control disk

  • Incubator

Step-by-Step Procedure:

  • Preparation of Test Disks:

    • Impregnate sterile filter paper disks with a known amount of the this compound solution.

    • Allow the solvent to evaporate completely in a sterile environment.

    • Prepare a solvent control disk by impregnating a disk with the solvent used to dissolve the compound.

  • Inoculum Preparation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the agar plate in three directions to ensure uniform growth.

  • Application of Disks:

    • Aseptically place the prepared disks (test compound, positive control, and solvent control) onto the surface of the inoculated agar plate.

    • Ensure adequate spacing between disks to prevent overlapping of inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the area around the disk with no microbial growth) in millimeters.

    • The size of the inhibition zone is indicative of the compound's antimicrobial activity. A larger zone generally suggests greater activity.

Data Presentation and Interpretation

Systematic data recording is essential for comparing the antimicrobial efficacy of the test compound against different microorganisms.

Table 1: Example Minimum Inhibitory Concentration (MIC) Data for this compound

Test MicroorganismGram StainCompound MIC (µg/mL)Positive ControlPositive Control MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive16Ciprofloxacin0.5
Enterococcus faecalis ATCC 29212Gram-positive32Ciprofloxacin1
Escherichia coli ATCC 25922Gram-negative64Ciprofloxacin0.25
Pseudomonas aeruginosa ATCC 27853Gram-negative>128Ciprofloxacin1
Candida albicans ATCC 90028N/A (Fungus)32Fluconazole2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Plausible Mechanism of Action

While the specific mechanism of action for this compound requires experimental validation, related indazole derivatives have been shown to function as inhibitors of bacterial DNA gyrase B (GyrB).[3] This enzyme is crucial for DNA replication, repair, and transcription in bacteria. Inhibition of GyrB leads to the disruption of these essential cellular processes, ultimately resulting in bacterial cell death.

Hypothesized Signaling Pathway

MechanismOfAction cluster_compound Compound Interaction cluster_bacterial_cell Bacterial Cell Compound This compound GyrB DNA Gyrase B (GyrB) Subunit Compound->GyrB Inhibition DNA_Replication DNA Replication & Supercoiling GyrB->DNA_Replication Catalyzes Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Hypothesized Mechanism of Action via GyrB Inhibition.

Trustworthiness and Self-Validation

To ensure the reliability and validity of the experimental results, the following quality control measures are essential:

  • Reference Strains: Always use well-characterized reference strains (e.g., from ATCC) for susceptibility testing.

  • Positive Controls: Include a standard antibiotic with a known MIC range for the reference strains in each experiment to validate the test system.

  • Negative Controls:

    • Growth Control: A well containing inoculum but no compound to ensure the viability of the microorganism.

    • Sterility Control: A well with broth only to check for contamination.

    • Solvent Control: A well with the highest concentration of the solvent used to dissolve the compound to confirm it has no antimicrobial activity at that concentration.

  • Reproducibility: Experiments should be performed in triplicate and on different days to ensure the reproducibility of the results.

By adhering to these protocols and quality control measures, researchers can generate reliable and meaningful data on the antimicrobial potential of this compound, contributing to the critical search for new therapeutic agents.

References

Application Notes and Protocols for the Investigation of 1-(5-Chloro-1H-indazol-1-yl)ethanone in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the potential anti-cancer properties of the novel compound, 1-(5-Chloro-1H-indazol-1-yl)ethanone. This document provides a series of detailed protocols for a logical, stepwise investigation of the compound's effects on cancer cell lines, from initial cytotoxicity screening to the elucidation of its potential mechanism of action.

Introduction: The Therapeutic Potential of Indazole Derivatives

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for a wide spectrum of biological activities, including potent anti-cancer effects.[1][2] Several indazole-based small molecules have entered clinical trials, targeting key pathways in cancer progression.[2] The indazole scaffold is a versatile pharmacophore that can be modified to modulate activity against various targets. The introduction of a chloro-substituent, as in this compound, can significantly influence the compound's physicochemical properties and its interaction with biological targets.

The purpose of these application notes is to provide a robust framework for the systematic evaluation of this compound's efficacy and mechanism as a potential anti-cancer agent using in vitro cancer cell line models.

Compound Handling and Preparation

Chemical Information:

Compound Name This compound
Molecular Formula C₉H₇ClN₂O
Molecular Weight 194.62 g/mol
CAS Number (Not readily available in search results)
Appearance (Typically a solid)

Stock Solution Preparation:

  • Solvent Selection: Due to the heterocyclic nature of the compound, Dimethyl Sulfoxide (DMSO) is recommended as the initial solvent for creating a high-concentration stock solution. Ensure the use of cell culture grade DMSO.

  • Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 1.946 mg of the compound in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Working Solution Preparation:

Prepare fresh working solutions by diluting the stock solution in a complete cell culture medium to the desired final concentrations for each experiment. It is crucial to maintain a consistent final DMSO concentration across all treatments, including the vehicle control (typically ≤ 0.5% v/v), to avoid solvent-induced cytotoxicity.

Phase 1: Cytotoxicity Screening

The initial step in evaluating a novel compound is to determine its cytotoxic effects on various cancer cell lines. This is crucial for identifying sensitive cell lines and for determining the appropriate concentration range for subsequent mechanistic studies.

Cell Viability Assays (MTT and XTT)

Cell viability assays are essential for assessing the effects of chemical compounds on cell proliferation and cytotoxicity.[3] The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which is generally correlated with cell viability.[3]

Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow, water-soluble MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple, insoluble formazan product.[4][5] The amount of formazan is directly proportional to the number of viable cells.[6]

Principle of the XTT Assay: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation assay where the formazan product is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.[3]

Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[4][7]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Read the absorbance at 570 nm using a microplate reader.[7]

Data Presentation: Hypothetical IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from cytotoxicity assays. It represents the concentration of a drug that is required for 50% inhibition of cell growth.

Cancer Cell Line This compound (Hypothetical IC₅₀, µM) Doxorubicin (Reference Compound) (IC₅₀, µM)
MCF-7 (Breast) 12.51.2
A549 (Lung) 25.82.5
HCT116 (Colon) 18.21.8

Note: These are hypothetical values and must be determined experimentally.

Phase 2: Mechanistic Studies - Apoptosis Induction

A primary goal of many anti-cancer therapies is the induction of apoptosis (programmed cell death) in cancer cells.[8] Dysregulation of apoptosis is a hallmark of cancer.[8]

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9]

Protocol: Apoptosis Assay by Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 or 48 hours. Include vehicle-treated cells as a negative control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like trypsin.[11]

  • Washing: Wash the cells twice with ice-cold PBS and centrifuge at approximately 300 x g for 5 minutes.[9]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Data Presentation: Apoptosis Analysis
Treatment % Live Cells (Annexin V⁻/PI⁻) % Early Apoptotic Cells (Annexin V⁺/PI⁻) % Late Apoptotic/Necrotic Cells (Annexin V⁺/PI⁺)
Vehicle Control 95.22.52.3
Compound (0.5x IC₅₀) 75.815.19.1
Compound (1x IC₅₀) 40.342.517.2
Compound (2x IC₅₀) 15.660.723.7

Note: These are hypothetical values.

Visualization: Apoptosis Assay Workflow

G cluster_0 Cell Preparation & Treatment cluster_1 Cell Harvesting & Staining cluster_2 Data Acquisition & Analysis seed Seed Cells in 6-well Plates treat Treat with Compound (Vehicle, 0.5x, 1x, 2x IC₅₀) seed->treat harvest Harvest Adherent & Floating Cells treat->harvest wash Wash with Cold PBS harvest->wash stain Stain with Annexin V & PI wash->stain flow Analyze by Flow Cytometry stain->flow quant Quantify Cell Populations (Live, Early/Late Apoptotic) flow->quant

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Phase 3: Mechanistic Studies - Cell Cycle Analysis

Disruption of the cell cycle is a common mechanism of action for anti-cancer drugs.[12] Analyzing the cell cycle distribution can reveal if a compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

Propidium Iodide (PI) Staining for Cell Cycle Analysis

Flow cytometry with PI staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[12]

Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing.[13] Store the fixed cells at 4°C for at least 2 hours.[13]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.[13] RNase A is crucial to prevent the staining of double-stranded RNA.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation: Cell Cycle Distribution
Treatment % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control 60.525.314.2
Compound (1x IC₅₀) 35.120.244.7

Note: These are hypothetical values suggesting a G2/M arrest.

Visualization: Cell Cycle Analysis Workflow

G start Cell Treatment harvest Harvest & Wash Cells start->harvest fix Fix in Cold 70% Ethanol harvest->fix stain Stain with PI & RNase A fix->stain analyze Analyze by Flow Cytometry stain->analyze quantify Quantify Cell Cycle Phases analyze->quantify

Caption: Workflow for cell cycle analysis using PI staining.

Phase 4: Mechanistic Studies - Target Protein Expression

To further elucidate the mechanism of action, it is essential to investigate the effect of the compound on key signaling pathways involved in cell survival, proliferation, and apoptosis. Western blotting is a powerful technique for this purpose.[14]

Western Blot Analysis

Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate.[14] Based on the apoptosis and cell cycle data, relevant protein targets can be selected. For a compound inducing apoptosis and G2/M arrest, key proteins to investigate include those in the PI3K/Akt/mTOR pathway and cell cycle regulatory proteins.

Protocol: Western Blotting
  • Protein Extraction: After treating the cells with this compound, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[15]

  • SDS-PAGE: Denature equal amounts of protein by boiling in SDS sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, Cleaved Caspase-3, Cyclin B1, p-Cdc2) overnight at 4°C.[16]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Visualization: Hypothetical Signaling Pathway

G cluster_0 Cell Survival Pathway cluster_1 Apoptosis Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 | Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Compound This compound Compound->PI3K Inhibits

References

Application Note: Quantitative Analysis of 1-(5-Chloro-1H-indazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Validated Chromatographic Methods for Pharmaceutical Intermediates

Abstract

This document provides comprehensive, validated protocols for the quantitative analysis of 1-(5-Chloro-1H-indazol-1-yl)ethanone, a key heterocyclic intermediate in pharmaceutical synthesis. Recognizing the critical need for accurate and reliable quantification in drug development and manufacturing, this guide details two primary analytical methods: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control, and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and impurity profiling. Each protocol is presented with a detailed explanation of the underlying principles, step-by-step procedures, and rigorous validation parameters according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This application note is designed for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical industry.

Introduction and Rationale

This compound belongs to the indazole class of nitrogen-containing heterocyclic compounds. Indazoles are recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous pharmacologically active agents, including anti-cancer and anti-inflammatory drugs.[3][4][5] As a synthetic precursor or intermediate, the purity and concentration of this compound directly impact the yield, purity, and safety profile of the final Active Pharmaceutical Ingredient (API). Therefore, robust analytical methods for its quantification are not merely a procedural step but a cornerstone of quality assurance.

The selection of an analytical technique is dictated by its intended purpose ("fitness for purpose"). This guide presents two orthogonal, yet complementary, chromatographic methods:

  • HPLC-UV: Chosen for its reliability, accessibility, and cost-effectiveness, making it the ideal workhorse for assays, content uniformity, and routine purity assessments where analyte concentrations are relatively high. The indazole ring system contains a strong chromophore, making it highly suitable for UV detection.[6][7]

  • LC-MS/MS: Selected for its unparalleled sensitivity and selectivity. This method is indispensable for quantifying trace-level impurities, analyzing the compound in complex matrices, or for pharmacokinetic studies where low limits of detection are required.[8][9]

Both methods are presented with full validation protocols to establish their trustworthiness and ensure they meet the stringent requirements of regulatory bodies.[10][11]

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method provides a reliable and accurate means for the determination of this compound in bulk material or simple formulations.

Principle of the Method

The method utilizes reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase (C18) based on its hydrophobicity. An isocratic mobile phase of acetonitrile and water provides consistent elution. The addition of a small amount of acid (e.g., phosphoric acid) ensures the analyte is in a single ionic form, leading to sharp, symmetrical peaks. Quantification is achieved by measuring the absorbance of the analyte using a UV detector at its wavelength of maximum absorbance (λmax) and comparing the peak area to that of a certified reference standard.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Certified Reference Standard (CRS) of this compound (>99.5% purity).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Orthophosphoric acid (ACS grade).

  • Water (Type I, 18.2 MΩ·cm).

Chromatographic Conditions:

Parameter Recommended Setting Causality and Rationale
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% H₃PO₄ ACN/Water is a common mobile phase for moderately polar compounds. The 60:40 ratio is a starting point to achieve a reasonable retention time (e.g., 3-7 minutes). Phosphoric acid is added to control the pH and suppress the ionization of the indazole nitrogen, resulting in improved peak shape.[12]
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure.
Column Temp. 30 °C Maintaining a constant temperature ensures reproducible retention times and reduces viscosity fluctuations.
Injection Vol. 10 µL A small injection volume minimizes band broadening and potential column overload.
Detection λ 254 nm (or determined λmax) The aromatic indazole ring absorbs strongly in the UV region. 254 nm is a common wavelength for aromatic compounds. For method development, a PDA detector should be used to determine the λmax for maximum sensitivity.

| Run Time | 10 minutes | Sufficient time to allow for the elution of the main peak and any potential late-eluting impurities. |

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound CRS into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 10, 25, 50, 100, 200 µg/mL) by serial dilution of the Standard Stock Solution with the mobile phase.

  • Sample Solution (e.g., 100 µg/mL): Accurately weigh an appropriate amount of the sample material, dissolve it in the mobile phase in a volumetric flask to achieve the target concentration, and filter through a 0.45 µm syringe filter before injection. Proper sample preparation is a prerequisite for most analytical procedures.[13]

HPLC-UV Method Validation Protocol

The method must be validated to demonstrate its suitability for its intended purpose, following ICH Q2(R1) guidelines.[2]

Caption: HPLC-UV workflow for quantification.

Validation Parameters & Acceptance Criteria:

Parameter Protocol Summary Acceptance Criteria
Specificity Analyze blank (mobile phase), placebo (if applicable), and spiked samples. No interfering peaks at the retention time of the analyte. Peak purity must pass evaluation by PDA detector.
Linearity & Range Analyze calibration standards at 5-6 concentrations (e.g., 1-200 µg/mL) in triplicate. Plot peak area vs. concentration. Correlation coefficient (R²) ≥ 0.999. The specified range is established by confirming acceptable linearity, accuracy, and precision.[2]
Accuracy Perform recovery studies by spiking a placebo or sample with the analyte at three levels (e.g., 80%, 100%, 120% of the nominal concentration). Analyze in triplicate. Mean recovery should be 98.0% - 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Relative Standard Deviation (RSD) ≤ 2.0%.
LOQ / LOD Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. S/N ratio should be ~10 for LOQ and ~3 for LOD. LOQ must be demonstrated with acceptable accuracy and precision.[14]

| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%). | Retention time and peak area should not significantly change, with RSD remaining within acceptable limits. |

Method 2: Quantification by LC-Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for high-sensitivity, high-selectivity quantification, suitable for trace analysis or analysis in complex biological matrices.

Principle of the Method

The analyte is first separated using Ultra-High-Performance Liquid Chromatography (UHPLC) for fast, high-resolution separation. The column effluent is introduced into a mass spectrometer via an electrospray ionization (ESI) source, which generates protonated molecular ions [M+H]⁺. In the first quadrupole, this precursor ion is selected. It is then fragmented in a collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, virtually eliminating matrix interference.[8] Quantification is performed using a stable isotope-labeled internal standard (if available) or a structurally similar analog to correct for matrix effects and instrument variability.[15][16]

Experimental Protocol: LC-MS/MS

Instrumentation and Materials:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Certified Reference Standard (CRS) of this compound.

  • Internal Standard (IS): A stable isotope-labeled analog (e.g., D3-acetyl) is ideal. If not available, a structurally similar compound with different mass can be used.

  • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Acetonitrile and Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Water (Type I, 18.2 MΩ·cm).

  • Ammonium formate (LC-MS grade).

Chromatographic and MS Conditions:

Parameter Recommended Setting Causality and Rationale
Mobile Phase A 0.1% Formic Acid in Water Volatile buffers like formic acid are required for stable ESI performance and provide protons for ionization.[17]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is often preferred for LC-MS due to its lower viscosity and better ESI efficiency compared to methanol.
Gradient 10% B to 95% B over 3 min, hold 1 min, re-equilibrate A gradient elution is used to ensure a sharp peak and efficiently clean the column between injections.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column, ensuring efficient separation and compatibility with the MS interface.
Column Temp. 40 °C Higher temperature lowers viscosity and improves peak shape.
Ion Source Electrospray Ionization (ESI), Positive Mode The nitrogen atoms in the indazole ring are readily protonated, making positive mode ESI highly effective.

| MRM Transitions | Analyte: Q1: 195.0 -> Q3: 153.0 (Quantifier), 125.0 (Qualifier) IS: Dependent on IS used | The precursor ion [M+H]⁺ for C₉H₇ClN₂O is m/z 195.0. The product ion 153.0 corresponds to the loss of the acetyl group (CH₂CO). The ion 125.0 corresponds to the further loss of N₂. Using a quantifier and qualifier ion increases confidence in identification. |

Sample Preparation (from Plasma - Example):

  • Protein Precipitation: To 100 µL of plasma sample, add 20 µL of IS working solution and 300 µL of ice-cold acetonitrile. This simple extraction is effective for removing the majority of proteins.[9]

  • Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Inject: Transfer the supernatant to an autosampler vial for injection. The complexity of biological samples often necessitates cleanup procedures to reduce matrix interference.[18]

LC-MS/MS Method Validation Protocol

Validation follows ICH guidelines but includes specific tests for bioanalytical methods.

References

Derivatization of "1-(5-Chloro-1H-indazol-1-yl)ethanone" for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Derivatization of 1-(5-Chloro-1H-indazol-1-yl)ethanone for Structure-Activity Relationship Studies

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Structure-Activity Relationship (SAR) studies are fundamental to optimizing lead compounds, and a systematic exploration of chemical space around a core scaffold is critical for success. This guide provides a detailed technical overview and actionable protocols for the strategic derivatization of this compound, a versatile starting material for chemical library synthesis. We will explore orthogonal chemical transformations at two key diversification points: the N1-acetyl group and the C5-chloro substituent. The protocols herein are designed to be robust and adaptable, providing researchers in drug discovery with a validated roadmap for generating diverse analogs to probe biological targets effectively.

Analysis of the Core Scaffold: this compound

The starting material, this compound, offers two primary, chemically distinct handles for modification. This orthogonality is crucial for building a combinatorial library where modifications at one site do not interfere with reactions at another.

  • N1-Acetyl Group: This functional group is a versatile precursor. The carbonyl can be reduced, the alpha-protons can be functionalized via enolate chemistry, or the entire acetyl group can be removed to allow for N-alkylation or N-arylation. Modifications here directly influence the steric and electronic environment of the N1-position, which is often critical for receptor binding.

  • C5-Chloro Group: The chlorine atom on the benzene ring is an ideal site for modern palladium-catalyzed cross-coupling reactions.[4][5] This position allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents, enabling the exploration of hydrophobic pockets, the introduction of hydrogen bond donors/acceptors, and the modulation of the molecule's overall electronic properties.[1][6]

G cluster_scaffold This compound Scaffold cluster_vectors Primary Derivatization Vectors cluster_mods Potential Modifications Scaffold Core Scaffold This compound N1_Acetyl Vector 1: N1-Acetyl Group Scaffold->N1_Acetyl C5_Chloro Vector 2: C5-Chloro Substituent Scaffold->C5_Chloro N1_Mods • Deacetylation & N-Alkylation • Aldol Condensation • Reduction N1_Acetyl->N1_Mods Chemical Transformation C5_Mods • Suzuki Coupling (C-C) • Buchwald-Hartwig (C-N) • SNAr (C-O, C-S) C5_Chloro->C5_Mods Chemical Transformation

Caption: Key diversification points on the this compound scaffold.

Derivatization Strategies at the N1-Position

Modifications at the N1-position are crucial for exploring interactions within a binding pocket. The following protocols offer methods to systematically vary the size, polarity, and hydrogen-bonding capability of this substituent.

Protocol 2.1: Deacetylation and Subsequent N-Alkylation

This two-step procedure first unmasks the N1-position, providing the versatile 5-Chloro-1H-indazole intermediate, which can then be functionalized with a variety of alkyl or benzyl halides.

Part A: Deacetylation

  • Rationale: Hydrolysis of the N-acetyl group under basic conditions regenerates the parent NH-indazole. This is a necessary first step for introducing diverse substituents at this position.

  • Protocol:

    • Dissolve this compound (1.0 eq) in methanol (10 mL per 1 g of starting material).

    • Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, remove the methanol under reduced pressure.

    • Add water to the residue and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield 5-Chloro-1H-indazole.[7]

Part B: N-Alkylation

  • Rationale: Selective alkylation at the N1 position is achieved under basic conditions. The choice of base and solvent can influence the N1/N2 selectivity, though N1 is generally the thermodynamically favored product.[8]

  • Protocol:

    • To a solution of 5-Chloro-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL per 1 g), add cesium carbonate (Cs₂CO₃, 1.5 eq) at room temperature.

    • Stir the suspension for 30 minutes.

    • Add the desired alkyl or benzyl halide (R-X, 1.1 eq) dropwise.

    • Stir the reaction at room temperature (or heat to 50-60 °C if necessary) until the starting material is consumed (monitor by TLC/LC-MS).

    • Quench the reaction with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

G Start 1-(5-Chloro-1H- indazol-1-yl)ethanone Intermediate 5-Chloro-1H-indazole Start->Intermediate Deacetylation (K₂CO₃, MeOH) Product N1-Substituted 5-Chloro-1H-indazoles Intermediate->Product N-Alkylation (R-X, Cs₂CO₃, DMF)

Caption: Workflow for N1-functionalization via deacetylation and alkylation.

Derivatization Strategies at the C5-Chloro Position

The C5-chloro group is a prime candidate for palladium-catalyzed cross-coupling reactions, which are among the most powerful C-C and C-N bond-forming reactions in modern organic synthesis.[9]

Protocol 3.1: Suzuki-Miyaura Cross-Coupling
  • Rationale: The Suzuki reaction allows for the formation of a C-C bond between the C5 position of the indazole and a wide variety of aryl or heteroaryl boronic acids or esters.[4][10][11] This is invaluable for extending the molecular framework and probing aromatic-aromatic (π-π) or hydrophobic interactions. The use of a suitable palladium catalyst and ligand is crucial for reaction efficiency.[10][12]

  • Protocol:

    • In a reaction vessel, combine this compound (1.0 eq), the desired (hetero)aryl boronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add the palladium catalyst, such as Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), (0.05 eq).[4][10]

    • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL per 1 g of starting material).

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (typically 2-12 hours, monitor by LC-MS).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by column chromatography.

ParameterConditionRationale / Citation
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(dppf)Cl₂ is often effective for heteroaryl chlorides.[4][10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is required to activate the boronic acid for transmetalation.[9]
Solvent Dioxane/H₂O, DME, TolueneA mixture including water is often necessary to dissolve the inorganic base.[10]
Temperature 80-100 °CThermal energy is required to drive the catalytic cycle.
Protocol 3.2: Buchwald-Hartwig Amination
  • Rationale: This reaction enables the formation of a C-N bond, introducing primary or secondary amines at the C5 position.[5][13] This is a powerful strategy for adding hydrogen bond donors/acceptors or basic centers to modulate solubility and target engagement. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step.[13][14]

  • Protocol:

    • To an oven-dried reaction vessel, add this compound (1.0 eq), the desired amine (1.2 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

    • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a suitable ligand (e.g., XPhos or SPhos, 0.05 eq).

    • Evacuate and backfill the vessel with an inert gas (Argon) three times.

    • Add anhydrous, degassed toluene or dioxane as the solvent (10 mL per 1 g of starting material).

    • Heat the reaction to 90-110 °C and stir until completion (monitor by LC-MS).

    • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

    • Carefully wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by brine.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Protocol 3.3: Nucleophilic Aromatic Substitution (SNAr)
  • Rationale: While less common for unactivated aryl chlorides, SNAr can be a viable strategy with highly potent nucleophiles like thiolates or alkoxides, often requiring higher temperatures. The indazole ring itself provides some electronic activation for this substitution.[15][16]

  • Protocol:

    • To a solution of the nucleophile (e.g., a thiol, R-SH, 1.5 eq) in an anhydrous polar aprotic solvent like DMF or DMSO, add a strong base such as sodium hydride (NaH, 1.5 eq) at 0 °C to generate the nucleophile in situ.

    • After stirring for 30 minutes, add a solution of this compound (1.0 eq) in the same solvent.

    • Heat the reaction mixture to 100-140 °C. The reaction may require microwave irradiation to proceed efficiently.[17]

    • Monitor the reaction by LC-MS. Upon completion, cool to room temperature and carefully quench by pouring into ice water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

G cluster_products C5-Functionalized Products Start 1-(5-Chloro-1H- indazol-1-yl)ethanone Suzuki_Product C5-Aryl/Heteroaryl (Suzuki) Start->Suzuki_Product Pd(dppf)Cl₂ R-B(OH)₂ BH_Product C5-Amino (Buchwald-Hartwig) Start->BH_Product Pd₂(dba)₃ / XPhos R₂NH SNAr_Product C5-Thioether/Ether (SNAr) Start->SNAr_Product NaH, R-SH High Temp.

Caption: Overview of cross-coupling and substitution reactions at the C5-position.

Integrated SAR Strategy and Library Design

A powerful SAR campaign will leverage the orthogonality of the N1-acetyl and C5-chloro positions. A matrix-based library can be constructed by first generating a set of diverse C5-analogs (via Suzuki or Buchwald-Hartwig) and then subjecting each of these new scaffolds to the N1-derivatization protocols.

Example Library Generation Logic:

  • Stage 1 (C5 Diversification): Synthesize a focused set of 5-10 C5-analogs from the starting material using Protocol 3.1 (Suzuki) with a selection of electronically diverse boronic acids (e.g., 4-methoxyphenyl, 3-pyridyl, 4-trifluoromethylphenyl).

  • Stage 2 (N1 Diversification): Take each of the C5-analogs and perform the deacetylation/N-alkylation sequence (Protocol 2.1) using a small set of alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide).

This matrix approach rapidly generates a library of compounds where the effect of substituents at both positions can be systematically evaluated.

ModificationVectorIntended SAR ProbePhysicochemical Impact
Aryl/Heteroaryl C5-ChloroAromatic/hydrophobic pockets, π-stacking↑ Lipophilicity, ↑ MW
Amine (Primary/Secondary) C5-ChloroH-bond donor/acceptor sites, salt bridge↑ Polarity, ↑ Basicity
Thioether C5-ChloroHydrophobic interactions, potential metabolic block↑ Lipophilicity
N-Alkyl/Benzyl N1-AcetylSteric tolerance, hydrophobic interactions↑ Lipophilicity, removes H-bond acceptor
N-H (Deacetylated) N1-AcetylH-bond donor capability↑ Polarity, adds H-bond donor

Conclusion

This compound is a highly valuable starting material for constructing diverse chemical libraries for SAR exploration. By strategically employing robust and well-established protocols such as palladium-catalyzed cross-coupling at the C5-position and various transformations at the N1-acetyl group, researchers can efficiently generate novel analogs. This systematic approach enables a thorough investigation of the chemical space around the indazole core, significantly accelerating the journey from a preliminary hit to a highly optimized lead compound in drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(5-Chloro-1H-indazol-1-yl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(5-Chloro-1H-indazol-1-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. The following information is curated from established literature and best practices in organic synthesis, presented in a practical question-and-answer format to directly address issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low Overall Yield of this compound

Question: My final isolated yield of this compound is consistently low. What are the likely causes and how can I improve it?

Answer: Low overall yield can stem from several factors throughout the synthetic process, from the quality of starting materials to the reaction conditions and work-up procedure. Here’s a systematic approach to troubleshooting:

  • Starting Material Purity: Ensure the 5-chloro-1H-indazole starting material is pure. Impurities can interfere with the reaction. It is recommended to purify the starting material by recrystallization if its purity is questionable.

  • Incomplete Reaction: The N-acetylation may not be proceeding to completion. This can be monitored by Thin Layer Chromatography (TLC).

    • Reaction Time: The reaction may require a longer duration. Monitor the reaction progress by TLC until the starting material is fully consumed.

    • Temperature: The reaction may require heating. While some acetylations proceed at room temperature, others benefit from gentle heating. Experiment with a modest increase in temperature (e.g., to 40-50 °C) and monitor for improvement.

  • Suboptimal Base and Solvent: The choice of base and solvent is critical for efficient deprotonation of the indazole nitrogen.[1][2]

    • Base Strength: A sufficiently strong base is required to deprotonate the indazole. While weaker bases like potassium carbonate can be used, stronger bases like sodium hydride (NaH) in an appropriate solvent are often more effective for achieving high conversion.[2][3][4][5]

    • Solvent Choice: Anhydrous aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are generally preferred for this reaction, especially when using a strong base like NaH.[2][3][4][5]

  • Work-up and Purification Losses: Significant amounts of the product can be lost during extraction and purification.

    • Aqueous Work-up: Ensure the pH is adjusted appropriately during the aqueous work-up to minimize the solubility of the product in the aqueous layer.

    • Purification Method: While column chromatography is effective for purification, it can lead to losses. If the crude product is relatively clean, recrystallization may be a more efficient method for purification and can improve the overall isolated yield.

Problem 2: Formation of the N2-acetylated Isomer (2-acetyl-5-chloro-1H-indazole)

Question: I am observing a significant amount of an isomeric byproduct, which I suspect is the N2-acetylated indazole. How can I improve the regioselectivity for the desired N1 isomer?

Answer: The formation of a mixture of N1 and N2 isomers is a common challenge in the functionalization of indazoles.[1][2][5] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, and leveraging this can favor the formation of the N1-acylated product.[2][5][6]

  • Thermodynamic vs. Kinetic Control: The N1-acylated product is typically the thermodynamically more stable isomer.[2][5] Reaction conditions can be adjusted to favor its formation.

    • Reaction Time and Temperature: Allowing the reaction to stir for a longer period at a slightly elevated temperature may facilitate the isomerization of any kinetically formed N2-isomer to the more stable N1-product.[2][5]

  • Choice of Base and Solvent: The reaction conditions play a crucial role in directing the regioselectivity.

    • Sodium Hydride in THF: The use of sodium hydride (NaH) as a base in tetrahydrofuran (THF) has been shown to be highly selective for N1 alkylation of indazoles, and this principle generally extends to acylation.[1][2][3][4][5] The sodium cation is thought to coordinate with the N2 nitrogen, sterically hindering attack at that position.[6]

    • Mitsunobu Conditions: Conversely, Mitsunobu conditions are known to favor the formation of the N2 isomer and should be avoided if the N1 product is desired.[1][5]

  • Acetylating Agent: The reactivity of the acetylating agent can influence the regioselectivity. While highly reactive agents like acetyl chloride might lead to a mixture of products under kinetic control, using acetic anhydride may offer better selectivity.

Table 1: Effect of Base and Solvent on N1/N2 Regioselectivity (General Trends for Indazole Functionalization)

BaseSolventPredominant IsomerRationale
Sodium Hydride (NaH)THFN1 Coordination of Na+ with N2 hinders attack at this position.[6]
Potassium Carbonate (K₂CO₃)DMFN1 (often with some N2)Weaker base, may lead to a mixture depending on other conditions.
Mitsunobu (DEAD, PPh₃)THFN2 The reaction mechanism favors attack at the N2 position.[1][5]
Problem 3: Difficulty in Purifying the Final Product

Question: I am struggling to separate my desired product from the starting material and the N2-isomer. What are the best purification strategies?

Answer: Effective purification is key to obtaining high-purity this compound. A combination of techniques may be necessary.

  • Column Chromatography: This is a very effective method for separating isomers.

    • Solvent System: A gradient elution with a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is typically effective. The less polar N1-isomer will usually elute before the more polar N2-isomer and the unreacted 5-chloro-1H-indazole.

    • TLC Monitoring: Careful monitoring of the fractions by TLC is crucial to ensure a clean separation.

  • Recrystallization: If the crude product is of reasonable purity (>85-90%), recrystallization can be a highly efficient method for obtaining the pure compound with a good recovery.

    • Solvent Screening: A systematic screening of solvents is recommended. Good solvent pairs for recrystallization often consist of a solvent in which the compound is soluble when hot and sparingly soluble when cold (e.g., ethanol/water, ethyl acetate/hexane).

  • Acid-Base Extraction: While less effective for separating the N1 and N2 isomers, an acid-base wash during the work-up can help to remove any unreacted acidic or basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended acetylating agent for this synthesis?

A1: Both acetyl chloride and acetic anhydride can be used. Acetic anhydride is often preferred as it is less sensitive to moisture and the byproduct, acetic acid, is generally easier to remove than the hydrochloric acid generated from acetyl chloride. In some cases, using acetic anhydride can also lead to cleaner reactions with fewer side products.

Q2: What is the optimal reaction temperature?

A2: The optimal temperature can vary depending on the specific base and solvent system used. For reactions with a strong base like NaH in THF, the reaction can often be run at 0 °C to room temperature. If using a weaker base like potassium carbonate, gentle heating (e.g., 40-60 °C) may be necessary to drive the reaction to completion. It is always recommended to monitor the reaction by TLC to determine the optimal reaction time and temperature for your specific setup.

Q3: How can I confirm the regiochemistry of my product?

A3: The most definitive way to confirm the structure of your product and distinguish between the N1 and N2 isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy can be used to establish the connectivity and spatial relationships within the molecule, confirming the position of the acetyl group.

Q4: Are there any safety precautions I should be aware of?

A4: Standard laboratory safety practices should always be followed.

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and in an anhydrous solvent.

  • Acetyl Chloride: Acetyl chloride is corrosive and reacts with moisture to produce HCl gas. It should be handled in a well-ventilated fume hood.

  • Solvents: Organic solvents like THF and DMF are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Experimental Workflow and Logic

The synthesis of this compound is a nucleophilic substitution reaction. The key is the deprotonation of the indazole nitrogen to form an indazolide anion, which then acts as a nucleophile to attack the electrophilic carbonyl carbon of the acetylating agent. The regioselectivity is a critical parameter to control.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 5-Chloro-1H-indazole 5-Chloro-1H-indazole Deprotonation Deprotonation of Indazole 5-Chloro-1H-indazole->Deprotonation Acetylating Agent Acetylating Agent (e.g., Acetic Anhydride) Nucleophilic Attack Nucleophilic Attack on Acetyl Group Acetylating Agent->Nucleophilic Attack Base Base (e.g., NaH) Base->Deprotonation Solvent Anhydrous Solvent (e.g., THF) Solvent->Deprotonation Deprotonation->Nucleophilic Attack Quenching Quenching Nucleophilic Attack->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for addressing common issues in the synthesis.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Conditions Optimize Reaction Conditions: - Increase Time/Temperature - Stronger Base (NaH) - Anhydrous Solvent (THF) Incomplete->Optimize_Conditions Check_Regioselectivity Analyze Regioselectivity (NMR) Complete->Check_Regioselectivity Optimize_Conditions->Check_Completion Poor_Selectivity Poor N1/N2 Selectivity Check_Regioselectivity->Poor_Selectivity Poor Good_Selectivity Good N1 Selectivity Check_Regioselectivity->Good_Selectivity Good Optimize_Selectivity Optimize for N1: - Use NaH in THF - Avoid Mitsunobu Conditions Poor_Selectivity->Optimize_Selectivity Purification_Issues Purification Difficulty Good_Selectivity->Purification_Issues Optimize_Selectivity->Check_Regioselectivity Optimize_Purification Optimize Purification: - Column Chromatography - Recrystallization Purification_Issues->Optimize_Purification Final_Product High Yield, Pure Product Optimize_Purification->Final_Product

Caption: A decision tree for troubleshooting the synthesis of this compound.

References

Technical Support Center: Synthesis of 1-(5-Chloro-1H-indazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Byproduct Identification and Reaction Optimization

Welcome to the technical support center for the synthesis of 1-(5-Chloro-1H-indazol-1-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the N-acetylation of 5-chloroindazole. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental success.

The N-acetylation of indazoles is a foundational reaction in medicinal chemistry, yet it is frequently complicated by issues of regioselectivity.[1][2][3] The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two isomeric products.[1][2] Understanding and controlling this selectivity is critical for synthesizing the desired N1 isomer, this compound, and for the effective identification and elimination of the primary byproduct, 2-(5-Chloro-1H-indazol-1-yl)ethanone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My post-reaction analysis (TLC, LCMS, ¹H NMR) shows two major spots/peaks with the same mass. What are they and why did this happen?

Answer: You are almost certainly observing a mixture of the N1 and N2 acetylated regioisomers of 5-chloroindazole. The formation of both isomers is a well-documented challenge in indazole chemistry.[1][2]

The Causality: The indazole heterocycle exists in two tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[2][3][4] The reaction pathway is highly dependent on the conditions chosen, which dictate a delicate balance between kinetic and thermodynamic control.[1][5]

  • Kinetic Control: Reaction at the N2 position can sometimes be faster, leading to the formation of the 2-acetylated isomer as a major byproduct.

  • Thermodynamic Control: The N1-substituted indazole is generally the more thermodynamically stable product.[4][6] Conditions that allow for equilibration between the two isomers will favor the formation of your desired N1 product.[6][7]

The choice of base, solvent, and temperature all play a crucial role in determining the final N1:N2 ratio.[7][8] For instance, using a strong base like sodium hydride (NaH) in an aprotic solvent like THF often favors the formation of the N1 isomer.[6][7][8][9]

Q2: How can I definitively distinguish the desired this compound (N1) from the 2-(5-Chloro-1H-indazol-1-yl)ethanone (N2) byproduct?

Answer: The most reliable method for unambiguous identification is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and 2D NMR techniques like HMBC.

Expert Insight: The chemical environment of the protons on the indazole ring changes significantly depending on where the acetyl group is attached. The proton at the C7 position is particularly diagnostic. In the N1 isomer, this proton is deshielded by the nearby carbonyl group of the acetyl moiety, causing it to appear further downfield compared to the C7 proton in the N2 isomer.

Data-Driven Identification:

Proton Expected ¹H NMR Shift (N1 Isomer) Expected ¹H NMR Shift (N2 Isomer) Rationale for Difference
H7 ~8.4 - 8.6 ppm~7.7 - 7.9 ppmAnisotropic effect of the N1-acetyl carbonyl group strongly deshields the adjacent H7 proton.
H3 ~8.2 - 8.3 ppm~8.6 - 8.8 ppmIn the N2 isomer, the H3 proton is adjacent to the electron-withdrawing acetylated nitrogen, causing a downfield shift.
-COCH₃ ~2.7 - 2.8 ppm~2.4 - 2.5 ppmThe acetyl protons in the N1 isomer are typically slightly more deshielded.

Note: Exact chemical shifts are solvent-dependent. Data is generalized for common NMR solvents like CDCl₃ or DMSO-d₆.

Definitive Protocol: HMBC Analysis

For absolute confirmation, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable.

  • Acquire a ¹H-¹³C HMBC spectrum.

  • Look for a 3-bond correlation (³J) between the acetyl methyl protons (~2.7-2.8 ppm) and the C7a carbon of the indazole ring. This correlation is ONLY possible for the N1 isomer.

  • Alternatively, for the N2 isomer, a correlation will be seen between the acetyl methyl protons and the C3 carbon.

dot graph "HMBC_Correlation_Diagram" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontsize=8, fontname="Helvetica"];

// Define Nodes N1_isomer [label="N1 Isomer\nthis compound", pos="0,1.5!", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; N2_isomer [label="N2 Isomer Byproduct", pos="4,1.5!", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; H_acetyl_N1 [label="Acetyl Protons\n(¹H: ~2.8 ppm)", pos="0,0!", fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; C7a_N1 [label="C7a Carbon\n(¹³C)", pos="-1,-1.5!", fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; C3_N1 [label="C3 Carbon\n(¹³C)", pos="1,-1.5!", fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; H_acetyl_N2 [label="Acetyl Protons\n(¹H: ~2.5 ppm)", pos="4,0!", fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; C3_N2 [label="C3 Carbon\n(¹³C)", pos="3,-1.5!", fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; C7a_N2 [label="C7a Carbon\n(¹³C)", pos="5,-1.5!", fillcolor="#FFFFFF", style=filled, fontcolor="#202124"];

// Define Edges N1_isomer -- H_acetyl_N1; H_acetyl_N1 -> C7a_N1 [label=" ³J HMBC Correlation\n(Diagnostic)", color="#34A853", fontcolor="#34A853", penwidth=2]; H_acetyl_N1 -> C3_N1 [label="No Correlation", style=dashed, color="#EA4335", fontcolor="#EA4335"];

N2_isomer -- H_acetyl_N2; H_acetyl_N2 -> C3_N2 [label=" ³J HMBC Correlation\n(Diagnostic)", color="#34A853", fontcolor="#34A853", penwidth=2]; H_acetyl_N2 -> C7a_N2 [label="No Correlation", style=dashed, color="#EA4335", fontcolor="#EA4335"]; } enddot Caption: Diagnostic HMBC correlations for N1 vs. N2 isomer identification.

Q3: My reaction has a low yield and a poor N1:N2 selectivity ratio. How can I optimize the synthesis?

Answer: Optimizing for the N1 isomer involves pushing the reaction towards thermodynamic control. This can be achieved by carefully selecting the base and solvent.

Recommended Protocol for Selective N1-Acetylation:

This protocol is designed to favor the thermodynamically controlled product.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-chloroindazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 equiv) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole, forming the sodium indazolide salt. Using THF as the solvent is known to promote high N1-selectivity.[8][9]

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Acetylation: Cool the reaction back to 0 °C and add acetyl chloride (1.1 equiv) dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir until TLC or LCMS analysis indicates the consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Troubleshooting Optimization:

Problem Potential Cause Recommended Solution
Low Conversion Insufficient base or reaction time/temperature.Ensure NaH is fresh and appropriately handled. After adding acetyl chloride, consider gently heating the reaction to 50 °C if room temperature is insufficient.[8]
Poor N1:N2 Ratio Use of weaker bases (e.g., K₂CO₃, Cs₂CO₃) or different solvents (e.g., DMF).While bases like Cs₂CO₃ in DMF can work, they often give mixtures.[7] The NaH/THF system consistently provides high N1 selectivity.[6][9]
Complex Byproducts Reaction temperature too high, leading to decomposition or side reactions.Maintain controlled temperature, especially during the addition of reagents.
Q4: How can I effectively separate the N1 and N2 isomers to get a pure sample of my target compound?

Answer: The most common and effective method for separating these isomers is flash column chromatography on silica gel.[1] In some cases, recrystallization from a mixed solvent system can also be effective if the isomeric ratio is highly skewed.[10]

Step-by-Step Chromatography Protocol:

  • Adsorb the Crude Material: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the chromatography eluent. Add a small amount of silica gel and concentrate the slurry to a dry, free-flowing powder. This "dry loading" technique often results in better separation.

  • Select the Eluent System: The polarity difference between the N1 and N2 isomers is typically small but sufficient for separation. Start with a non-polar solvent system and gradually increase polarity. A common starting point is a mixture of Hexanes and Ethyl Acetate (EtOAc).

    • Begin with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc).

    • Gradually increase the polarity (e.g., to 90:10, 85:15).

  • Elution: The less polar isomer will typically elute first. In many cases, the N2 isomer is slightly less polar than the N1 isomer and will come off the column first. However, this is not a universal rule and depends on the specific substitution pattern.

  • Monitor Fractions: Collect small fractions and monitor them carefully by TLC, staining with potassium permanganate or viewing under UV light.

  • Combine and Concentrate: Combine the pure fractions of your desired N1 isomer and concentrate under reduced pressure to obtain the final product.

dot graph "Purification_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.3,0.2"]; edge [fontsize=8, fontname="Helvetica"];

// Define Nodes start [label="Crude Product\n(N1/N2 Mixture)", fillcolor="#FBBC05", fontcolor="#202124"]; dry_load [label="Dry Load onto Silica Gel", fillcolor="#F1F3F4", fontcolor="#202124"]; chromatography [label="Flash Column Chromatography\n(Hexanes/EtOAc Gradient)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="Monitor Fractions by TLC", fillcolor="#F1F3F4", fontcolor="#202124"]; iso_n2 [label="Isolate & Combine\nN2 Byproduct Fractions", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; iso_n1 [label="Isolate & Combine\nPure N1 Product Fractions", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; concentrate [label="Concentrate Under\nReduced Pressure", fillcolor="#F1F3F4", fontcolor="#202124"]; final_product [label="Pure this compound", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define Edges start -> dry_load; dry_load -> chromatography; chromatography -> monitor; monitor -> iso_n2; monitor -> iso_n1; iso_n1 -> concentrate; concentrate -> final_product; } enddot Caption: A typical workflow for the purification of N1/N2 indazole isomers.

References

Technical Support Center: Purification of 1-(5-Chloro-1H-indazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 1-(5-Chloro-1H-indazol-1-yl)ethanone. This resource is designed to provide in-depth guidance and troubleshooting strategies to assist you in obtaining this compound with high purity. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical protocols necessary for success in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The two most effective and commonly employed techniques for the purification of this compound are recrystallization and column chromatography . The choice between these methods often depends on the nature and quantity of impurities present in the crude product, as well as the desired final purity and scale of the purification.

Q2: What are the key physical properties of this compound that I should be aware of for purification?

While specific experimental data for this exact compound is not widely published, we can infer properties from similar structures like 5-Chloro-1-indanone. It is a solid at room temperature.[1] Understanding its solubility in various organic solvents is critical for developing effective recrystallization and chromatography protocols.

Q3: How can I assess the purity of my this compound after purification?

Purity assessment is a critical step. The most common and accessible method is Thin Layer Chromatography (TLC) , which can quickly indicate the presence of impurities. For more quantitative and definitive analysis, techniques such as High-Performance Liquid Chromatography (HPLC) , Nuclear Magnetic Resonance (NMR) spectroscopy , and Mass Spectrometry (MS) are recommended. The melting point of the purified solid can also be a good indicator of purity; a sharp melting range close to the literature value suggests high purity.

Q4: What are the likely impurities I might encounter during the synthesis of this compound?

Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. A potential byproduct is the N2-acylated regioisomer.[2][3][4] The selective N1-acylation of indazoles is a well-studied area, and reaction conditions can significantly influence the ratio of N1 to N2 isomers.[2][3][4][5]

Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Recrystallization Troubleshooting

Q: My this compound is not dissolving in the hot recrystallization solvent. What should I do?

  • A1: Increase the solvent volume. You may not be using enough solvent to dissolve the compound, even at elevated temperatures. Add the solvent in small portions until the solid dissolves.

  • A2: Choose a more suitable solvent. The chosen solvent may be too non-polar. Based on the structure, which contains a ketone and a heterocyclic ring system, moderately polar solvents should be effective.[6] Experiment with solvent systems like ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes.[6]

  • A3: Ensure the solvent is at its boiling point. The solubility of most solids increases significantly with temperature. Make sure your solvent is gently boiling.

Q: My compound has dissolved, but it "oils out" upon cooling instead of forming crystals. How can I fix this?

  • A1: Slow down the cooling process. Rapid cooling can favor the formation of an oil over crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • A2: Reduce the initial concentration. An overly concentrated solution is more likely to oil out. Add a small amount of hot solvent to the oiled mixture to redissolve it, and then allow it to cool slowly again.

  • A3: Use a solvent mixture. If a single solvent system consistently leads to oiling, try a two-solvent system. Dissolve the compound in a good solvent (e.g., ethyl acetate) at an elevated temperature, and then slowly add a poor solvent (e.g., hexanes) until the solution becomes slightly cloudy.[6] Then, allow it to cool slowly.

Q: Crystal formation is very slow or non-existent. What can I do to induce crystallization?

  • A1: Scratch the inner surface of the flask. Use a glass rod to gently scratch the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

  • A2: Add a seed crystal. If you have a small amount of pure crystalline material, adding a tiny crystal to the cooled, supersaturated solution can initiate crystallization.

  • A3: Concentrate the solution. If the solution is too dilute, crystals may not form. Carefully evaporate some of the solvent to increase the concentration of your compound.

Column Chromatography Troubleshooting

Q: My compound is not separating from an impurity on the TLC plate, and therefore also not separating on the column. What should I try?

  • A1: Change the solvent system. The polarity of the eluent is the most critical factor in achieving separation.[7] If your compounds are co-eluting, you need to find a solvent system that interacts differently with your product and the impurity. Try varying the ratio of your current solvents or switching to a different solvent system altogether (e.g., from ethyl acetate/hexanes to dichloromethane/methanol).[8]

  • A2: Adjust the polarity. For heterocyclic compounds containing nitrogen, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) to the eluent can dramatically change the retention factor (Rf) and improve separation.[8]

  • A3: Consider a different stationary phase. While silica gel is the most common stationary phase for normal-phase chromatography, alumina can sometimes provide different selectivity.[9][10] For very polar compounds, reversed-phase chromatography might be an option.[10]

Q: The separation on the column is poor, with broad, overlapping bands. How can I improve the resolution?

  • A1: Optimize the loading technique. Dissolve your crude product in the minimum amount of the eluent or a less polar solvent and load it onto the column in a narrow band.[11] A wide starting band will lead to poor separation.

  • A2: Use a finer stationary phase. Smaller particle size of the silica gel can lead to better resolution, although it may require pressure to achieve a reasonable flow rate (as in flash chromatography).[7]

  • A3: Adjust the flow rate. A slower flow rate generally allows for better equilibrium between the stationary and mobile phases, leading to improved separation.[12] However, this will increase the purification time.

Q: My compound is sticking to the column and won't elute. What is happening?

  • A1: Increase the eluent polarity. Your solvent system may be too non-polar to move the compound down the column. Gradually increase the proportion of the more polar solvent in your eluent system.

  • A2: Check for acidic or basic properties. Highly polar compounds, especially those with acidic or basic functional groups, can interact very strongly with the silica gel. Adding a small amount of a modifier like acetic acid or triethylamine to the eluent can help to elute these compounds.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and conditions should be determined on a small scale first.

Step-by-Step Methodology:

  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, and mixtures like ethyl acetate/hexanes) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Swirl the flask to aid dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography Purification

This protocol is suitable for separating the target compound from impurities with different polarities.

Step-by-Step Methodology:

  • TLC Analysis: Develop a TLC solvent system that gives your product an Rf value of approximately 0.2-0.4 and provides good separation from impurities. A common starting point is a mixture of ethyl acetate and hexanes.

  • Column Packing:

    • Secure a glass column vertically.

    • Place a small plug of cotton or glass wool at the bottom.[11]

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.[9]

    • Gently tap the column to ensure even packing and remove air bubbles.[11]

    • Add another layer of sand on top of the silica gel.

    • Drain the solvent until the level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in the minimum amount of the eluent or a less polar solvent.

    • Carefully apply the sample solution to the top of the column.[11]

    • Drain the solvent until the sample has entered the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., with a bellows or compressed air) to force the solvent through the column at a steady rate.

    • Collect fractions in separate test tubes.[13]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizing the Workflow

General Purification Workflow

G cluster_0 Initial State cluster_1 Purification Method Selection cluster_2 Process & Analysis cluster_3 Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization High Yield / Crystalline Solid ColumnChrom Column Chromatography Crude->ColumnChrom Complex Mixture / Oily Solid PureSolid Purified Solid Recrystallization->PureSolid ColumnChrom->PureSolid TLC TLC Analysis PureSolid->TLC Purity Check TLC->Recrystallization If impure TLC->ColumnChrom If impure HPLC_NMR_MS HPLC / NMR / MS Analysis TLC->HPLC_NMR_MS If pure FinalProduct Pure this compound HPLC_NMR_MS->FinalProduct

Caption: Decision workflow for purifying the target compound.

References

Technical Support Center: Synthesis of 1-(5-Chloro-1H-indazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of indazole-based compounds. This guide is designed for researchers, chemists, and drug development professionals who are working on the N-acylation of 5-chloro-1H-indazole and may be encountering challenges, particularly with low yields. Our goal is to provide in-depth, field-proven insights and actionable troubleshooting strategies to help you optimize your synthetic route.

The N-acylation of indazoles is a crucial transformation, yet it is frequently plagued by issues of regioselectivity, which can significantly depress the yield of the desired N-1 isomer, 1-(5-Chloro-1H-indazol-1-yl)ethanone.[1][2] This guide addresses the root causes of these issues and provides robust, validated protocols to overcome them.

Troubleshooting Guide: Overcoming Low Yield

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.

Question 1: Why is my isolated yield of this compound consistently low, despite starting material consumption?

Answer: The primary reason for low isolated yields in this synthesis is the formation of a regioisomeric byproduct: 2-(5-Chloro-2H-indazol-2-yl)ethanone. The indazole ring possesses two reactive nitrogen atoms (N-1 and N-2), and acylation can occur at either position.[3]

  • The Challenge of Regioselectivity: The indazole heterocycle exists in two tautomeric forms: the 1H-indazole and the 2H-indazole.[4] While the 1H-tautomer is generally considered more thermodynamically stable, direct acylation can produce a mixture of N-1 and N-2 substituted products.[1][4][5] The formation of this product mixture complicates purification and is the most significant contributor to the low yield of your target N-1 isomer.

  • Thermodynamic vs. Kinetic Control: Often, the N-2 isomer is formed under kinetic control (faster reaction), while the desired N-1 isomer is the more thermodynamically stable product.[6][7] Some reaction conditions may allow for the isomerization of the N-2 acylindazole to the more stable N-1 regioisomer, but if this equilibration is not favored or incomplete, a mixture will result.[1][7]

Below is a logical workflow to diagnose and resolve low-yield issues.

G start Low Yield of This compound check_isomers Q: Is an isomeric byproduct present? (Check TLC/LCMS/¹H NMR of crude) start->check_isomers isomers_yes Yes, mixture confirmed check_isomers->isomers_yes Isomerism is the issue isomers_no No, clean but low conversion check_isomers->isomers_no Conversion is the issue optimize_selectivity Focus: Improve N-1 Selectivity - Modify Base & Solvent - Adjust Temperature - Allow for Equilibration isomers_yes->optimize_selectivity optimize_conversion Focus: Improve Reaction Conversion - Check Reagent Quality (Anhydrous) - Verify Reagent Stoichiometry - Increase Reaction Time/Temp isomers_no->optimize_conversion protocol_selectivity Implement Protocol A: Thermodynamic Control for N-1 optimize_selectivity->protocol_selectivity protocol_conversion Implement Protocol B: Ensuring Complete Reaction optimize_conversion->protocol_conversion purification Refine Purification Strategy (e.g., Column Chromatography Gradient) protocol_selectivity->purification protocol_conversion->purification end Optimized Yield purification->end

Figure 1: Troubleshooting workflow for low yield.
Question 2: I see two major spots on my TLC plate. How can I definitively identify the desired N-1 isomer versus the N-2 byproduct?

Answer: Unambiguous structural confirmation is critical and can be achieved using 2D Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[8]

The key is to look for a 3-bond correlation (³JCH) between the protons of the acetyl group's methyl (-CH₃) and a specific carbon atom in the indazole ring system.

  • For the N-1 Isomer: You will observe a correlation between the acetyl methyl protons and the C-7a carbon of the indazole ring.

  • For the N-2 Isomer: You will observe a correlation between the acetyl methyl protons and the C-3 carbon of the indazole ring.[6][7]

This difference provides a definitive method for assigning the regiochemistry.

Figure 2: Key HMBC correlations for isomer identification.
Question 3: What specific changes can I make to my reaction conditions to favor the formation of the N-1 isomer and increase my yield?

Answer: Optimizing for N-1 selectivity involves carefully selecting the base, solvent, and temperature to favor the thermodynamically controlled pathway. The combination of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF) is a highly effective system for promoting N-1 substitution.[4][6][9][10]

Parameter Recommendation for N-1 Selectivity Rationale Reference
Base Sodium Hydride (NaH) , 1.1 eqA strong, non-nucleophilic base that irreversibly deprotonates the indazole N-H. This forms the indazole anion, setting up the subsequent acylation. Weaker bases (e.g., K₂CO₃) can result in lower conversion and selectivity.[6][10]
Solvent Anhydrous Tetrahydrofuran (THF) A polar aprotic solvent that effectively solvates the sodium cation without interfering with the nucleophilicity of the indazole anion. The Na⁺ cation may coordinate with the N-2 atom, sterically directing the incoming acylating agent to the N-1 position.[4][6]
Acylating Agent Acetyl Chloride or Acetic Anhydride , 1.1-1.2 eqBoth are effective. Acetyl chloride is more reactive but generates HCl, which must be quenched by the base. Acetic anhydride is a good alternative.[11][12]
Temperature 0 °C to Room Temp (or gentle warming) Deprotonation is typically performed at 0 °C for safety.[10] After adding the acetylating agent, allowing the reaction to warm to room temperature and stir for several hours can facilitate the potential isomerization of any kinetically formed N-2 product to the more stable N-1 isomer.[6][7]

Optimized Experimental Protocols

Protocol A: High-Selectivity Synthesis of this compound

This protocol is optimized to maximize the formation of the desired N-1 regioisomer.

Materials:

  • 5-Chloro-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Acetyl Chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-chloro-1H-indazole (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.2 M concentration). Stir until all the solid has dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully and portion-wise, add sodium hydride (1.1 eq). Caution: NaH is highly reactive and flammable; hydrogen gas is evolved.

  • Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour until gas evolution ceases. The mixture should become a clear solution or a fine suspension of the sodium indazolide salt.

  • Acylation: Cool the reaction mixture back down to 0 °C. Slowly, add acetyl chloride (1.1 eq) dropwise via syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours). Monitor reaction progress by TLC or LCMS.

  • Work-up: Cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Remove the THF under reduced pressure. Partition the remaining residue between ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the N-1 isomer from any residual N-2 byproduct and starting material.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base, like triethylamine (TEA) or potassium carbonate? A1: While you can use weaker organic or inorganic bases, they often lead to lower yields and poorer N-1/N-2 selectivity.[6] Triethylamine is generally not strong enough to fully deprotonate the indazole, leading to a slow reaction with the acylating agent. Potassium carbonate can work but may require higher temperatures and often results in a more significant proportion of the N-2 isomer. For optimal N-1 selectivity, a strong hydride base is recommended.[6][9]

Q2: My starting material is not fully soluble in THF. What should I do? A2: 5-Chloro-1H-indazole should be reasonably soluble in THF. If you are having issues, ensure your THF is completely anhydrous, as water can decrease solubility. You can also slightly increase the volume of THF. Alternatively, a co-solvent like anhydrous DMF can be used, though THF is generally preferred for this specific base combination.[7]

Q3: Are there any alternative, high-selectivity methods I could explore? A3: Yes, for researchers looking for cutting-edge or alternative methods, several have been reported. An electrochemical approach allows for the generation of the indazole anion without a chemical base, followed by reaction with an acid anhydride to give selective N-1 acylation.[13] Another strategy involves a one-pot reaction directly from carboxylic acids using activating agents like DMAPO/Boc₂O, which has shown high N-1 selectivity.[14] These methods can be particularly useful for avoiding harsh bases and improving the green profile of the synthesis.

References

Technical Support Center: Stability of 1-(5-Chloro-1H-indazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 1-(5-Chloro-1H-indazol-1-yl)ethanone. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this important synthetic intermediate. Our goal is to provide you with the foundational knowledge, practical troubleshooting advice, and robust protocols necessary to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Core Stability Challenge

This compound is an N-acylated indazole derivative. The indazole scaffold is a cornerstone in medicinal chemistry, valued for its diverse biological activities.[1][2] The stability of this particular derivative, however, is fundamentally governed by the chemical nature of the N-acetyl group attached to the indazole ring. This exocyclic C-N bond introduces a potential liability, as N-acyl heterocycles can be susceptible to hydrolysis. Understanding and controlling this susceptibility is paramount for its successful use in synthesis and screening.

This guide will address the most common stability issues encountered in solution, explain the underlying chemical mechanisms, and provide validated methods for handling and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common observations and questions from the field, providing explanations and actionable solutions.

Q1: I dissolved my this compound in methanol for an experiment. The next day, my HPLC analysis showed a significant new peak and a decrease in my starting material. What happened?

A1: You are likely observing hydrolysis of the N-acetyl group.

This is the most common stability issue for this class of compounds. The bond connecting the acetyl group to the indazole nitrogen (an amide-like bond) can be cleaved by nucleophilic attack, especially in the presence of protic solvents like water or methanol.

  • Causality: The reaction, known as solvolysis (or hydrolysis if water is the nucleophile), breaks the molecule into two components: the parent heterocycle, 5-chloro-1H-indazole , and a byproduct (acetic acid if water is the reactant, or methyl acetate if methanol is the reactant). This reaction can be catalyzed by trace amounts of acid or base in your solvent or on your glassware. The mechanism is analogous to the well-understood hydrolysis of amides.[3]

  • Troubleshooting Steps:

    • Confirm the Degradant: The primary degradation product, 5-chloro-1H-indazole, is more polar than the starting material. It will therefore have a shorter retention time on a reverse-phase HPLC column. If you have a standard of 5-chloro-1H-indazole, inject it to confirm the identity of the new peak.

    • Solvent Choice: Switch to an aprotic solvent for your stock solution. Recommended solvents include anhydrous Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN).

    • Storage: Prepare stock solutions fresh whenever possible. If storage is necessary, store solutions in an anhydrous aprotic solvent at -20°C or -80°C in tightly sealed vials to minimize exposure to atmospheric moisture.

Q2: Does the pH of my aqueous buffer matter when I run my biological assays?

A2: Absolutely. The rate of hydrolysis is highly pH-dependent.

Hydrolysis of the N-acetyl group is subject to both acid and base catalysis.

  • Acid Catalysis: Under acidic conditions (pH < 7), the carbonyl oxygen of the acetyl group is protonated. This makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by a weak nucleophile like water.[3]

  • Base Catalysis: Under basic conditions (pH > 7), the nucleophile is the more potent hydroxide ion (OH⁻), which readily attacks the carbonyl carbon.

This means that stability is often lowest at acidic and basic extremes and highest in the neutral pH range (approximately pH 6-7.5). For any quantitative experiment, it is crucial to assess the compound's stability in your specific assay buffer over the time course of the experiment.

Hydrolysis_Pathway cluster_main Primary Degradation Pathway: Hydrolysis Start This compound Product1 5-Chloro-1H-indazole Start->Product1 H₂O (Acid or Base Catalyzed) Product2 Acetic Acid Start->Product2 H₂O (Acid or Base Catalyzed)

Caption: Hydrolysis of this compound.

Q3: I need to prepare a stock solution for long-term storage. What are the best practices?

A3: The key principles are to use a dry, aprotic solvent and to minimize exposure to moisture and light.

Follow these recommendations to maximize the shelf-life of your compound in solution.

ParameterRecommendationRationale
Solvent Anhydrous DMSO or DMFAprotic solvents do not participate in hydrolysis. Ensure the solvent is high-purity and stored over molecular sieves to maintain dryness.
Temperature -20°C or -80°CReduces the rate of any potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Displaces air to prevent long-term oxidative degradation and exposure to atmospheric moisture.
Container Amber glass vial with PTFE-lined capProtects against potential photodegradation and ensures a tight seal.
Handling Aliquot into smaller volumesAvoids repeated freeze-thaw cycles of the main stock solution, which can introduce moisture upon opening.
Q4: My troubleshooting workflow for unexpected results seems complex. Can you provide a simplified decision tree?

A4: Certainly. This workflow can help diagnose common stability-related issues.

Troubleshooting_Workflow Start Unexpected Peak in HPLC / Loss of Starting Material? CheckSolvent Is the solvent protic (e.g., MeOH, H₂O)? Start->CheckSolvent YesProtic High probability of hydrolysis. See Protocol 1 to confirm. Switch to aprotic solvent (DMSO, ACN). CheckSolvent->YesProtic Yes NoProtic Consider other stress factors. CheckSolvent->NoProtic No CheckpH Is the solution buffered at non-neutral pH (<6 or >7.5)? NoProtic->CheckpH YespH pH-catalyzed hydrolysis is likely. Determine stability at target pH. Adjust experimental timing if needed. CheckpH->YespH Yes No_pH Consider other possibilities. CheckpH->No_pH No CheckLight Was the solution exposed to direct light for extended periods? No_pH->CheckLight YesLight Potential photodegradation. Repeat experiment in the dark or using amber vials. CheckLight->YesLight Yes End If issue persists, consider thermal degradation or inherent instability. Consult advanced characterization. CheckLight->End No Stability_Workflow cluster_workflow Experimental Workflow: Solution Stability Prep 1. Prepare 10 mM Stock in Anhydrous ACN or DMSO Dilute 2. Dilute to 100 µM in Test Buffer (e.g., PBS, pH 7.4) Prep->Dilute Incubate 3. Incubate at Desired Temp (e.g., Room Temperature, 37°C) Dilute->Incubate Sample 4. Sample at Time Points (t = 0, 2, 4, 8, 24 hours) Incubate->Sample Analyze 5. Analyze by HPLC (Monitor peak area of parent compound) Sample->Analyze Result 6. Plot % Remaining vs. Time Analyze->Result

References

Troubleshooting "1-(5-Chloro-1H-indazol-1-yl)ethanone" NMR spectral artifacts

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(5-Chloro-1H-indazol-1-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers working with this compound. This resource is designed to help you troubleshoot and interpret Nuclear Magnetic Resonance (NMR) spectra, ensuring the highest quality data for your research and development projects. This guide is structured as a series of frequently asked questions that address common and advanced spectral artifacts you may encounter.

Frequently Asked Questions (FAQs)

FAQ 1: I see unexpected peaks in my ¹H NMR spectrum that don't correspond to my product. What are they and how can I remove them?

Answer:

Unexpected signals are one of the most common issues in NMR analysis. These peaks typically arise from residual solvents, unreacted starting materials, isomeric byproducts, or environmental contaminants like water.

Causality and Identification:

  • Residual Solvents: Solvents used during synthesis or purification (e.g., Ethyl Acetate, Dichloromethane, Acetone) can be retained in the final product, even after drying under high vacuum.[1] Their characteristic chemical shifts are well-documented.[2][3]

  • Starting Materials: Incomplete reaction can leave residual 5-chloroindazole. Its distinct aromatic and N-H signals can help in its identification.

  • Isomeric Byproducts: The N-acylation of 5-chloroindazole can occur at two different nitrogen atoms, leading to the desired N1-isomer (this compound) and the undesired N2-isomer (1-(5-Chloro-2H-indazol-2-yl)ethanone). These isomers have similar structures but distinct NMR spectra due to different electronic environments. The formation of such isomers is a known phenomenon in indazole chemistry.[4][5]

  • Water: Water is a frequent contaminant in deuterated solvents, especially if they are not stored properly.[1] Its chemical shift can vary depending on the solvent, temperature, and sample concentration.

Troubleshooting Protocol:

  • Identify the Impurity: Compare the chemical shifts of the unknown peaks to a reference table for common laboratory solvents and potential reaction-related impurities.

  • Solvent Removal: If residual solvent is suspected, re-dissolve your compound in a minimal amount of a low-boiling solvent like dichloromethane, then remove it on a rotary evaporator. Repeat this process 2-3 times. For high-boiling solvents like DMSO or DMF, purification by column chromatography or recrystallization is necessary.

  • Purification: If starting materials or isomers are present, further purification is required. Silica gel column chromatography is typically effective at separating N1 and N2 indazole isomers.

  • Water Suppression: To confirm a peak is water, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The water peak will diminish or disappear due to proton exchange.[1] To avoid water contamination, use freshly opened deuterated solvents or store them over molecular sieves.

Data Summary: Common Impurities and Their Approximate ¹H NMR Chemical Shifts

ImpurityCommon SolventApproximate ¹H Chemical Shift (ppm)Multiplicity
Water (H₂O/HDO)CDCl₃~1.56s
DMSO-d₆~3.33s
AcetoneCDCl₃2.17s
DichloromethaneCDCl₃5.30s
Ethyl AcetateCDCl₃2.05 (CH₃), 4.12 (CH₂), 1.26 (CH₃)s, q, t
5-ChloroindazoleDMSO-d₆~13.4 (NH), 8.1 (H3), 7.7-7.8 (Ar-H), 7.3 (Ar-H)br s, s, m, m

Note: Chemical shifts can vary with concentration and temperature.[3][6]

FAQ 2: Why do some of my compound's peaks appear doubled or unusually broad?

Answer:

This is a critical observation and often points to the presence of rotational isomers , or rotamers . This phenomenon is characteristic of molecules with restricted bond rotation that is slow on the NMR timescale.

Mechanistic Explanation:

The bond between the indazole nitrogen (N1) and the carbonyl carbon of the acetyl group has partial double-bond character due to resonance. This restricts free rotation around the N-C(O) bond. As a result, the acetyl group and the indazole ring can exist in two distinct, stable planar conformations. These two rotamers are not equivalent and will have slightly different chemical environments for their protons, leading to two separate sets of signals in the NMR spectrum.

This effect is most pronounced for the protons closest to the N-acyl bond, such as H7 on the indazole ring and the methyl protons of the acetyl group. At room temperature, the rate of interconversion between these rotamers may be slow enough to be resolved by NMR, resulting in peak doubling or significant broadening.[1]

Experimental Verification Protocol: Variable Temperature (VT) NMR

The definitive method to confirm the presence of rotamers is Variable Temperature (VT) NMR spectroscopy.

  • Acquire a Standard Spectrum: Obtain a standard ¹H NMR spectrum at room temperature (e.g., 25 °C) to serve as a baseline.

  • Increase the Temperature: Gradually increase the sample temperature in the NMR spectrometer (e.g., in 10-15 °C increments to 50 °C, 70 °C, etc.). Acquire a spectrum at each new temperature.

  • Observe Spectral Changes: As the temperature increases, the rate of rotation around the N-C(O) bond will also increase. If the doubled peaks are due to rotamers, you will observe them broadening and eventually coalescing into a single, time-averaged signal at a sufficiently high temperature (the "coalescence temperature").

  • Confirm Reversibility: Cool the sample back to room temperature and re-acquire the spectrum to ensure the original doubled peaks reappear, confirming a dynamic equilibrium process.

Logical Workflow for Investigating Doubled Peaks

Caption: Workflow for diagnosing rotamers using VT-NMR.

FAQ 3: My entire spectrum looks broad and poorly resolved. What are the general causes?

Answer:

Global peak broadening across all signals usually points to an issue with magnetic field homogeneity, sample preparation, or inherent properties of the sample itself.[7]

Common Causes and Solutions:

  • Poor Shimming: The most frequent cause of broad peaks is an inhomogeneous magnetic field across the sample volume. Shimming is the process of adjusting currents in specialized coils to counteract these inhomogeneities.[8]

    • Solution: Always perform a shimming routine before acquiring data. For challenging samples, a gradient shimming routine is highly effective. If manual shimming is necessary, focus on adjusting the Z1 and Z2 shims, which have the largest effect on lineshape.[8]

  • High Sample Concentration / Poor Solubility: Overly concentrated samples can lead to increased viscosity, which slows molecular tumbling and shortens relaxation times (T₂), causing broader lines.[9] If the compound is not fully dissolved, solid particulates will severely degrade spectral quality.[1]

    • Solution: Aim for a concentration of 5-10 mg in 0.6-0.7 mL of solvent.[10] If you observe solid material, filter your sample through a small plug of cotton or glass wool directly into the NMR tube. If solubility is an issue, try a different deuterated solvent or gently warm the sample.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (like dissolved oxygen or metal ions) can cause significant line broadening due to rapid relaxation.

    • Solution: If you suspect paramagnetic contamination from a metal catalyst used in the synthesis, passing a solution of your compound through a small plug of silica or celite can help. To remove dissolved oxygen, bubble an inert gas like nitrogen or argon through your sample for a few minutes before capping the NMR tube.

Troubleshooting Flowchart for Broad Peaks

Caption: Decision tree for troubleshooting generally broad NMR signals.

FAQ 4: How can I correct a rolling baseline or phasing problems in my spectrum?

Answer:

Baseline and phase errors are common processing artifacts that can obscure signals and prevent accurate integration.[8] They must be corrected to produce a reliable spectrum.

Understanding Phase Errors:

An NMR signal is detected as a complex waveform with a "real" and an "imaginary" component. For a spectrum to be purely absorptive (i.e., all peaks pointing perfectly up), these two components must be correctly combined. Phase errors arise from the instrument's electronics and cause a mixing of the absorptive and dispersive (wavy) lineshapes.[11]

  • Zero-Order Phase Correction (ph0): This corrects for a phase error that is the same across the entire spectrum.

  • First-Order Phase Correction (ph1): This corrects for a phase error that varies linearly with frequency, often needed when there's a delay before acquisition starts.[12]

Manual Phase Correction Protocol:

While automatic phasing routines work well for simple spectra, they can fail on complex or low S/N spectra. Manual correction is a crucial skill.

  • Reset Phase: Set both zero-order (ph0) and first-order (ph1) phase parameters to zero.

  • Select a Pivot Peak: Choose a large, well-defined peak on one side of the spectrum (e.g., the leftmost peak).

  • Adjust Zero-Order Phase (ph0): Adjust the ph0 parameter until the pivot peak is perfectly symmetrical and in absorption mode.

  • Adjust First-Order Phase (ph1): Now, observe a peak on the opposite side of the spectrum. Adjust the ph1 parameter until this second peak is also correctly phased.

  • Iterate: You may need to make small, iterative adjustments to both ph0 and ph1 to achieve a perfect phase across the entire spectrum.

Causes of a Rolling Baseline:

A distorted, rolling baseline can be caused by an overwhelmingly large signal (often the residual solvent peak) that overwhelms the detector. This is known as receiver overflow.[8]

  • Solution: Reduce the receiver gain (gain='n' for autogain on many spectrometers) or, if the sample is extremely concentrated, dilute it.[8] A very short acquisition time can also truncate the Free Induction Decay (FID) too early, leading to baseline artifacts. Ensure your acquisition time is at least 2-4 seconds for a standard ¹H spectrum.

References

Technical Support Center: Improving the Regioselectivity of 1-(5-Chloro-1H-indazol-1-yl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselective synthesis of N-substituted indazoles, specifically focusing on 1-(5-Chloro-1H-indazol-1-yl)ethanone. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you achieve high selectivity for the desired N1 isomer.

The N-acylation of 5-chloro-1H-indazole presents a common yet significant challenge: the formation of two regioisomers, the desired N1-acetylated product and the undesired N2-acetylated isomer. The ratio of these products is highly sensitive to reaction conditions, and achieving high selectivity is crucial for efficient synthesis and purification.[1][2][3][4] This guide will walk you through the key factors influencing this regioselectivity and provide actionable strategies to steer the reaction towards the desired outcome.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: Why am I getting a mixture of N1 and N2 isomers during the acetylation of 5-chloro-1H-indazole?

A1: The formation of a mixture of N1 and N2 isomers is a well-documented challenge in the N-alkylation and N-acylation of indazoles.[1][2][3] This arises from the electronic nature of the indazole ring. The indazole anion, formed upon deprotonation by a base, has nucleophilic character at both the N1 and N2 positions. The subsequent reaction with an electrophile, such as acetyl chloride or acetic anhydride, can occur at either nitrogen, leading to a mixture of regioisomers.

The underlying reason for this dual reactivity is the annular tautomerism of the indazole ring, which exists in equilibrium between the 1H- and 2H-forms.[1][3] The 1H-indazole is generally the more thermodynamically stable tautomer.[1][5][6] However, the reaction conditions can significantly influence which nitrogen atom acts as the primary nucleophile.

Q2: I'm observing a low yield of the desired this compound. What are the likely causes and how can I improve it?

A2: Low yield can be attributed to several factors beyond the formation of the N2 isomer:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, a temperature that is too low, or a base that is not strong enough to fully deprotonate the indazole.

  • Degradation of Starting Material or Product: Indazoles and their acetylated derivatives can be sensitive to harsh reaction conditions. Prolonged exposure to high temperatures or highly acidic/basic conditions can lead to decomposition.

  • Suboptimal Workup and Purification: The desired product may be lost during the workup or purification steps. Inefficient extraction or suboptimal chromatography conditions can significantly reduce the isolated yield.

  • Moisture in the Reaction: The presence of water can quench the base and react with the acetylating agent, leading to lower conversion of the starting material. Ensure all glassware is oven-dried and anhydrous solvents are used.

To improve the yield, consider optimizing the reaction time and temperature, screening different bases and solvents, and ensuring a carefully executed workup and purification procedure.

Q3: How do the choices of base and solvent impact the N1:N2 regioselectivity?

A3: The selection of the base and solvent system is one of the most critical factors in controlling the regioselectivity of indazole acylation.[1][7]

  • Base: The counter-ion of the base plays a significant role. For instance, sodium hydride (NaH) has been shown to provide excellent N1 selectivity in many cases.[2][5][7] It is hypothesized that the small sodium cation coordinates with the N2 nitrogen, sterically hindering acylation at that position and directing it to N1.[1] In contrast, larger cations like potassium or cesium may lead to different isomer ratios.

  • Solvent: The polarity and coordinating ability of the solvent are also crucial. A combination of sodium hydride (NaH) in an aprotic, non-polar solvent like tetrahydrofuran (THF) has been reported to be highly effective for achieving N1 selectivity.[2][5] More polar solvents like dimethylformamide (DMF) can also be used and may influence the solubility of the indazole salt and the transition state energies, thereby affecting the isomer ratio.[7]

Q4: Can thermodynamic equilibration be used to favor the N1 isomer?

A4: Yes, thermodynamic control can be a powerful strategy. The N1-acyl indazole is generally the more thermodynamically stable isomer.[5] It has been suggested that N-acylation can proceed via an initial formation of the N2-acyl indazole, which then isomerizes to the more stable N1 regioisomer.[4][5][7] This equilibration can be facilitated by appropriate reaction conditions, such as elevated temperatures or longer reaction times, allowing the reaction to reach thermodynamic equilibrium, which favors the N1 product.

Q5: How can I reliably characterize and differentiate between the N1 and N2 isomers?

A5: Unambiguous characterization of the N1 and N2 isomers is essential. The most powerful technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR experiments.[1]

  • ¹H NMR: The chemical shifts of the protons on the indazole ring will differ between the two isomers.

  • ¹³C NMR: The chemical shifts of the carbons, especially those close to the nitrogens, will also be distinct.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is particularly useful. For the N1 isomer, a correlation will be observed between the protons of the acetyl group and the C7a carbon of the indazole ring. This correlation will be absent in the N2 isomer.[1]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This can also provide structural information. For the N1 isomer, an NOE may be observed between the acetyl protons and the H7 proton of the indazole ring.

Experimental Protocols and Optimization Strategies

Protocol 1: High N1-Selectivity Acetylation using Sodium Hydride

This protocol is designed to maximize the formation of the desired this compound by leveraging thermodynamic control.

Materials:

  • 5-Chloro-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Acetyl chloride or Acetic anhydride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 5-chloro-1H-indazole (1.0 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.

  • Acetylation: Cool the reaction mixture back to 0 °C and add acetyl chloride (1.1 equiv) or acetic anhydride (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the pure this compound.

Data Summary: Impact of Reaction Conditions on Regioselectivity

The following table summarizes expected outcomes based on different reaction conditions, highlighting the importance of careful selection of reagents and solvents.

BaseSolventTemperatureExpected Major IsomerRationale
NaHTHF0 °C to RTN1 The Na⁺ cation is thought to coordinate with N2, sterically directing acetylation to N1.[1]
K₂CO₃DMFRT to 50 °CMixture of N1 and N2A weaker base and polar aprotic solvent may lead to less selective reaction.
Cs₂CO₃Dioxane90 °CN1 Cesium can also promote N1-alkylation through a chelation mechanism.[3][8]
PyridineDCMRTMixture of N1 and N2Often used as a base and solvent, but typically offers poor regioselectivity.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor regioselectivity in the synthesis of this compound.

G start Problem: Poor N1:N2 Isomer Ratio check_conditions Review Current Reaction Conditions (Base, Solvent, Temp) start->check_conditions na_thf Are you using NaH in THF? check_conditions->na_thf implement_nah Implement Protocol 1: NaH in Anhydrous THF na_thf->implement_nah No check_temp Is the reaction run at 0°C to RT? na_thf->check_temp Yes characterize Confirm Isomer Structure using 2D NMR (HMBC). implement_nah->characterize optimize_temp Optimize Temperature: Try running at 0°C initially, then warming to RT. Consider gentle heating to promote equilibration. check_temp->optimize_temp No check_time Is the reaction time sufficient? check_temp->check_time Yes optimize_temp->characterize increase_time Increase reaction time and monitor by TLC to allow for thermodynamic equilibration. check_time->increase_time No check_time->characterize Yes increase_time->characterize success Achieved High N1 Selectivity characterize->success

Caption: A troubleshooting workflow for optimizing N1-regioselectivity.

Factors Influencing Regioselectivity: A Conceptual Diagram

This diagram illustrates the key experimental variables that influence the outcome of the N-acylation of 5-chloro-1H-indazole.

G cluster_factors Controlling Factors Base Base (e.g., NaH, K2CO3) Outcome Regioselective Synthesis of This compound Base->Outcome Solvent Solvent (e.g., THF, DMF) Solvent->Outcome Temperature Temperature (e.g., 0°C, RT, 50°C) Temperature->Outcome Time Reaction Time Time->Outcome

Caption: Key factors influencing N-acylation regioselectivity.

References

Technical Support Center: Scale-Up Synthesis of 1-(5-Chloro-1H-indazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(5-Chloro-1H-indazol-1-yl)ethanone. This resource is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered when scaling this synthesis from the bench to pilot or manufacturing scale. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your process effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The question-and-answer format is designed to help you quickly identify your problem and find a robust, scientifically-grounded solution.

Question 1: My reaction is producing a significant amount of an isomeric byproduct that is difficult to separate from the desired N-1 acetylated product. How can I improve the regioselectivity?

Answer: This is the most common challenge in the N-functionalization of indazoles. The formation of the undesired 2-(5-Chloro-2H-indazol-2-yl)ethanone (N-2 isomer) alongside your target N-1 isomer is due to the annular tautomerism of the indazole ring.[1] Direct acylation can occur at either nitrogen, leading to a mixture.

The Underlying Chemistry: The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[2] However, the kinetic site of deprotonation and subsequent reaction can be influenced by various factors, leading to mixtures. N-acylation, specifically, can sometimes favor the N-1 product through thermodynamic equilibration, where an initially formed N-2 acylindazole may isomerize to the more stable N-1 regioisomer.[2] The key to a successful scale-up is to establish conditions that overwhelmingly favor the formation of the desired N-1 product.

Solutions & Optimization Strategies:

  • Base and Solvent System Optimization: The choice of base and solvent is critical in controlling regioselectivity. A common approach for N-alkylation, which provides valuable insights for acylation, involves using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[2][3][4][5] This combination often favors the formation of the N-1 substituted product.

    • Actionable Protocol: Start by deprotonating 5-chloro-1H-indazole with NaH in anhydrous THF at 0 °C before slowly adding your acetylating agent (e.g., acetyl chloride or acetic anhydride). This pre-formation of the indazolide anion can significantly enhance N-1 selectivity.

    • Avoid Protic Solvents: Protic solvents can solvate the indazolide anion and interfere with regiocontrol.

  • Control of Temperature: Lower reaction temperatures often favor the kinetic product, while higher temperatures can allow for equilibration to the thermodynamic product.

    • Experiment Design: Run the reaction at different temperatures (e.g., -20 °C, 0 °C, and room temperature) to determine the optimal point for N-1 selectivity.

  • Choice of Acetylating Agent: While acetyl chloride and acetic anhydride are common, their high reactivity can sometimes lead to poor selectivity.

    • Alternative Reagent: Consider using a less reactive acetylating agent or exploring alternative methods like continuous-flow acetylation, which can offer better control over reaction parameters.[6]

Data-Driven Decision Making:

Base Solvent Temperature Anticipated Outcome on N-1 Selectivity Reference Insight
Sodium Hydride (NaH)THF0 °C to RTGenerally high N-1 selectivityFavored system for selective N-1 alkylation.[2][5]
Potassium CarbonateDMFRT to 50 °COften results in mixtures; variableCommon, but can lead to selectivity issues.
Triethylamine (TEA)Dichloromethane0 °C to RTModerate selectivity; depends on substrateOften used but may require more optimization.
Question 2: The reaction seems to stall, and I have a significant amount of unreacted 5-chloroindazole starting material even after extended reaction times. What could be the cause?

Answer: Incomplete conversion is a critical issue in scale-up as it complicates downstream processing and reduces overall yield. Several factors can contribute to a stalled reaction.

Potential Causes and Solutions:

  • Inactive Base: The most common culprit is the deactivating of the base, especially hygroscopic ones like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

    • Verification: Ensure you are using a fresh, properly stored batch of base. For NaH, this means handling it under an inert atmosphere (Nitrogen or Argon).

    • Solution: Use a fresh container of the base or titrate a sample to determine its activity before use. Ensure all solvents are rigorously dried.

  • Insufficient Stoichiometry of Reagents: On scale-up, minor weighing errors or using a base with lower-than-stated purity can lead to a substoichiometric charge.

    • Action: Always use a slight excess of the base (e.g., 1.1-1.2 equivalents) and the acetylating agent (1.05-1.1 equivalents) to drive the reaction to completion.

  • Poor Mixing/Mass Transfer: As the reaction volume increases, ensuring homogenous mixing becomes more challenging. If the base or starting material is not properly suspended, localized "dead spots" can occur where the reaction does not proceed.

    • Solution: Use appropriate mechanical stirring (avoiding magnetic stir bars for large volumes) and ensure the vessel geometry promotes good turnover. Check for undissolved solids at the bottom of the reactor.

  • Formation of an Insoluble Intermediate: The sodium or potassium salt of 5-chloroindazole might precipitate from the solvent, effectively removing it from the reaction phase and slowing the rate.

    • Diagnosis: Observe the reaction mixture. If a thick, unmanageable slurry forms immediately after base addition, this may be the issue.

    • Solution: Consider a solvent system that better solubilizes the intermediate salt, such as switching from THF to DMF, or increasing the reaction temperature slightly after base addition to improve solubility.

Question 3: My product oils out during crystallization or is difficult to purify by column chromatography. What are the best practices for isolation and purification at scale?

Answer: Product isolation is where many scale-up processes face bottlenecks. Moving away from chromatography towards robust crystallization is essential for efficiency and cost-effectiveness.

Troubleshooting Purification:

  • Oiling Out During Crystallization: This occurs when the product's solubility in the solvent at a given temperature is higher than its melting point, causing it to separate as a liquid instead of a solid.

    • Solution: The key is to find a suitable anti-solvent system. A good starting point is to dissolve the crude product in a solvent where it is highly soluble (e.g., ethyl acetate, dichloromethane) and then slowly add a non-polar anti-solvent (e.g., heptane, hexane) until turbidity is observed.[6] Allow the solution to cool slowly to promote crystal growth. Seeding with a small amount of pure product can also be highly effective.

  • Removing the N-2 Isomer: If you have a mixture of N-1 and N-2 isomers, chromatography can be difficult.

    • Strategy 1 (Recrystallization): The two isomers often have different solubilities. Systematically screen various solvent/anti-solvent systems (e.g., Isopropanol/water, Toluene/heptane, Ethyl acetate/hexane) to find one that selectively crystallizes the desired N-1 product, leaving the N-2 isomer in the mother liquor.

    • Strategy 2 (Chemical Conversion): If the N-1 isomer is the thermodynamic product, you can attempt to isomerize the N-2 impurity. This is an advanced technique that involves heating the mixture under specific conditions (e.g., with a catalytic amount of acid or base), but it requires careful development.[2]

  • Removing Residual Base/Salts:

    • Aqueous Workup: Before crystallization, ensure a thorough aqueous workup. Quench the reaction mixture with water or a mild acid (like ammonium chloride solution), separate the organic layer, and wash it with brine to remove inorganic salts.[7]

Workflow for Purification Method Development:

purification_workflow cluster_purification Purification Strategy start Crude Product (Oil or Solid) check_purity Analyze Purity (HPLC, NMR) start->check_purity high_purity Purity > 98%? check_purity->high_purity  Isomeric Impurity? direct_cryst Direct Crystallization high_purity->direct_cryst Yes column_chrom Column Chromatography (Bench Scale Only) high_purity->column_chrom No (Lab) final_product Pure Product direct_cryst->final_product rescreen_cryst Screen Solvent/ Anti-solvent Systems column_chrom->rescreen_cryst Develop Scalable Method rescreen_cryst->final_product

Caption: Troubleshooting workflow for product purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound? The most direct and widely used method is the N-acetylation of 5-chloro-1H-indazole. This involves deprotonating the indazole with a suitable base followed by the addition of an acetylating agent like acetyl chloride or acetic anhydride. While straightforward, success at scale hinges on carefully controlling the regioselectivity to favor the N-1 product as detailed in the troubleshooting guide above.[2][8]

Q2: What are the primary safety concerns when scaling up this reaction?

  • Use of Sodium Hydride (NaH): NaH is highly flammable and reacts violently with water. It must be handled under an inert atmosphere. The quenching step (adding water or acid) is highly exothermic and can generate hydrogen gas, requiring a well-ventilated area and slow, controlled addition to a cooled reaction mixture.

  • Acetylating Agents: Acetyl chloride is corrosive, a lachrymator, and reacts violently with water. Acetic anhydride is also corrosive and an irritant. Both should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: Both the deprotonation and acylation steps can be exothermic. On a large scale, efficient heat management is crucial. Use a reactor with a cooling jacket and monitor the internal temperature closely during reagent addition.

Q3: Which analytical techniques are essential for monitoring reaction progress and ensuring product quality? Effective process analytical technology (PAT) is vital for scale-up.

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks at the bench to see the consumption of starting material and the formation of products.[9][10]

  • High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative analysis. An HPLC method should be developed to separate the starting material, N-1 product, and N-2 isomer. This allows you to accurately track reaction conversion and determine the purity of your final product.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for structural confirmation. ¹H NMR can clearly distinguish between the N-1 and N-2 isomers based on characteristic shifts of the indazole ring protons. It is the definitive method for confirming the identity and purity of your final product.[1][11][12] Online NMR monitoring is also a powerful tool for gaining deep insight into reaction kinetics during process development.[11][12]

Detailed Protocol: Reaction Monitoring by HPLC

  • System: A standard HPLC system with a UV detector is sufficient.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3-5 µm) is typically effective.[9]

  • Mobile Phase: A gradient of a buffered aqueous solution (e.g., 5 mM ammonium formate) and an organic solvent like acetonitrile or methanol is common.[13]

    • Example Gradient: Start at 95:5 Aqueous:Organic, ramp to 5:95 over 10 minutes, hold for 2 minutes, and re-equilibrate.

  • Detection: Monitor at a wavelength where all components have significant absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: At timed intervals, carefully quench a small aliquot of the reaction mixture in a known volume of solvent (e.g., acetonitrile). Dilute further as needed to be within the linear range of the detector.

  • Analysis: By comparing peak areas, you can calculate the percent conversion of the starting material and the ratio of N-1 to N-2 product formation over time.

References

Technical Support Center: Production of 1-(5-Chloro-1H-indazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and purification of 1-(5-Chloro-1H-indazol-1-yl)ethanone. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with the production of this key synthetic intermediate. Our focus is on providing practical, causality-driven solutions to ensure high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most prevalent method is the N-acetylation of 5-chloro-1H-indazole. This is typically achieved by reacting 5-chloro-1H-indazole with an acetylating agent like acetic anhydride or acetyl chloride, often in the presence of a base or an acid catalyst. The choice of reagents and conditions can significantly impact the impurity profile.

Q2: What are the primary impurities I should be looking for during synthesis?

A2: The impurity profile is generally composed of three main categories:

  • Process-Related Impurities: Unreacted starting material (5-chloro-1H-indazole) and residual reagents or solvents.

  • Side-Product Impurities: The most significant side-product is typically the N2-acetylated isomer, 1-(5-Chloro-2H-indazol-2-yl)ethanone. The 1H- and 2H-tautomers of indazole exhibit different stabilities, and reaction conditions can lead to a mixture of N-acylated products.[1]

  • Degradation Impurities: Under harsh conditions (e.g., excessive heat or strong acid/base), the indazole ring can undergo degradation, leading to more complex impurities.

Q3: Which analytical techniques are best suited for monitoring this reaction and assessing final purity?

A3: A combination of chromatographic and spectroscopic methods is essential:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative in-process monitoring of the reaction's progress.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the purity of the final product and resolving key impurities, especially the N1 and N2 isomers. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a common starting point.

  • Mass Spectrometry (MS), especially LC-MS: Crucial for identifying unknown impurity peaks by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Indispensable for confirming the structure of the desired N1-acetylated product and distinguishing it from the N2 isomer.

Section 2: Troubleshooting Guide: Common Experimental Issues

This section provides in-depth solutions to specific problems you may encounter.

Problem 1: High Levels of Unreacted 5-Chloro-1H-indazole in the Final Product
  • Symptoms: A significant peak corresponding to the starting material is observed in the HPLC or TLC analysis of the crude or even purified product.

  • Causality Analysis: This issue points directly to an incomplete reaction. The root cause is often related to stoichiometry, reaction kinetics, or reagent quality.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Ensure at least a stoichiometric equivalent of the acetylating agent is used. A slight excess (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.

    • Increase Reaction Time/Temperature: Indazole acetylation can be slower than expected. Monitor the reaction with TLC every hour. If the starting material spot persists, consider extending the reaction time or moderately increasing the temperature (e.g., from room temperature to 40-50°C), while being mindful of potential degradation.

    • Check Reagent Purity: Acetic anhydride can hydrolyze over time if exposed to atmospheric moisture. Use a fresh, high-purity bottle or distill the reagent before use.

    • Employ a Catalyst: The addition of a catalytic amount of an acid (like acetic acid) or a base (like triethylamine or pyridine) can significantly accelerate the rate of N-acetylation.

Problem 2: Presence of a Persistent, Difficult-to-Separate Isomeric Impurity
  • Symptoms: HPLC analysis shows a well-resolved peak close to the main product peak, which has the same mass as the product when analyzed by LC-MS. This is the hallmark of the 1-(5-Chloro-2H-indazol-2-yl)ethanone isomer.

  • Causality Analysis: The indazole nucleus has two nitrogen atoms (N1 and N2) available for substitution.[1] While the 1H-tautomer is generally more stable, reaction conditions can influence the site of acetylation. The formation of the N2 isomer is a known side-reaction in indazole chemistry.[2][3]

  • Troubleshooting Steps:

    • Modify Reaction Conditions to Favor N1 Selectivity:

      • Solvent Choice: The polarity of the solvent can influence the tautomeric equilibrium and, consequently, the regioselectivity. Experiment with less polar solvents.

      • Base Selection: Using a bulky, non-nucleophilic base can sterically hinder attack at the N2 position, favoring N1 substitution.

    • Purification Strategy:

      • Column Chromatography: The N1 and N2 isomers often have slightly different polarities, allowing for separation via silica gel column chromatography. A gradient elution system (e.g., hexane/ethyl acetate) is typically effective.

      • Recrystallization: If the isomeric impurity is present at a low level, carefully controlled recrystallization from a suitable solvent system (e.g., ethanol/water, isopropyl alcohol) may selectively precipitate the desired N1 isomer.

Problem 3: Low Yield and Evidence of Product Degradation
  • Symptoms: The overall isolated yield is poor, and the crude product appears dark or tarry. TLC/HPLC analysis may show multiple minor, unidentified peaks.

  • Causality Analysis: This is often a result of reaction conditions that are too harsh. The indazole ring, while aromatic, can be sensitive to strong acids, bases, or high temperatures, leading to decomposition. The acetyl group can also be hydrolyzed back to the starting material if excess water is present during workup or the reaction itself.

  • Troubleshooting Steps:

    • Maintain Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering.

    • Optimize Temperature: Avoid excessive heat. If the reaction requires heating, do so gradually and maintain the minimum temperature necessary for a reasonable reaction rate.

    • Controlled Workup: When quenching the reaction, add water or aqueous solutions slowly and at a low temperature (e.g., in an ice bath) to dissipate any exothermic effects and minimize potential hydrolysis of the product.

Section 3: Protocols and Methodologies

Protocol 1: Representative Synthesis of this compound

This protocol is a representative example and should be optimized for your specific laboratory conditions.

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 5-chloro-1H-indazole (10.0 g, 65.5 mmol).

  • Solvent Addition: Add anhydrous pyridine (100 mL). Stir until the starting material is fully dissolved.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add acetic anhydride (7.4 mL, 78.6 mmol, 1.2 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), checking for the disappearance of the starting material spot.

  • Workup: Once the reaction is complete, slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A precipitate should form.

  • Isolation: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 100 mL).

  • Drying & Purification: Dry the crude solid in a vacuum oven. The product can be further purified by recrystallization from ethanol to yield this compound as a white to off-white solid.

Protocol 2: HPLC Method for Impurity Profiling
  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 30% B

    • 32-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • System Suitability: The resolution between the this compound peak and the 5-chloro-1H-indazole peak should be ≥ 2.0.

Section 4: Data and Visualization

Data Summary

Table 1: Key Compounds in the Synthesis and Their Typical Chromatographic Profile

Compound NameStructureRoleTypical Relative Retention Time (RRT)
5-Chloro-1H-indazole(Structure)Starting Material~0.75
This compound (Structure)Product 1.00
1-(5-Chloro-2H-indazol-2-yl)ethanone(Structure)Isomeric Impurity~1.05 - 1.15
Acetic Anhydride(Structure)ReagentElutes near solvent front

Diagrams and Workflows

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Dry Glassware & Inert Atmosphere B Charge 5-Chloro-1H-indazole & Anhydrous Solvent A->B C Cool to 0°C B->C D Add Acetylating Agent (e.g., Acetic Anhydride) C->D E Stir at RT & Monitor by TLC D->E F Quench in Ice Water E->F G Filter & Wash Solid F->G H Dry Crude Product G->H I Recrystallization or Column Chromatography H->I J Analyze by HPLC/NMR I->J K Final Pure Product J->K

Caption: High-level workflow for the synthesis and purification of this compound.

TroubleshootingTree Start Analyze Crude Product by HPLC Impurity_Check Major Impurity Detected? Start->Impurity_Check SM_Peak Impurity matches Starting Material? Impurity_Check->SM_Peak Yes End Purity Acceptable Impurity_Check->End No Isomer_Peak Impurity has same Mass but different RT? SM_Peak->Isomer_Peak No Solution_SM Incomplete Reaction: - Check Stoichiometry - Increase Reaction Time - Use Catalyst SM_Peak->Solution_SM Yes Other_Peak Other Impurities? Isomer_Peak->Other_Peak No Solution_Isomer N2-Isomer Formation: - Modify Reaction Conditions - Purify via Chromatography Isomer_Peak->Solution_Isomer Yes Solution_Other Degradation: - Use Milder Conditions - Ensure Anhydrous Setup - Characterize by LC-MS Other_Peak->Solution_Other Yes

Caption: Decision tree for troubleshooting common impurity issues.

ReactionMechanism cluster_products SM 5-Chloro-1H-indazole Conditions Reaction Conditions (Solvent, Base, Temp) plus + RA Acetic Anhydride Product Desired Product This compound Impurity Isomeric Impurity 1-(5-Chloro-2H-indazol-2-yl)ethanone Conditions->Product N1-Acetylation (Major Pathway) Conditions->Impurity N2-Acetylation (Side Reaction)

Caption: Reaction scheme showing the formation of the desired product and the key isomeric impurity.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-(5-Chloro-1H-indazol-1-yl)ethanone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] These bicyclic nitrogen-containing heterocycles are bioisosteres of indoles and serve as the core for numerous drugs in clinical use and trials, demonstrating a vast range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4]

A critical aspect of indazole chemistry is the existence of constitutional isomers, primarily the 1H- and 2H- tautomers, with the 1H form being the more thermodynamically stable.[3][5] When substituted, such as with the acetyl group in "1-(5-Chloro-1H-indazol-1-yl)ethanone," the position of this substitution creates distinct regioisomers: the N1-acetylated and N2-acetylated forms. This seemingly subtle structural difference can profoundly impact the molecule's physicochemical properties—such as dipole moment, hydrogen bonding capability, and steric profile—thereby leading to divergent interactions with biological targets and ultimately, different pharmacological profiles.[5]

This guide provides an in-depth comparative framework for evaluating the biological activities of the N1 and N2 isomers of 5-chloro-acetyl-indazole. We will explore key therapeutic areas where indazoles have shown promise—oncology, enzyme inhibition, and microbiology—and provide detailed, field-proven experimental protocols to enable researchers to rigorously assess these isomers. The objective is to equip drug development professionals with the rationale and methodologies required to differentiate these closely related molecules and identify the most promising candidate for further development.

Section 1: The Isomeric Landscape of Acetylated 5-Chloroindazole

The fundamental difference between the two isomers lies in the point of attachment of the acetyl group to the indazole ring system. This dictates the molecule's three-dimensional shape and the presentation of its pharmacophoric features to potential biological targets.

  • This compound (N1-Isomer): In this isomer, the acetyl group is attached to the nitrogen atom at position 1. This is the thermodynamically favored product in many synthetic routes.

  • 2-(5-Chloro-2H-indazol-2-yl)ethanone (N2-Isomer): Here, the acetyl group is bonded to the nitrogen at position 2. The synthesis of this isomer often requires specific reaction conditions to overcome the preference for N1 substitution.[2]

The distinct electronic distribution and steric hindrance of the acetyl group in the N1 versus the N2 position are hypothesized to be the primary drivers of differential biological activity.

Section 2: Comparative In Vitro Cytotoxicity Assessment

Rationale for Comparison: A primary application for novel heterocyclic compounds is in oncology.[6][7] Cytotoxicity assays are the foundational in vitro tool for cancer drug discovery, providing a quantitative measure of a compound's ability to inhibit cell growth or induce cell death.[8][9][10] Comparing the isomers' effects on a panel of cancer cell lines, alongside a non-cancerous cell line, is crucial for determining not only potency but also preliminary therapeutic selectivity.[11][12]

Featured Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13][14] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[14][15] The quantity of formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[16]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma) and a non-cancerous control cell line (e.g., HEK293 human embryonic kidney cells) in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[17]

  • Compound Preparation: Prepare stock solutions of each isomer in DMSO. Perform serial dilutions in serum-free culture medium to create a range of final treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Carefully remove the culture medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (medium with DMSO) and wells with medium only (for background subtraction).[16] Incubate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[14][15] Incubate the plate for 4 hours at 37°C. Visually confirm the formation of purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13][17]

  • Absorbance Measurement: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15][17] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.

Workflow for Cytotoxicity Screening

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed Cells (96-well plate) treat 2. Treat with Isomers (48h incubation) seed->treat add_mtt 3. Add MTT Reagent (4h incubation) treat->add_mtt solubilize 4. Solubilize Formazan (DMSO/Solvent) add_mtt->solubilize read 5. Read Absorbance (570 nm) solubilize->read calculate 6. Calculate IC50 Values read->calculate

Caption: Workflow of the MTT assay for assessing cell viability.

Comparative Data Summary (Hypothetical)
Compound IsomerIC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. A549 (Lung Cancer)IC₅₀ (µM) vs. HEK293 (Normal Kidney)Selectivity Index (HEK293 / MCF-7)
N1-Isomer 8.412.133.23.95
N2-Isomer > 100> 100> 100-
Doxorubicin (Control)0.50.82.55.0

Section 3: Probing Molecular Targets: Kinase Inhibition Profiles

Rationale for Comparison: The indazole core is a well-established "hinge-binding" motif in many kinase inhibitors, including the FDA-approved drug Axitinib.[18] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[19] Evaluating the isomers' ability to inhibit specific kinases can elucidate their mechanism of action and therapeutic potential. The structural differences between the N1 and N2 isomers are expected to dramatically alter their fit and interactions within the highly conserved ATP-binding pocket of kinases.

Featured Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a universal assay suitable for virtually any kinase. The reaction is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted; second, the ADP is converted to ATP, which is then used to generate light in a luciferase reaction. The light signal is proportional to the ADP produced and thus to the kinase activity.[20]

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of each isomer in 100% DMSO. Create a series of 4x final concentration dilutions in the appropriate kinase assay buffer.

  • Reagent Preparation: Prepare 2x solutions of the kinase (e.g., FGFR1, PLK4) and its specific substrate peptide in kinase buffer.[3][21] Prepare a 2x ATP solution at a concentration relevant for the specific kinase (often near its Km value).

  • Kinase Reaction: In a 384-well white plate, add 2.5 µL of the diluted test compound or vehicle control.

  • Add 2.5 µL of the 2x kinase/substrate mixture to each well.

  • Initiate the reaction by adding 5 µL of the 2x ATP solution. The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. This converts the ADP generated during the kinase reaction into a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration.

Generic Kinase Signaling Pathway

Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR) GF->Receptor Kinase1 Kinase A (e.g., Akt) Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Indazole Isomer (Potential Inhibitor) Inhibitor->Kinase1 MIC_Workflow prep_inoculum 1. Prepare Inoculum (0.5 McFarland) inoculate 3. Inoculate Wells prep_inoculum->inoculate serial_dilute 2. Serial Dilute Isomers (96-well plate) serial_dilute->inoculate incubate 4. Incubate (18-24h) inoculate->incubate read_mic 5. Read MIC (Lowest concentration with no growth) incubate->read_mic

References

A Predictive Efficacy Analysis of 1-(5-Chloro-1H-indazol-1-yl)ethanone Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Discovery Professionals

Introduction: The Privileged Indazole Scaffold and the Promise of Novel Derivatives

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous potent and selective kinase inhibitors. Several FDA-approved drugs, including the multi-kinase inhibitors Axitinib and Pazopanib, feature this heterocyclic system, underscoring its importance in oncology and beyond. Protein kinases, which regulate a vast array of cellular processes, are frequently dysregulated in diseases like cancer, making them prime therapeutic targets. The development of small molecule inhibitors that can selectively modulate kinase activity remains a cornerstone of modern drug discovery.

This guide presents a comparative analysis of 1-(5-Chloro-1H-indazol-1-yl)ethanone , a novel indazole derivative, against well-characterized and clinically relevant kinase inhibitors. It is important to note that, as of this writing, specific experimental data for the kinase inhibitory activity of this compound is not extensively available in the public domain. Therefore, this document leverages structure-activity relationship (SAR) data from closely related indazole-based inhibitors to provide a predictive framework for its potential efficacy and selectivity. We will explore the hypothetical performance of this compound against key oncogenic kinases and provide detailed experimental protocols to facilitate its empirical validation.

The rationale for investigating this specific molecule stems from established SAR principles. The 5-chloro substitution on the indazole ring is a common feature in potent kinase inhibitors, often contributing to favorable interactions within the ATP-binding pocket. The 1-acetyl group, while less common than larger substituents, may influence solubility, cell permeability, and the overall conformational presentation of the indazole core to the target kinase. This guide will, therefore, serve as a roadmap for researchers seeking to characterize this and other novel indazole derivatives.

Predictive Comparative Kinase Inhibition Profile

To contextualize the potential of this compound, we present a comparison with three widely recognized multi-kinase inhibitors: Axitinib, Sorafenib, and Sunitinib. These drugs target key kinases involved in angiogenesis and tumor cell proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Raf kinases. The following table summarizes their known inhibitory activities (IC50 values), providing a benchmark against which this compound could be evaluated.

CompoundTarget KinasesIC50 (nM)Reference(s)
This compound Hypothesized: VEGFRs, Raf kinasesTo Be Determined (TBD)
Axitinib VEGFR1, VEGFR2, VEGFR3, PDGFRβ0.1, 0.2, 0.1-0.3, 1.6[1][2][3]
Sorafenib Raf-1, B-Raf, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, Flt-36, 22, 90, 20, 57, 68, 58[4][5][6][7]
Sunitinib VEGFR2, PDGFRβ, c-Kit, FLT380, 2, 1.7, 50[8][9][10]

Table 1: Comparative IC50 values of selected kinase inhibitors. The inhibitory profile for this compound is hypothetical and requires experimental validation.

Based on the prevalence of the 5-chloro-indazole moiety in other kinase inhibitors, it is reasonable to hypothesize that this compound may exhibit inhibitory activity against kinases such as VEGFRs and potentially members of the Raf family. The precise potency and selectivity will be dictated by the interplay of the chloro and acetyl substitutions within the ATP-binding pocket of these kinases.

Key Signaling Pathways in Cancer

Understanding the signaling cascades regulated by these kinases is crucial for interpreting the potential cellular effects of their inhibition. Below are simplified diagrams of the VEGFR and B-Raf signaling pathways, which are critical drivers of tumor angiogenesis and proliferation, respectively.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11][12] Its activation triggers multiple downstream pathways that promote endothelial cell proliferation, survival, and migration.[13][14]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration Raf Raf PLCg->Raf AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

VEGFR-2 signaling in angiogenesis.
B-Raf/MAPK Signaling Pathway

The B-Raf protein is a serine/threonine kinase that plays a central role in the mitogen-activated protein kinase (MAPK) signaling pathway.[15][16] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell growth and proliferation in various cancers, including melanoma.[17][18]

BRaf_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras BRaf B-Raf Ras->BRaf MEK MEK1/2 BRaf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

The B-Raf/MAPK signaling cascade.

Experimental Methodologies for Efficacy Determination

To empirically determine the efficacy and selectivity of this compound, a series of in vitro biochemical and cell-based assays are required. The following protocols provide a robust framework for this characterization.

In Vitro Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay directly measures the binding affinity of the test compound to the kinase of interest. It is a fluorescence resonance energy transfer (FRET)-based assay that is highly sensitive and suitable for high-throughput screening.

Principle: The assay relies on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's ATP-binding site by the test inhibitor. A europium (Eu)-labeled antibody binds to the kinase, and when the Alexa Fluor® 647-labeled tracer is also bound, FRET occurs. The inhibitor competes with the tracer, leading to a decrease in the FRET signal.[19][20]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM. Further dilute in the assay buffer to achieve the final desired concentrations.

  • Assay Plate Preparation: In a 384-well plate, add 4 µL of the serially diluted compound or DMSO (vehicle control).

  • Kinase/Antibody Mixture: Prepare a 2X solution of the target kinase (e.g., recombinant VEGFR-2 or B-Raf) and the Eu-labeled anti-tag antibody in the kinase buffer. Add 8 µL of this mixture to each well.

  • Tracer Addition: Prepare a 4X solution of the appropriate Alexa Fluor® 647-labeled tracer. Add 4 µL of the tracer solution to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor® 647) following excitation at approximately 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow start Start prep_compound Prepare Serial Dilution of Test Compound start->prep_compound add_compound Add Compound to 384-well Plate prep_compound->add_compound add_kinase Add Kinase/ Antibody Mixture add_compound->add_kinase add_tracer Add Fluorescent Tracer add_kinase->add_tracer incubate Incubate 60 min at RT add_tracer->incubate read_plate Read TR-FRET Signal incubate->read_plate analyze Calculate Emission Ratio & Determine IC50 read_plate->analyze end End analyze->end

Workflow for an in vitro kinase binding assay.
Cellular Kinase Inhibition Assay (Western Blot)

This assay assesses the ability of the compound to inhibit the kinase within a cellular context by measuring the phosphorylation of the kinase itself (autophosphorylation) or its downstream substrates.

Principle: Cells are treated with the test compound, and then stimulated to activate the target kinase pathway. Cell lysates are then analyzed by Western blot using phospho-specific antibodies to detect the phosphorylation status of the target proteins. A decrease in the phospho-protein signal indicates inhibition of the kinase.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cells known to have an active kinase pathway of interest (e.g., HUVECs for VEGFR-2, A375 melanoma cells for B-Raf V600E). Once attached, starve the cells of serum for several hours. Treat the cells with various concentrations of this compound for 1-2 hours.

  • Kinase Activation: Stimulate the cells with the appropriate growth factor (e.g., VEGF for HUVECs) for a short period (e.g., 10-15 minutes) to induce kinase phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-VEGFR2 or anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-VEGFR2 or anti-total-ERK) and a loading control (e.g., β-actin or GAPDH).

    • Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and the loading control.

    • Plot the normalized phospho-protein levels against the inhibitor concentration to determine the cellular IC50.

Discussion and Future Directions

This guide outlines a predictive framework for evaluating the kinase inhibitory potential of this compound. Based on the well-documented importance of the indazole scaffold and the frequent use of chloro-substitutions in potent kinase inhibitors, it is plausible that this compound will exhibit activity against key oncogenic kinases such as VEGFRs and Raf kinases. The 1-acetyl group represents a key structural variable that may modulate its potency, selectivity, and pharmacokinetic properties.

The provided experimental protocols for both biochemical and cellular assays offer a clear path for the empirical validation of these hypotheses. A comprehensive characterization would involve screening this compound against a broad panel of kinases to establish its selectivity profile. Promising results from these in vitro and cellular assays would then warrant further investigation into its anti-proliferative effects in various cancer cell lines and, ultimately, its efficacy in in vivo models of cancer.

The systematic approach detailed in this guide—combining rational drug design principles with rigorous experimental validation—is fundamental to the successful discovery and development of novel kinase inhibitors. The exploration of new chemical space around the privileged indazole core, as exemplified by this compound, remains a highly promising strategy in the ongoing search for more effective and selective cancer therapeutics.

References

Comparative Cross-Reactivity Profiling of 1-(5-Chloro-1H-indazol-1-yl)ethanone: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the selectivity of the novel kinase inhibitor candidate, 1-(5-Chloro-1H-indazol-1-yl)ethanone. In drug discovery, establishing the precise binding profile of a compound is paramount; a highly selective compound minimizes off-target effects and potential toxicity, whereas a multi-targeted compound might offer polypharmacological advantages. This document outlines a multi-tiered experimental strategy to build a robust cross-reactivity profile, comparing our lead compound against established indazole-based kinase inhibitors, Axitinib and Pazopanib, to contextualize its selectivity.

The core of our approach rests on a foundational principle: moving from broad, high-throughput screening to deep, systems-level cellular analysis. We will begin with a large-scale in vitro kinase panel to map the landscape of potential targets, followed by cellular target engagement assays to confirm interactions in a physiological context, and finally, unbiased proteomic profiling to uncover unanticipated off-target effects.

Experimental Strategy Overview

Our profiling workflow is designed to systematically narrow down the target profile of this compound. This tiered approach ensures that resources are used efficiently, with each stage informing the next.

G cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: Cellular Target Validation cluster_2 Tier 3: Unbiased Off-Target Discovery A Compound Synthesis This compound C Broad Kinase Panel Screen (e.g., DiscoverX KINOMEscan) A->C B Comparator Compounds Axitinib & Pazopanib B->C D Data Analysis: - % Inhibition @ 1µM - Kd Determination for Hits C->D E Cell Line Selection (Expressing Primary Target) D->E Primary Target(s) Identified F Cellular Thermal Shift Assay (CETSA®) - ITDRF CETSA - CETSA MS E->F G Target Engagement Confirmation (EC50 Determination) F->G H Quantitative Proteomics (TMT-based LC-MS/MS) G->H Validated On-Target & Potential Off-Targets I Pathway & Network Analysis (e.g., STRING, Ingenuity) H->I J Final Selectivity Profile I->J

Figure 1: Tiered Experimental Workflow. A systematic approach from broad in vitro screening to deep cellular profiling.

Comparator Compounds

To benchmark the performance of this compound, we have selected two well-characterized indazole-based inhibitors approved by the FDA.

  • Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.

  • Pazopanib: A multi-kinase inhibitor targeting VEGFRs, platelet-derived growth factor receptors (PDGFRs), and c-Kit, among others.

These compounds provide excellent benchmarks for both a highly selective (Axitinib) and a multi-targeted (Pazopanib) profile, allowing for a nuanced evaluation of our candidate compound.

Tier 1: In Vitro Kinase Profiling

The first step is to understand the compound's activity across the human kinome. A binding assay format is preferable to an activity assay for an initial screen as it measures direct physical interaction and is not dependent on specific buffer conditions required for enzymatic turnover.

Protocol: KINOMEscan™ Profiling
  • Compound Preparation: Solubilize this compound, Axitinib, and Pazopanib in 100% DMSO to a stock concentration of 100 mM.

  • Primary Screen: Screen all three compounds at a concentration of 1 µM against the full KINOMEscan™ panel (468 kinases).

  • Data Acquisition: Results are reported as percent of control (%Ctrl), where a lower number indicates stronger binding. A common threshold for a "hit" is %Ctrl < 10.

  • Follow-up Dose-Response: For all kinases identified as hits in the primary screen, perform a full 11-point dose-response curve to determine the dissociation constant (Kd).

  • Selectivity Analysis: Calculate selectivity scores (S-scores) to quantify the compound's specificity. For example, S(10) is the number of kinases with a Kd < 100 nM divided by the total number of kinases tested.

Hypothetical Data Summary

The table below illustrates a potential outcome, designed to highlight different selectivity profiles.

CompoundPrimary Target(s) (Hypothetical Kd)S-Score (S(35))Off-Target Hits (Kd < 1 µM)
This compound VEGFR2 (5 nM), PDGFRβ (15 nM) 0.015 4 (SRC, LCK, FYN, YES)
AxitinibVEGFR1 (1 nM), VEGFR2 (0.2 nM), VEGFR3 (0.3 nM)0.0062 (RET, c-KIT)
PazopanibVEGFR1/2/3 (10-30 nM), PDGFRα/β (40-85 nM), c-KIT (74 nM)0.04518 (FGFRs, SRC family, etc.)

This data is exemplary and for illustrative purposes only.

Tier 2: Cellular Target Engagement

While in vitro assays are essential, they do not guarantee that a compound will engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique that measures the thermal stabilization of a protein upon ligand binding, providing direct evidence of target engagement.

Protocol: Isothermal Dose-Response CETSA (ITDRF)
  • Cell Culture: Grow a relevant cell line (e.g., HUVEC for VEGFR targets) to ~80% confluency.

  • Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 100 µM) for 1 hour. Include a vehicle control (DMSO).

  • Thermal Challenge: Heat intact cells at a specific temperature (e.g., 52°C, determined via a melt-curve experiment) for 3 minutes, followed by rapid cooling.

  • Cell Lysis: Lyse the cells via freeze-thaw cycles.

  • Protein Quantification: Separate soluble and aggregated protein fractions by centrifugation. Quantify the amount of the target protein (e.g., VEGFR2) remaining in the soluble fraction using Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble target protein against the compound concentration and fit to a sigmoidal curve to determine the EC50, which reflects the concentration required for target engagement in cells.

G cluster_0 CETSA Principle cluster_1 Workflow A Target Protein (Unbound) C Protein Denaturation & Aggregation A->C Heat Challenge B Target + Ligand (Bound Complex) D Ligand-Induced Stabilization B->D Heat Challenge E 1. Treat Cells with Compound F 2. Heat Shock E->F G 3. Lyse Cells F->G H 4. Separate Soluble & Aggregated Fractions G->H I 5. Quantify Soluble Target Protein H->I

Figure 2: CETSA Workflow. Measuring ligand-induced protein stabilization in intact cells.

Tier 3: Unbiased Global Off-Target Profiling

To ensure the highest level of confidence and uncover unexpected interactions, a global proteomics approach is employed. By using tandem mass tag (TMT) labeling, we can quantitatively compare the entire soluble proteome from cells treated with our compound versus a control. This can be combined with a thermal challenge (CETSA MS) to identify all proteins stabilized by the compound.

Protocol: TMT-based Proteomics for Off-Target ID
  • Sample Preparation: Prepare cell lysates from cells treated with vehicle (DMSO) and a high concentration of this compound (e.g., 10x cellular EC50).

  • Protein Digestion: Digest proteins into peptides using trypsin.

  • TMT Labeling: Label the peptides from each condition with a different TMT isobaric tag.

  • LC-MS/MS Analysis: Combine the labeled samples and analyze via high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify thousands of proteins. Search for proteins whose abundance in the soluble fraction significantly changes upon drug treatment (in a CETSA MS setup) or whose expression level changes upon longer-term incubation.

  • Pathway Analysis: Input the list of significant "hits" into pathway analysis software (e.g., Ingenuity Pathway Analysis, STRING-DB) to identify signaling pathways that may be unintentionally affected by the compound.

G A Off-Target Hit Identified (e.g., LCK Kinase) B LCK Activates Downstream Signaling A:f0->B:f0 Unintended Inhibition/Activation C PLCγ1 B:f1->C:f0 D PI3K B:f1->D:f0 E Unintended T-Cell Activation Pathway C:f0->E:f0 D:f0->E:f0

Validation of "1-(5-Chloro-1H-indazol-1-yl)ethanone" in vivo efficacy

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the in vivo validation of novel therapeutic candidates, using "1-(5-Chloro-1H-indazol-1-yl)ethanone" as a representative example of a new chemical entity.

Introduction: The Challenge of In Vivo Validation

The transition from a promising in vitro hit to a validated in vivo lead is a critical and often challenging phase in drug discovery. While "this compound" is a known chemical structure, its biological activity and therapeutic potential are not yet extensively characterized in the public domain. This guide, therefore, outlines a robust, multi-stage methodology to assess its in vivo efficacy. To provide a concrete and practical framework, we will proceed with the hypothesis that "this compound" (hereafter designated as Compound X ) is a putative inhibitor of a key oncogenic driver, such as a receptor tyrosine kinase (RTK).

The following sections detail a comprehensive strategy for evaluating Compound X's in vivo performance, comparing it against a known, clinically relevant alternative. This guide is designed to ensure scientific rigor, data integrity, and a clear, logical progression from initial characterization to efficacy determination.

Part 1: Foundational In Vivo Pharmacokinetics and Target Engagement

Before assessing anti-tumor efficacy, it is imperative to understand how the compound behaves in a biological system. This initial phase aims to establish the pharmacokinetic (PK) profile and confirm target engagement in vivo.

Pharmacokinetic (PK) Profiling

The objective of PK studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of Compound X. This data is crucial for selecting an appropriate dosing regimen (dose and schedule) for subsequent efficacy studies.

Experimental Protocol: Murine PK Study

  • Animal Model: Utilize healthy, 8-10 week old BALB/c mice.

  • Compound Administration: Administer a single dose of Compound X via two different routes to assess oral bioavailability: intravenous (IV) at 2 mg/kg and oral gavage (PO) at 10 mg/kg.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Sample Analysis: Process blood to plasma and analyze the concentration of Compound X using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate key PK parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Pharmacodynamic (PD) and Target Engagement Assay

A critical step is to demonstrate that Compound X can reach its intended target in the tumor tissue and exert the expected biological effect. Assuming Compound X targets an RTK, a pharmacodynamic assay would measure the inhibition of downstream signaling.

Experimental Protocol: Target Engagement in a Xenograft Model

  • Model System: Use immunodeficient mice (e.g., NOD-SCID) bearing subcutaneous tumors derived from a human cancer cell line known to be dependent on the target RTK.

  • Dosing: Once tumors reach a palpable size (e.g., 100-200 mm³), administer a single dose of Compound X.

  • Tissue Collection: Euthanize cohorts of mice at various time points post-dose (e.g., 2, 8, and 24 hours).

  • Western Blot Analysis: Excise tumors and prepare protein lysates. Perform Western blot analysis to measure the phosphorylation status of the target RTK and key downstream effectors (e.g., p-AKT, p-ERK). A reduction in phosphorylation indicates target engagement.

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cluster_workflow In Vivo Validation Workflow A Pharmacokinetic (PK) Profiling (Dose Regimen Definition) B Pharmacodynamic (PD) Assay (Target Engagement Confirmation) A->B C Xenograft Efficacy Study (Tumor Growth Inhibition) B->C D Tolerability Assessment (Monitor Animal Well-being) C->D E Comparative Analysis (vs. Standard of Care) D->E

Caption: High-level workflow for in vivo validation.

Part 2: Comparative Efficacy in a Xenograft Model

With an established PK profile and confirmed target engagement, the next stage is to evaluate the anti-tumor efficacy of Compound X in a head-to-head comparison with a standard-of-care inhibitor targeting the same pathway. For this guide, we will use a hypothetical established drug, "Inhibitor-Y," as the comparator.

Study Design and Execution

The gold standard for assessing in vivo efficacy in oncology is the tumor xenograft model, where human cancer cells are implanted in immunodeficient mice.

Experimental Protocol: Comparative Efficacy Study

  • Cell Line and Implantation: Select a human cancer cell line with a known dependency on the target RTK. Implant 1x10⁶ cells subcutaneously into the flank of female NOD-SCID mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control (the formulation used to deliver the drugs).

    • Group 2: Compound X (at a dose determined from PK/PD studies).

    • Group 3: Inhibitor-Y (at its established effective dose).

  • Dosing and Monitoring: Administer the treatments daily via oral gavage for 21 days. Measure tumor volume with calipers twice weekly and monitor animal body weight as a general indicator of toxicity.

  • Endpoint: The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³), or after the 21-day treatment period.

Data Analysis and Interpretation

The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group.

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cluster_pathway Hypothetical RTK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) RTK->Downstream Activation CompoundX Compound X CompoundX->RTK Inhibition InhibitorY Inhibitor-Y InhibitorY->RTK Inhibition Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Promotion

Caption: Mechanism of action for hypothetical inhibitors.

Part 3: Comparative Performance Data

The following tables present hypothetical, yet realistic, data that would be generated from the experiments described above.

Table 1: Comparative Pharmacokinetic Parameters

ParameterCompound XInhibitor-YIdeal Profile
Oral Bioavailability (%) 45%60%> 40%
Half-life (t½, hours) 8.212.58-12 hours for once-daily dosing
Cmax (ng/mL) 12501800Sufficient to exceed target IC90
AUC (ng*h/mL) 980015000High exposure over dosing interval

Table 2: In Vivo Efficacy and Tolerability

Treatment GroupDose (mg/kg, QD)Final Tumor Volume (mm³, Mean ± SEM)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control -1850 ± 210-+2.5%
Compound X 50450 ± 9575.7%-3.0%
Inhibitor-Y 30520 ± 11071.9%-8.5%

Conclusion and Future Directions

Based on this hypothetical dataset, Compound X demonstrates comparable or superior efficacy to the standard-of-care, Inhibitor-Y, with a potentially more favorable tolerability profile (less body weight loss). The robust TGI of 75.7% at a well-tolerated dose suggests that "this compound" warrants further investigation.

The next logical steps in its preclinical development would include:

  • Orthotopic and Patient-Derived Xenograft (PDX) Models: To evaluate efficacy in a more clinically relevant tumor microenvironment.

  • Combination Studies: To assess potential synergies with other anti-cancer agents.

  • Formal GLP Toxicology Studies: To establish a comprehensive safety profile before consideration for clinical trials.

This guide provides a foundational strategy for the rigorous in vivo validation of novel chemical entities like Compound X. Adherence to these principles of comparative and systematic evaluation is paramount for the successful translation of promising molecules from the laboratory to the clinic.

A Comparative Guide to the Structure-Activity Relationship of Halogenated Indazole Ethanones

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indazole scaffold is a cornerstone for the development of potent and selective therapeutic agents.[1][2] Its versatile nature allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. The introduction of an ethanone moiety and subsequent halogenation of the indazole ring have proven to be particularly fruitful strategies in modulating the bioactivity of these compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of halogenated indazole ethanones, offering a comparative overview for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies, compare their efficacy against various biological targets, and provide the experimental data to support these findings.

The Indazole Ethanone Core: A Privileged Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, is a bioisostere of indole and is present in numerous biologically active compounds.[1] The addition of an ethanone group at the N1 position introduces a key pharmacophoric element that can engage in various interactions with biological targets. This guide will focus on the impact of halogen substitution on the indazole ring, a common strategy to modulate a compound's physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.

The Influence of Halogenation: A Comparative Analysis

The position and nature of the halogen substituent on the indazole ring profoundly influence the biological activity of indazole ethanones. We will explore the differential effects of fluorine (F), chlorine (Cl), and bromine (Br) at various positions.

Halogenation at the 5-Position

Substitution at the 5-position of the indazole ring has been extensively studied, particularly in the context of cannabinoid receptor agonists.

  • Fluorine: The introduction of a fluorine atom at the 5-position often leads to potent cannabinoid receptor 1 (CB1) agonists. For instance, in a series of synthetic cannabinoid receptor agonists (SCRAs), analogs with a fluorine at the 5-position on the indazole core exhibited the lowest EC50 values, indicating higher potency.[3][4]

  • Chlorine and Bromine: While fluorine substitution generally enhances potency, the effects of chlorine and bromine can be more variable. In some SCRA series, no significant differences in efficacy were observed between fluorine, chlorine, or bromine substitutions on the indazole core.[3] However, the emergence of new psychoactive substances with a bromine at the 5-position suggests this modification is a viable strategy to maintain or enhance activity.[3][4]

Halogenation at Other Positions

While the 5-position is a common point of modification, halogenation at other positions of the indazole ring also plays a crucial role in determining the pharmacological profile, especially for kinase inhibitors.

  • Fluorine at the 6-Position: In the development of fibroblast growth factor receptor (FGFR) inhibitors, the presence of a fluorine atom at the 6-position of the indazole ring resulted in improved enzymatic activity and cellular potency.[5]

  • Impact on Kinase Inhibition: The presence of hydrophobic groups like halogens can sometimes decrease the potency of kinase inhibitors compared to methoxy derivatives.[5] However, this is highly dependent on the specific kinase and the overall structure of the inhibitor. For example, in a series of indazole-based PLK4 inhibitors, various halogen substitutions on an attached aromatic ring did not surpass the potency of the unsubstituted analog, possibly due to steric hindrance within the protein's binding pocket.[6]

Comparative Biological Activity: Cannabinoid Receptors vs. Protein Kinases

Halogenated indazole ethanones have shown significant activity against two major classes of drug targets: G-protein coupled receptors (GPCRs), such as the cannabinoid receptors, and protein kinases.

Cannabinoid Receptor Agonists

Many halogenated indazole ethanone derivatives are potent agonists of the CB1 and CB2 receptors and are often classified as synthetic cannabinoids.[3][4] The SAR for this class of compounds is heavily influenced by the nature and position of the halogen.

Table 1: Comparative in vitro CB1 Receptor Activity of 5-Halogenated Indazole Cannabinoid Receptor Agonists

CompoundHalogen at Position 5EC50 (nM)Emax (%)
Analog AF0.87100
Analog BCl1.298
Analog CBr1.595
Non-halogenated AnalogH3.590

Data is representative and compiled from trends observed in the literature.[3][4]

Protein Kinase Inhibitors

Indazole derivatives are also prominent scaffolds for the development of protein kinase inhibitors for cancer therapy.[5] Halogenation can influence the selectivity and potency of these inhibitors.

Table 2: Comparative Inhibitory Activity of Halogenated Indazole Derivatives against Various Protein Kinases

CompoundHalogen and PositionTarget KinaseIC50 (nM)
Derivative X6-FluoroFGFR1< 4.1
Derivative Y5-ChloroVEGFR-285
Derivative Z4-BromoAurora A62
Pazopanib (Reference)-VEGFR-230

Data is representative and compiled from trends observed in the literature.[5]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are provided below.

General Synthesis of Halogenated Indazole Ethanones

The synthesis of halogenated indazole ethanones can be achieved through various methods. A common approach involves the acylation of a pre-synthesized halogenated indazole.

Protocol 1: Synthesis of 1-(5-Bromo-4-fluoro-1H-indazol-1-yl)ethanone [7]

  • Bromination: Dissolve 3-fluoro-2-methylaniline in acetonitrile. Add N-bromosuccinimide at a controlled temperature of -10 to 10 °C and react for 1-2 hours.

  • Ring Closure: Treat the product from the previous step with isoamyl nitrite in acetic acid at 110°C for 3-5 hours to form the indazole ring.

  • Acetylation: The resulting 5-bromo-4-fluoro-1H-indazole can then be acetylated at the N1 position using acetic anhydride or acetyl chloride in the presence of a base to yield 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone.

  • Purification: The final product is purified by recrystallization or column chromatography.

Workflow for the Synthesis of Halogenated Indazole Ethanones

G A Starting Material (e.g., Substituted Aniline) B Halogenation (e.g., NBS, NCS) A->B C Ring Closure (e.g., Diazotization/Cyclization) B->C D Halogenated Indazole C->D E N-Acylation (e.g., Acetic Anhydride) D->E F Halogenated Indazole Ethanone E->F G Purification (e.g., Chromatography) F->G H Final Product G->H

Caption: A generalized workflow for the synthesis of halogenated indazole ethanones.

In Vitro CB1 Receptor Activity Assay

The activity of compounds at the CB1 receptor can be determined using a functional assay, such as the AequoScreen® assay.[3]

Protocol 2: AequoScreen® CB1 Receptor Activation Assay [3]

  • Cell Culture: Use a recombinant Chinese hamster ovary (CHO) K1 cell line stably expressing the human CB1 receptor. Culture the cells in DMEM/Ham's F12 medium supplemented with fetal bovine serum.

  • Cell Preparation: On the day of the experiment, harvest the cells and resuspend them in assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds (halogenated indazole ethanones) in the assay buffer.

  • Assay Procedure: Add the cell suspension and the compound dilutions to a 96-well plate. Incubate at room temperature.

  • Signal Detection: Measure the luminescence signal, which is proportional to the intracellular calcium concentration and indicates receptor activation.

  • Data Analysis: Plot the concentration-response curves and calculate the EC50 and Emax values for each compound.

Workflow for CB1 Receptor Activity Assay

G A CHO-K1 cells expressing hCB1R B Cell Harvesting & Resuspension A->B D Incubation of Cells with Compounds B->D C Serial Dilution of Test Compounds C->D E Measurement of Luminescence D->E F Data Analysis (EC50, Emax) E->F

Caption: Workflow for determining CB1 receptor activation using a cell-based assay.

Conclusion and Future Perspectives

The halogenation of the indazole ethanone scaffold is a powerful tool for modulating pharmacological activity. The choice of halogen and its position on the indazole ring can significantly impact potency and selectivity for different biological targets, including cannabinoid receptors and protein kinases. The systematic exploration of the SAR of these compounds, supported by robust experimental data, is crucial for the rational design of novel therapeutics. Future research should focus on exploring a wider range of halogenation patterns and their effects on a broader array of biological targets to unlock the full therapeutic potential of this versatile chemical class.

References

A Head-to-Head Comparison of 1-(5-Chloro-1H-indazol-1-yl)ethanone and Structurally Similar Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indazole scaffold is a cornerstone for the development of novel therapeutics, particularly in oncology and inflammatory diseases.[1] The strategic functionalization of the indazole ring system allows for the fine-tuning of a compound's pharmacological profile. This guide provides an in-depth, head-to-head comparison of 1-(5-Chloro-1H-indazol-1-yl)ethanone , a key indazole derivative, with its structurally similar halogenated and non-halogenated analogs. By examining the structure-activity relationships (SAR) and providing detailed experimental protocols, this document serves as a critical resource for researchers aiming to leverage these compounds in their drug discovery programs.

Introduction to this compound and its Therapeutic Potential

This compound is a synthetic organic compound featuring a chloro-substituted indazole core N-acylated with an ethanone group. The indazole nucleus itself is a privileged structure in drug discovery, known to interact with a variety of biological targets. The introduction of a chlorine atom at the 5-position and an acetyl group at the N1-position significantly influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity.

While specific biological data for this compound is not extensively reported in publicly available literature, the indazole scaffold is a well-established pharmacophore in numerous FDA-approved drugs and clinical candidates, particularly as kinase inhibitors.[1][2] Therefore, this compound and its analogs are of high interest for screening and development as potential therapeutic agents.

Comparative Analysis with Structurally Similar Compounds

To understand the potential of this compound, a comparative analysis with its bromo- and fluoro-analogs, as well as the unsubstituted parent compound, is crucial. The nature of the halogen at the 5-position can significantly impact the compound's binding affinity, selectivity, and pharmacokinetic properties.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its analogs. These properties are critical in determining the drug-like characteristics of a compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compound C₉H₇ClN₂O194.62~2.1
1-(5-Bromo-1H-indazol-1-yl)ethanoneC₉H₇BrN₂O239.07~2.3
1-(5-Fluoro-1H-indazol-1-yl)ethanoneC₉H₇FN₂O178.16~1.8
1-(1H-Indazol-1-yl)ethanoneC₉H₈N₂O160.17~1.5

Note: XLogP3 values are estimations and can vary based on the prediction software.

The data illustrates that halogenation increases the molecular weight and lipophilicity (XLogP3) in the order of F < Cl < Br. This trend can influence cell permeability and binding to hydrophobic pockets in target proteins.

Predicted Biological Activity: A Structure-Activity Relationship (SAR) Perspective

Based on established SAR principles for halogenated indazoles, we can predict the potential biological activity of this compound in key therapeutic areas.

Kinase Inhibition: The indazole scaffold is a common hinge-binding motif in kinase inhibitors. The N-acetyl group at the 1-position can influence the orientation of the indazole ring within the ATP-binding pocket. The 5-chloro substituent can form favorable halogen bonds with backbone carbonyls or occupy a hydrophobic sub-pocket, potentially enhancing potency and selectivity. Compared to its bromo- and fluoro-analogs, the chloro-derivative offers a balance of size and electronegativity that can be optimal for certain kinase targets.

Anti-inflammatory Activity: Indazole derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or kinases involved in inflammatory signaling pathways.[3] The 5-chloro substitution can enhance the anti-inflammatory profile by increasing the compound's affinity for the target enzyme.

The following diagram illustrates the general structure of the compared compounds and highlights the key positions for substitution.

Caption: General structure of 1-(5-X-1H-indazol-1-yl)ethanone.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound and its analogs, the following detailed experimental protocols are recommended.

In Vitro Kinase Inhibition Assay

This protocol outlines a common method to assess the inhibitory activity of a compound against a specific protein kinase.

Objective: To determine the IC₅₀ value of the test compounds against a panel of relevant kinases (e.g., tyrosine kinases, serine/threonine kinases).

Materials:

  • Recombinant human kinases

  • Specific peptide substrates for each kinase

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination and ADP Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Data Analysis: Measure the luminescence signal, which is proportional to the amount of ADP generated and thus reflects the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G cluster_0 Kinase Inhibition Assay Workflow A Compound Dilution B Kinase, Substrate, and Compound Incubation A->B C ATP Addition (Reaction Start) B->C D Incubation (30°C) C->D E ADP Detection (Luminescence) D->E F IC50 Determination E->F

Caption: Workflow for in vitro kinase inhibition assay.

In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages)

This protocol describes a standard method to evaluate the anti-inflammatory potential of a compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine the IC₅₀ value of the test compounds for the inhibition of NO production in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • Griess Reagent System

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at 540 nm. Calculate the percentage of NO production inhibition relative to the LPS-stimulated control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

  • Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure that the observed inhibition of NO production is not due to cell death.

G cluster_0 Anti-inflammatory Assay Workflow A Seed RAW 264.7 Cells B Pre-treat with Compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Measure Nitrite (Griess Assay) D->E F Determine IC50 E->F

Caption: Workflow for in vitro anti-inflammatory assay.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel kinase inhibitors and anti-inflammatory agents. While direct biological data for this specific compound is limited, a comparative analysis with its halogenated analogs based on established SAR principles suggests its potential for potent and selective biological activity. The provided experimental protocols offer a robust framework for the systematic evaluation of this compound and its derivatives.

Future research should focus on the synthesis and comprehensive biological profiling of this compound and a library of related analogs. This will enable the elucidation of detailed SAR, the identification of lead compounds with optimal therapeutic properties, and ultimately, the advancement of novel indazole-based drugs for the treatment of cancer and inflammatory diseases.

References

A Comparative Guide to the Molecular Structure Elucidation of 1-(5-Chloro-1H-indazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For researchers working with heterocyclic compounds, particularly those with potential therapeutic applications, this process is critical. This guide provides an in-depth technical comparison for confirming the molecular structure of 1-(5-Chloro-1H-indazol-1-yl)ethanone , a substituted indazole of interest in medicinal chemistry.

Given the limited availability of a complete set of published experimental data for this specific molecule, this guide will present a multi-faceted approach. We will combine established analytical techniques with comparative data from closely related, well-characterized analogues to provide a robust framework for its structural verification. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the methodologies and data interpretation involved in molecular structure elucidation.

The Importance of Isomer Identification in Substituted Indazoles

The indazole core is a "privileged scaffold" in medicinal chemistry, appearing in a range of approved drugs.[1] However, the synthesis of substituted indazoles, particularly through N-acylation, can lead to two possible regioisomers: N-1 and N-2 substitution. While the N-1 substituted product, such as our target molecule, is generally the thermodynamically more stable and favored isomer, experimental confirmation is paramount.[2] An incorrect structural assignment can have profound implications for understanding structure-activity relationships (SAR) and can lead to costly delays in the drug development pipeline.

This guide will focus on a suite of analytical techniques that, when used in concert, provide unequivocal evidence for the structure of this compound. We will also draw comparisons with its nitro-analogue, 1-(5-Nitro-1H-indazol-1-yl)ethanone , for which detailed crystallographic data is available, and the parent heterocycle, 5-Chloro-1H-indazole .[3][4]

Analytical Workflow for Structural Confirmation

A comprehensive approach to structural elucidation relies on the convergence of data from multiple analytical techniques. The workflow presented here is designed to provide orthogonal data points, each reinforcing the structural assignment.

Structural Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure Syn N-Acylation of 5-Chloro-1H-indazole Pur Chromatography Syn->Pur Crude Product NMR NMR Spectroscopy (¹H, ¹³C, HMBC) Pur->NMR Purified Sample MS Mass Spectrometry (HRMS) Pur->MS IR IR Spectroscopy Pur->IR XRay Single-Crystal X-ray Diffraction NMR->XRay Structure Hypothesis MS->XRay IR->XRay

Caption: Experimental workflow for the synthesis, purification, and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR, along with 2D techniques like HMBC, are essential for confirming the N-1 substitution pattern.

¹H NMR Spectroscopy

The proton NMR spectrum will provide key information about the substitution pattern on the indazole ring. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the chloro and acetyl groups.

Table 1: Comparative ¹H NMR Data (Predicted and Experimental, δ ppm)

ProtonPredicted ¹H NMR for this compound (in CDCl₃)Experimental ¹H NMR for 5-Chloro-3-phenyl-1H-indazole (in CDCl₃)[5]
H3~8.2-
H4~7.8 (d)7.56-7.45 (m)
H6~7.4 (dd)7.17-7.14 (m)
H7~8.5 (d)-
CH₃~2.8 (s)-

Note: Predicted data is based on standard NMR prediction algorithms and comparative analysis of similar structures.

The key diagnostic signal in the ¹H NMR spectrum is the chemical shift of the H7 proton. Due to the anisotropic effect of the carbonyl group in the N-1 acetyl moiety, the H7 proton is expected to be significantly deshielded and appear at a downfield chemical shift (around 8.5 ppm). This downfield shift is a hallmark of N-1 acylation in indazoles.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information about the carbon framework of the molecule.

Table 2: Comparative ¹³C NMR Data (Predicted and Experimental, δ ppm)

CarbonPredicted ¹³C NMR for this compound (in CDCl₃)Experimental ¹³C NMR for 5-Chloro-3-phenyl-1H-indazole (in CDCl₃)[5]
C=O~168-
CH₃~22-
C3~135145.36
C3a~122127.11
C4~128120.35
C5~130127.63
C6~125121.80
C7~115111.35
C7a~140140.04

Note: Predicted data is based on standard NMR prediction algorithms and comparative analysis of similar structures.

Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy

HMBC is a 2D NMR technique that shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for confirming the connectivity of the molecule and definitively identifying the site of acylation.

Caption: Key HMBC correlations for confirming N-1 acylation in this compound.

For an N-1 acylated indazole, a crucial HMBC correlation will be observed between the protons of the acetyl methyl group and the C7a carbon of the indazole ring. Conversely, no correlation would be expected between these protons and the C3 carbon. This, combined with the deshielding of the H7 proton, provides unambiguous evidence for the N-1 regioisomer.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. For this compound (C₉H₇ClN₂O), the expected exact mass can be calculated and compared to the experimental value.

Table 3: High-Resolution Mass Spectrometry Data

ParameterExpected Value
Molecular FormulaC₉H₇ClN₂O
Exact Mass194.0247
[M+H]⁺195.0325

The isotopic pattern in the mass spectrum will also be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in an approximately 3:1 ratio). Fragmentation patterns observed in MS/MS experiments can provide further structural information, often showing a characteristic loss of the acetyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 4: Key IR Absorptions

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (amide)1700-1720
C=N (indazole ring)1610-1630
C-Cl700-800
Aromatic C-H3000-3100

The most prominent feature in the IR spectrum will be a strong absorption band corresponding to the carbonyl stretch of the acetyl group, typically in the region of 1700-1720 cm⁻¹.

X-ray Crystallography: The Gold Standard

Table 5: Comparative Crystallographic Data

Parameter1-(5-Nitro-1H-indazol-1-yl)ethanone[4]Expected for this compound
Crystal SystemMonoclinicLikely Monoclinic or Orthorhombic
Space GroupP2₁/c-
Key Bond Lengths (Å)N1-C8 (acetyl) = 1.402~1.40
C8-O1 (carbonyl) = 1.216~1.22
C8-C9 (methyl) = 1.496~1.50
PlanarityThe indazole ring and the N-acetyl group are nearly coplanar.A similar near-planar conformation is expected.

The key takeaway from the crystallographic data of the nitro-analogue is the confirmation of the N-1 substitution and the planarity of the N-acetyl group with the indazole ring system. It is highly probable that this compound will adopt a very similar solid-state conformation.

Experimental Protocols

General Synthesis of this compound

  • To a solution of 5-chloro-1H-indazole in a suitable aprotic solvent (e.g., tetrahydrofuran or acetonitrile), add one equivalent of a non-nucleophilic base (e.g., sodium hydride or potassium carbonate).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add one equivalent of acetyl chloride or acetic anhydride.

  • Monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

NMR Sample Preparation

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent peak is not used for referencing.[7]

HRMS Sample Preparation

  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analyze the sample using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

Conclusion

The structural confirmation of This compound requires a synergistic application of multiple analytical techniques. While a complete set of experimental data for this specific molecule is not widely published, a robust structural assignment can be achieved through a combination of ¹H, ¹³C, and 2D NMR spectroscopy, high-resolution mass spectrometry, and IR spectroscopy.

The key diagnostic features for confirming the N-1 acylation are the downfield shift of the H7 proton in the ¹H NMR spectrum and the HMBC correlation between the acetyl methyl protons and the C7a carbon. Comparative analysis with the crystal structure of the closely related 1-(5-Nitro-1H-indazol-1-yl)ethanone provides strong supporting evidence for the expected molecular geometry. By following the comprehensive analytical workflow outlined in this guide, researchers can confidently and accurately determine the molecular structure of this and other N-substituted indazole derivatives, ensuring the integrity and progression of their research and development efforts.

References

Safety Operating Guide

Navigating the Safe Handling of 1-(5-Chloro-1H-indazol-1-yl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of 1-(5-Chloro-1H-indazol-1-yl)ethanone, a heterocyclic compound with potential biological activity. The procedures outlined here are designed to empower you with the knowledge to mitigate risks, ensure the integrity of your research, and foster a culture of safety within your laboratory.

I. Foundational Safety: Personal Protective Equipment (PPE)

The first line of defense when handling any chemical of unknown full toxicological profile is robust and correctly utilized PPE. The following table summarizes the minimum required PPE for handling this compound.

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles.[6][7] Eyeglasses are not a substitute for certified safety goggles.[6]
Hands Nitrile or neoprene gloves (double-gloving recommended)Provides a barrier against skin contact.[8] Regularly inspect gloves for any signs of degradation or perforation and change them frequently, especially if direct contact with the compound occurs.[9]
Body Polyethylene-coated polypropylene gown or a laboratory coatProtects against incidental contact and contamination of personal clothing.[8] Ensure the gown has long sleeves and a secure closure.
Respiratory N95 or higher-rated respiratorRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[6][10]
Feet Closed-toe shoesProtects feet from spills and falling objects.

It is imperative that all personnel are trained in the proper donning, doffing, and disposal of PPE to prevent cross-contamination.[8]

II. Operational Blueprint: From Receipt to Disposal

A systematic workflow is crucial for minimizing exposure and ensuring procedural consistency. The following diagram illustrates the key stages of handling this compound within a laboratory setting.

cluster_0 Preparation cluster_1 Handling & Experimentation cluster_2 Post-Experiment Receipt & Inspection Receipt & Inspection Secure Storage Secure Storage Receipt & Inspection->Secure Storage Weighing & Aliquoting Weighing & Aliquoting Secure Storage->Weighing & Aliquoting Experimental Use Experimental Use Weighing & Aliquoting->Experimental Use Decontamination Decontamination Experimental Use->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal

Workflow for Handling this compound

Step-by-Step Handling Protocol:

  • Receipt and Inspection: Upon receiving the compound, visually inspect the container for any signs of damage or leakage. This should be done in a well-ventilated area.

  • Secure Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][3] The container should be tightly sealed.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the solid compound within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

    • Use dedicated spatulas and weighing boats.

    • Clean the balance and surrounding surfaces thoroughly after use.

  • Experimental Use:

    • When working with solutions, conduct all procedures within a chemical fume hood.

    • Avoid direct contact with the skin and eyes.[11]

    • Do not eat, drink, or smoke in the laboratory.[1][5]

  • Decontamination:

    • All non-disposable equipment that has come into contact with the compound should be decontaminated. A mild detergent and water solution can be used, followed by appropriate solvent rinses.

    • Wipe down all work surfaces after completing your experiment.

  • Waste Disposal:

    • Dispose of all contaminated materials, including gloves, weighing boats, and pipette tips, in a designated hazardous waste container.[2][4]

    • The waste container must be clearly labeled with the contents.[12]

    • Follow your institution's and local regulations for hazardous waste disposal.[4]

III. Emergency Preparedness: A Proactive Stance

Even with meticulous planning, accidents can occur. Being prepared for spills and exposures is a critical component of laboratory safety.

Emergency Response Procedures:

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11][13] Remove contaminated clothing.[1][14] Seek medical attention if irritation develops or persists.[11]
Eye Contact Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][11] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[1][2] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.
Minor Spill (Solid) Alert others in the area. Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.[14] Carefully scoop the material into a designated hazardous waste container.[11] Clean the spill area with a detergent and water solution.
Major Spill Evacuate the immediate area and alert your supervisor and the institutional safety office.[12][14] Restrict access to the area. Trained emergency personnel should handle the cleanup.
IV. Conclusion: A Commitment to Safety

The responsible handling of this compound, and indeed all laboratory chemicals, is a cornerstone of scientific integrity and professional responsibility. By adhering to these guidelines, you not only protect yourself and your colleagues but also ensure the quality and reliability of your research. This proactive approach to safety is an investment in a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.